Ethanolate;tin(2+)
Description
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Properties
CAS No. |
14791-99-2 |
|---|---|
Molecular Formula |
C4H10O2Sn |
Molecular Weight |
208.83 g/mol |
IUPAC Name |
ethanolate;tin(2+) |
InChI |
InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
InChI Key |
XCKWFNSALCEAPW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Rationale and Significance of Tin(II) Ethanolate
An In-Depth Technical Guide to the Synthesis and Characterization of Tin(II) Ethanolate
In the landscape of modern materials science and catalysis, metal alkoxides serve as indispensable molecular building blocks. Among these, tin(II) alkoxides, such as tin(II) ethanolate (Sn(OC₂H₅)₂), have garnered significant attention. Their utility stems from their role as highly effective precursors in sol-gel processes and chemical vapor deposition (CVD) for creating well-defined tin oxide materials, which are critical components in gas sensors, transparent conducting films, and solar cells.[1] Furthermore, the catalytic activity of tin(II) compounds is well-established, particularly in ring-opening polymerizations for producing biodegradable polyesters like polylactic acid (PLA).[2][3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of tin(II) ethanolate. It is designed for researchers and professionals who require not just a procedural outline, but a deeper understanding of the causality behind each experimental step. We will explore the nuances of handling air- and moisture-sensitive compounds and detail the analytical workflow required to validate the synthesis of this important chemical precursor.
Part 1: Synthesis of Tin(II) Ethanolate via Metathesis
The synthesis of tin(II) ethanolate is predicated on a salt metathesis reaction, a robust and common strategy for preparing metal alkoxides.[1] The core principle involves the reaction between a tin(II) halide, typically anhydrous tin(II) chloride (SnCl₂), and a sodium ethoxide solution. The thermodynamic driving force for this reaction is the formation of a highly stable, insoluble salt (sodium chloride), which precipitates from the reaction medium, effectively driving the equilibrium towards the desired product.
Causality in Experimental Design: A Self-Validating Protocol
The successful synthesis of tin(II) ethanolate hinges on the stringent exclusion of atmospheric oxygen and moisture. This is not merely a suggestion but a critical parameter for the integrity of the final product.
-
Inert Atmosphere (Nitrogen or Argon): Tin(II) compounds are readily oxidized to the more stable tin(IV) state in the presence of oxygen.[4][5] Performing the entire synthesis under an inert atmosphere is non-negotiable to prevent the formation of tin(IV) impurities, which would compromise the material's performance as a specific Sn(II) precursor.
-
Anhydrous Reagents and Solvents: Tin(II) ethanolate is highly susceptible to hydrolysis.[6][7] Any trace of water will react with the product to form tin(II) hydroxide or oxide-alkoxide intermediates, leading to an impure and ill-defined material.[7][8] The use of absolute ethanol and anhydrous tin(II) chloride is therefore mandatory.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of tin(II) ethanolate.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
Sodium metal (Na)
-
Absolute Ethanol (EtOH), anhydrous
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Anhydrous Pentane
-
Schlenk line apparatus, cannulas, and oven-dried glassware
Procedure:
-
Preparation of Sodium Ethoxide (0.5 M Solution): a. Under a positive pressure of nitrogen, carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to a Schlenk flask containing 100 mL of absolute ethanol at 0°C (ice bath). b. Stir the mixture until all the sodium has reacted and dissolved completely. This reaction is exothermic and produces hydrogen gas; ensure proper venting.
-
Reaction with Tin(II) Chloride: a. In a separate Schlenk flask, dissolve anhydrous tin(II) chloride (4.74 g, 25 mmol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Cool the solution back to room temperature. b. Using a cannula, slowly add the tin(II) chloride solution dropwise to the stirred sodium ethoxide solution, which should be maintained at 0°C. c. A voluminous white precipitate of sodium chloride will form immediately. d. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Separate the precipitated sodium chloride from the solution containing tin(II) ethanolate via filtration under an inert atmosphere (e.g., using a Schlenk filter stick or a cannula filter). b. Transfer the filtrate to a clean Schlenk flask and remove the ethanol solvent under reduced pressure (in vacuo) to yield a white solid. c. Wash the resulting solid twice with 20 mL portions of cold, anhydrous pentane to remove any unreacted starting materials or soluble byproducts. Decant the pentane washings. d. Dry the final product, a fine white powder, under high vacuum for several hours to remove any residual solvent.[6]
-
Storage: a. Store the synthesized tin(II) ethanolate under a dry, inert atmosphere (e.g., in a glovebox or a sealed Schlenk tube) to prevent degradation. The compound is extremely sensitive to moisture and air.[9]
Part 2: Comprehensive Characterization
Characterization is a critical, self-validating step to confirm the identity, purity, and structural integrity of the synthesized tin(II) ethanolate. A multi-technique approach is essential for a complete and unambiguous analysis.
Physical Properties
A summary of the key physical properties of tin(II) ethanolate is presented below.
| Property | Value | Source |
| Chemical Formula | Sn(OC₂H₅)₂ | [6] |
| Molecular Weight | 208.83 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | >200 °C (decomposes) | [6] |
| Solubility | Reacts with water; slightly soluble in some organic solvents | [6][9] |
Characterization Workflow Diagram
Caption: Analytical techniques for the characterization of tin(II) ethanolate.
Analytical Methodologies and Expected Results
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: This technique identifies the vibrational modes of functional groups within the molecule. It is exceptionally useful for confirming the formation of the Sn-O-C linkage and the absence of hydroxyl groups from water or residual ethanol.
-
Protocol: Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Data:
-
Absence of a broad absorption band around 3200-3500 cm⁻¹, which would indicate O-H stretching from water or alcohol contamination.[10][11]
-
Presence of characteristic C-H stretching and bending vibrations from the ethyl groups (~2850-2980 cm⁻¹ and ~1380-1450 cm⁻¹).
-
A key indicator is the appearance of strong absorption bands in the low-frequency region (typically 500-700 cm⁻¹) corresponding to Sn-O stretching vibrations, confirming the formation of the metal alkoxide.[12][13]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the atomic structure and chemical environment. For tin(II) ethanolate, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., d₈-toluene or C₆D₆) under an inert atmosphere in an NMR tube fitted with a J. Young valve.
-
Expected Data:
-
¹H NMR: Will show two signals corresponding to the ethoxy ligand: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), with an integration ratio of 3:2.
-
¹³C NMR: Will display two distinct resonances for the two carbon atoms of the ethoxy ligand.
-
¹¹⁹Sn NMR: This is the most definitive NMR technique. Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[14][15] Tin(II) compounds exhibit a characteristic chemical shift range that is distinct from Sn(IV) compounds, allowing for unambiguous confirmation of the tin oxidation state.[14][16]
-
3. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is used to analyze the crystalline structure of a solid material. It provides a unique "fingerprint" that can be used to identify the compound and assess its phase purity.[17]
-
Protocol: A finely ground powder sample is analyzed using a powder diffractometer.
-
Expected Data: The resulting diffractogram should show a distinct pattern characteristic of crystalline tin(II) ethanolate. Crucially, the pattern should be free of sharp peaks corresponding to potential crystalline impurities, most notably sodium chloride (NaCl), which is the primary byproduct of the synthesis.
4. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical information on the material's thermal stability and decomposition pathway.
-
Protocol: A small, known mass of the sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Data: The TGA curve will show a stable baseline up to the decomposition temperature. A distinct weight loss step will occur as the compound decomposes, likely through the loss of the ethanolate ligands to form tin(II) oxide (SnO). The residual mass at the end of the experiment should correspond to the theoretical mass of SnO.
| Characterization Technique | Purpose | Expected Key Result |
| FTIR Spectroscopy | Confirm functional groups and purity | Presence of Sn-O stretching bands; absence of broad O-H band. |
| ¹H & ¹³C NMR | Verify ligand structure | Signals corresponding to the ethoxy (-OCH₂CH₃) group. |
| ¹¹⁹Sn NMR | Determine tin oxidation state & environment | Chemical shift in the characteristic range for Sn(II) compounds. |
| Powder XRD | Assess crystallinity and phase purity | Unique diffraction pattern for Sn(OC₂H₅)₂; absence of NaCl peaks. |
| TGA | Evaluate thermal stability | A clear decomposition step with a residual mass corresponding to SnO. |
Conclusion
The synthesis of tin(II) ethanolate is a foundational procedure for accessing a versatile precursor for advanced materials. The success of the synthesis is inextricably linked to a rigorous adherence to anhydrous and anaerobic conditions. This guide has detailed a reliable metathesis protocol and, equally importantly, has outlined the comprehensive analytical workflow required to validate the outcome. By employing a combination of spectroscopic, structural, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and integrity of the synthesized tin(II) ethanolate, ensuring its suitability for demanding applications in materials science and catalysis.
References
- INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS.
- Ataman Kimya. (n.d.). TIN(II) 2-ETHYLHEXANOATE.
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- ResearchGate. (n.d.). On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. Request PDF.
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Ding, G., He, X., Zhang, H., & Fu, H. (2022). Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission. Journal of Materials Chemistry C, 10, 10902. [Link]
- ProChem, Inc. (n.d.). Tin (II) Ethoxide.
- IgMin Research. (2024, February 12). Efficient Room Temperature Ethanol Vapor Sensing by Unique Fractal Features of Tin Oxide.
- Google Patents. (2014, May 22). WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides.
- BNT Chemicals. (n.d.). Tin(II) 2-ethylhexanoate.
- Wikipedia. (n.d.). Tin(II) 2-ethylhexanoate.
- UNH Scholars Repository. (n.d.). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION.
- ResearchGate. (n.d.). The FTIR spectra analysis of the solutions in single droplet combustion....
- Wikipedia. (n.d.). Tin(II) chloride.
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Chemical properties of stannous ethoxide
An In-Depth Technical Guide to the Chemical Properties of Stannous Ethoxide
Foreword
In the landscape of modern materials science and catalysis, tin(II) alkoxides, particularly stannous ethoxide (Sn(OEt)₂), represent a class of compounds with significant, yet often under-explored, potential. While their tin(IV) counterparts have been more extensively studied, the unique electronic structure of Sn(II)—featuring a lone pair of electrons—imparts distinct reactivity that is highly valuable in specialized applications. This guide is designed for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of stannous ethoxide. We will move beyond simple data recitation to explore the causality behind its chemical behavior, offering insights grounded in both theoretical principles and practical laboratory experience. Our focus is on building a robust, functional knowledge base, enabling you to leverage the properties of this versatile molecule with confidence and precision.
Molecular Structure and Synthesis
The foundational properties of stannous ethoxide stem from its molecular architecture and the methods used to create it. Unlike simple monomeric structures, tin(II) alkoxides often exhibit a tendency towards oligomerization.
Structural Characteristics
Stannous ethoxide typically exists not as a simple monomer but as a polymeric or oligomeric species. This is due to the propensity of the tin atom, with its vacant d-orbitals, to act as a Lewis acid and accept electron density from the oxygen atoms of neighboring ethoxide groups. This results in the formation of alkoxy bridges between tin centers. The presence of the 5s² lone pair on the tin(II) atom also influences the geometry, leading to distorted coordination environments. In some cases, partial hydrolysis can lead to the formation of complex hexanuclear oxoalkoxide clusters, such as Sn₆O₄(OEt)₄, which consist of an octahedral core of six tin atoms.[1][2]
Synthesis Pathways
The most common and reliable method for synthesizing stannous ethoxide is through a salt metathesis reaction.[1] This involves the reaction of a tin(II) halide, typically stannous chloride (SnCl₂), with an alkali metal ethoxide, such as sodium ethoxide (NaOEt).
The reaction is driven by the precipitation of the insoluble alkali metal halide (e.g., NaCl) in an anhydrous organic solvent. From a practical standpoint, the rigorous exclusion of water is the most critical parameter for success, as stannous ethoxide is highly susceptible to hydrolysis.
Caption: Synthesis of Stannous Ethoxide via Salt Metathesis.
Alternative, less common routes include the reaction of tin amides or tin(II) acetylides with ethanol.[1] Another sophisticated method is the anodic dissolution of metallic tin in absolute ethanol, which can yield high-purity tin(II) alkoxides or related oxoalkoxides.[2]
Physicochemical Properties
The utility of any chemical reagent is defined by its physical and chemical properties. Stannous ethoxide is typically a white, crystalline solid that is sensitive to its environment.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O₂Sn | [3][4][5] |
| Molecular Weight | 208.81 g/mol | [3][4][5] |
| CAS Number | 14791-99-2 | [3][5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | ~200 °C | [3] |
| Sensitivity | Air and moisture sensitive | [3] |
| Purity (Typical) | ≥ 97.5% | [3][6] |
Reactivity and Mechanistic Insights
The chemistry of stannous ethoxide is dominated by the nucleophilicity of the ethoxide oxygen and the Lewis acidity of the tin(II) center.
Hydrolysis
The Sn-O bond in stannous ethoxide is highly polarized and susceptible to cleavage by protic reagents. The most significant of these reactions is hydrolysis. Exposure to even trace amounts of water results in a rapid and often complete reaction to form tin(II) hydroxide and ethanol.[7][8] This reactivity is analogous to that of alkali metal alkoxides like sodium ethoxide.[9]
This extreme moisture sensitivity necessitates that all manipulations involving stannous ethoxide be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Caption: Hydrolysis of Stannous Ethoxide.
Reactions with Heteroallenes (Insertion Chemistry)
While Sn(II) alkoxides are considered to have relatively low Lewis basicity and are thus weak nucleophiles, they do undergo insertion reactions with electrophilic heteroallenes like isocyanates.[10] The reaction with an alkyl isocyanate (R-N=C=O) typically results in the insertion of the C=N bond into the Sn-O bond, forming a tin(II) iso-carbamate complex.[10][11]
This reactivity is significant as it provides a pathway to novel organotin complexes that can serve as precursors for chemical vapor deposition (CVD) of tin-based materials.[10] Reactions with carbon dioxide (CO₂) are also possible but are often reversible and less favorable compared to reactions with more electrophilic isocyanates.[10][11]
Catalytic Activity: Ring-Opening Polymerization (ROP)
Perhaps the most significant application of stannous alkoxides is in catalysis, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters (e.g., PLA).[12][13]
While stannous octoate (Sn(Oct)₂) is more commonly cited, it is now widely accepted that the true initiator in reactions co-initiated with an alcohol (ROH) is the tin(II) alkoxide, which is formed in situ.[12] Using stannous ethoxide directly provides a more controlled and direct initiation pathway. The mechanism proceeds via a coordination-insertion pathway: the cyclic ester coordinates to the Lewis acidic tin center, followed by nucleophilic attack of the ethoxide group on the carbonyl carbon of the ester, leading to ring opening and propagation of the polymer chain.
Caption: Coordination-Insertion Mechanism for ROP of Lactide.
Thermal Decomposition
When heated, stannous ethoxide will decompose. The decomposition pathway can be complex, but the ultimate inorganic product upon heating in air is typically stannic oxide (SnO₂), formed through the oxidation of the intermediate stannous oxide (SnO).[14] The organic byproducts are primarily diethyl ether, resulting from the elimination between two ethoxide ligands.[15] This property is leveraged in sol-gel and CVD processes to create tin oxide thin films and nanoparticles.[1][16]
Spectroscopic Characterization
Confirming the identity and purity of stannous ethoxide relies on standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: In a suitable deuterated solvent (e.g., d₈-toluene), the ¹H NMR spectrum would show the characteristic signals for the ethoxide group: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). Similarly, the ¹³C NMR spectrum would show two distinct resonances for the methylene and methyl carbons.[10]
-
¹¹⁹Sn NMR Spectroscopy: This is a powerful technique for studying tin compounds. For tin(II) species, the chemical shifts are typically found in a broad range. The specific shift for stannous ethoxide would be highly dependent on its aggregation state in solution, but values for related Sn(II) alkoxide derivatives have been reported in the range of δ -345 ppm.[10]
-
FT-IR Spectroscopy: The infrared spectrum would be dominated by the C-H and C-O stretching vibrations of the ethoxide ligands. A key region of interest is the low-frequency range (400-600 cm⁻¹), where the Sn-O stretching vibrations are expected to appear.
Experimental Protocols
The following protocols are provided as a trusted framework for the synthesis and application of stannous ethoxide.
Protocol: Synthesis of Stannous Ethoxide
Objective: To synthesize stannous ethoxide from stannous chloride and sodium ethoxide.
Materials:
-
Anhydrous stannous chloride (SnCl₂)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous toluene
-
Schlenk flask, dropping funnel, condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
System Preparation: Assemble the Schlenk flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or inert gas.
-
Reactant Loading: In the Schlenk flask, suspend anhydrous SnCl₂ (1 equivalent) in anhydrous toluene.
-
Ethoxide Solution: In a separate dry flask, dissolve sodium ethoxide (2.1 equivalents, a slight excess ensures complete reaction) in anhydrous ethanol with gentle warming if necessary. Cool the solution to room temperature.
-
Reaction: Transfer the sodium ethoxide solution to the dropping funnel. Add the solution dropwise to the stirred SnCl₂ suspension over 30-60 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Precipitation: Upon addition, a fine white precipitate of sodium chloride (NaCl) will form immediately.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation: The product mixture contains soluble stannous ethoxide and precipitated NaCl. The NaCl can be removed by filtration or centrifugation under an inert atmosphere.
-
Purification: Remove the solvent (toluene and any residual ethanol) from the filtrate under reduced pressure to yield stannous ethoxide as a white solid.
-
Storage: The final product must be stored in a sealed container under a dry, inert atmosphere to prevent decomposition.
Protocol: ROP of L-Lactide using Stannous Ethoxide
Objective: To demonstrate the catalytic activity of stannous ethoxide in the polymerization of L-lactide.
Materials:
-
High-purity L-lactide (recrystallized from ethyl acetate and dried under vacuum)
-
Stannous ethoxide (synthesized as above)
-
Anhydrous toluene
-
Reaction vessel (e.g., bake-dried vial with a magnetic stir bar)
Methodology:
-
Monomer/Catalyst Loading: Inside a glovebox or under a strong flow of inert gas, add L-lactide (e.g., 100 equivalents) and stannous ethoxide (1 equivalent) to the reaction vessel. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Solvent Addition: Add a minimal amount of anhydrous toluene to dissolve the reactants.
-
Polymerization: Seal the vessel and place it in a preheated oil bath at a specified temperature (e.g., 130 °C).
-
Monitoring: The reaction progress can be monitored by observing the increase in viscosity of the solution. For kinetic studies, aliquots can be taken at timed intervals (under inert conditions) and analyzed by ¹H NMR to determine monomer conversion.
-
Termination and Precipitation: After the desired time (e.g., 2-24 hours) or conversion is reached, cool the reaction to room temperature. Dissolve the viscous product in a suitable solvent like dichloromethane (DCM).
-
Purification: Precipitate the polymer by pouring the DCM solution into a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the precipitated polylactide (PLA) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The polymer can then be characterized by GPC (for molecular weight and dispersity), NMR, and DSC.
Safety and Handling
Stannous ethoxide must be handled with care, recognizing its inherent reactivity.
-
Corrosivity and Flammability: As an alkoxide, it should be treated as a corrosive material.[17] It is also flammable. The hazards are similar to those of sodium ethoxide, which can cause severe skin and eye burns.[18][19]
-
Reactivity with Water: It reacts violently with water and moisture, releasing ethanol which is flammable.[7][8] All handling must be done under inert, anhydrous conditions.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or a face shield, flame-retardant lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon), away from heat, moisture, and incompatible materials like acids and strong oxidizing agents.[3]
Conclusion
Stannous ethoxide is a highly reactive and versatile compound whose properties are dictated by the unique nature of the tin(II) center and the nucleophilic ethoxide ligands. Its primary challenges—namely, its sensitivity to air and moisture—are directly linked to its utility as a potent initiator for ring-opening polymerization and as a precursor for the synthesis of advanced materials like tin oxides. By understanding the fundamental principles of its structure, synthesis, and reactivity, and by employing rigorous anhydrous handling techniques, researchers can effectively harness the capabilities of stannous ethoxide for applications ranging from biodegradable polymer synthesis to the fabrication of novel electronic and catalytic materials.
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D. J. L. Fulton, J. R. Fulton, et al. (2013). Heteroallene Insertions into Tin(II) Alkoxide Bonds. Inorganic Chemistry, ACS Publications. [Link][10][11]
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D. J. L. Fulton, J. R. Fulton, et al. (2013). Heteroallene Insertions into Tin(II) Alkoxide Bonds. PubMed Central, NIH. [Link]
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INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS. [Link]
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ResearchGate. (2016). On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. [Link][1]
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ResearchGate. (n.d.). Figure 7: 1H NMR spectra of (A) Sn(Oct)2 with DMF-DMA (1:1); (B)... [Link]
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Ajiro, H., et al. (2020). Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing. [Link][12]
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ResearchGate. (n.d.). Heteroallene Insertions into Tin(II) Alkoxide Bonds. [Link]
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ResearchGate. (2007). (PDF) Electrosynthesis of tin(II) alkoxides. [Link][2]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stannous Octoate Catalyst: A Comprehensive Guide for Chemical Formulators. [Link][20]
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Lidsen. (2024). The Effect of SnO2 and Rh on Pt Nanowire Catalysts for Ethanol Oxidation. [Link][21]
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Unraveling the Elusive Structure of Tin(II) Ethoxide: A Technical Guide for Researchers
Abstract
Tin(II) ethoxide, with the general formula Sn(OCH₂CH₃)₂, is a metal alkoxide that holds significant interest as a precursor for tin-based materials and as a catalyst. However, its molecular structure is not straightforward, characterized by a strong tendency towards oligomerization and extreme sensitivity to hydrolysis. This technical guide provides an in-depth exploration of the structural chemistry of tin(II) ethoxide, moving beyond a simplistic monomeric representation. We will delve into its synthesis, its inherent polymeric nature, the critical role of the stereochemically active lone pair on the tin(II) center, and its facile hydrolysis to form well-defined tin-oxo clusters. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of this reactive tin compound.
The Challenge of Defining the Tin(II) Ethoxide Structure
Unlike simpler organic molecules, the molecular structure of tin(II) ethoxide cannot be adequately described by a single, monomeric unit of Sn(OEt)₂. In the solid state and often in solution, tin(II) alkoxides, including the ethoxide, readily form oligomeric or polymeric structures.[1] This propensity for self-association is a key feature of its chemistry and is driven by the desire of the tin(II) center to expand its coordination sphere beyond two.
The electronic configuration of tin is [Kr] 4d¹⁰ 5s² 5p². In the +2 oxidation state, tin possesses a stereochemically active lone pair of 5s² electrons. This lone pair occupies a significant volume in the coordination sphere of the tin atom, influencing the geometry of its complexes and promoting the formation of bridged structures where the ethoxide ligands link multiple tin centers.
Synthesis of Tin(II) Ethoxide
A common and effective method for the synthesis of tin(II) ethoxide involves the reaction of anhydrous tin(II) chloride with a suitable base in anhydrous ethanol.
Experimental Protocol: Synthesis of Tin(II) Ethoxide
Materials:
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Anhydrous Ethanol (EtOH)
-
A suitable amine base (e.g., triethylamine, Et₃N) or sodium ethoxide (NaOEt)
-
Anhydrous, inert solvent (e.g., toluene or THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The entire synthesis must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Reaction Setup: In a Schlenk flask, suspend anhydrous tin(II) chloride in anhydrous ethanol.
-
Addition of Base: Slowly add a stoichiometric amount of the chosen base (e.g., two equivalents of triethylamine) to the tin(II) chloride suspension with vigorous stirring. If using sodium ethoxide, it would be added as a solution or suspension in ethanol.
-
Reaction: The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction. The formation of a precipitate (the amine hydrochloride salt if an amine base is used, or sodium chloride if sodium ethoxide is used) will be observed.
-
Isolation: The precipitate is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield tin(II) ethoxide as a solid. The product should be stored under a stringent inert atmosphere as it is highly sensitive to moisture and air.[1]
The reaction can be represented as: SnCl₂ + 2 EtOH + 2 Et₃N → Sn(OEt)₂ + 2 Et₃NHCl↓
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=10000]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} }
Caption: Synthesis of Tin(II) Ethoxide.
The Polymeric Nature of Tin(II) Ethoxide and the Role of the Lone Pair
The precise structure of the tin(II) ethoxide polymer is not well-documented, largely due to its insolubility and tendency to form amorphous solids, which are not amenable to single-crystal X-ray diffraction. However, based on the known structures of other tin(II) alkoxides and related compounds, a model can be proposed where ethoxide ligands bridge tin(II) centers.
In such a polymeric chain, each tin atom would likely be coordinated to more than two oxygen atoms, achieving a more stable, higher coordination number. The stereochemically active lone pair on each tin(II) center would occupy one of the coordination sites, leading to a distorted geometry around the tin atom, typically described as a trigonal pyramid or a see-saw shape.[2]
dot graphdot { graph [layout=dot, rankdir=LR, splines=true]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#4285F4"];
} }
Caption: Proposed Polymeric Structure of Tin(II) Ethoxide.
Extreme Sensitivity to Hydrolysis: Formation of Tin-Oxo Clusters
Tin(II) ethoxide is exceptionally sensitive to water. Even trace amounts of moisture will lead to its hydrolysis.[1] This is a critical consideration for its handling and application. The hydrolysis process is not simply a decomposition to tin(II) hydroxide or oxide. Instead, controlled hydrolysis can lead to the formation of well-defined tin-oxo-alkoxide clusters.
One of the most well-characterized hydrolysis products is the hexanuclear cluster, Sn₆O₄(OR)₄. While the specific ethoxide variant, Sn₆O₄(OEt)₄, has been mentioned, the structure is best understood from analogous alkoxides.[3] This cluster possesses a core structure of six tin atoms arranged in an octahedron, with four faces of the octahedron capped by μ₃-oxo ligands. The remaining four alkoxide groups are terminally bound to four of the tin atoms.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=10000]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];
} }
Caption: Hydrolysis of Tin(II) Ethoxide to a Hexanuclear Cluster.
This facile hydrolysis pathway is significant as it demonstrates that in many applications where tin(II) ethoxide is used in non-anhydrous conditions, the true active species may be a partially hydrolyzed tin-oxo cluster rather than the simple alkoxide itself. Further hydrolysis and heating will ultimately lead to the formation of tin(II) oxide (SnO) and subsequently, upon oxidation, tin(IV) oxide (SnO₂).[4][5]
Spectroscopic Characterization
Due to the challenges in obtaining single crystals, spectroscopic methods are crucial for characterizing tin(II) ethoxide and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is a particularly powerful tool for studying tin compounds due to its wide chemical shift range (over 5000 ppm), which makes it highly sensitive to the coordination environment and oxidation state of the tin atom.[6][7] For tin(II) compounds, the chemical shifts are typically found in a different region compared to tin(IV) compounds. While a specific ¹¹⁹Sn NMR spectrum for pure, polymeric tin(II) ethoxide is not readily available in the literature, related tin(II) alkoxide complexes and hydrolysis products have been characterized. For instance, the hydrolysis product Sn₆O₄(OCH₂C(CH₃)₃)₄ shows a ¹¹⁹Sn NMR peak at -128 ppm.[3] The chemical shift for tin(II) ethoxide would be expected to be in the characteristic range for four-coordinate tin(II) species.[8]
¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the ethoxide ligands and to probe the symmetry of the complex in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrations of the ethoxide ligands and the Sn-O bonds. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is a good indicator of the absence of hydroxyl groups from water or hydrolysis products.
Summary and Outlook
The molecular structure of tin(II) ethoxide is best understood not as a simple monomer but as a polymeric or oligomeric species, a consequence of the coordination requirements of the tin(II) center and the influence of its stereochemically active lone pair. Its high reactivity, particularly its extreme sensitivity to hydrolysis, is a defining characteristic. This reactivity leads to the formation of well-defined tin-oxo-alkoxide clusters, which may be the true active species in many of its applications.
For researchers working with tin(II) ethoxide, it is imperative to employ stringent anhydrous and inert atmosphere techniques to maintain the integrity of the compound. Spectroscopic methods, especially ¹¹⁹Sn NMR, are invaluable for characterizing its state in solution and for monitoring its transformation. Future research, perhaps employing advanced solid-state NMR techniques or specialized crystallization methods, may yet provide a more definitive picture of the solid-state structure of this elusive yet important chemical compound.
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Hydrolysis behavior of ethanolate;tin(2+) in solution
<An In-depth Technical Guide to the Hydrolysis Behavior of Tin(II) Ethoxide in Solution
Authored for Researchers, Scientists, and Drug Development Professionals
Metal alkoxides are foundational precursors in materials science and coordination chemistry, prized for their utility in synthesizing metal oxides via sol-gel processes.[1][2] Among these, tin(II) alkoxides, such as tin(II) ethanolate (Sn(OC₂H₅)₂), hold a unique position. The Sn(II) center possesses a lone pair of electrons, imparting distinct reactivity and making its hydrolysis products valuable as catalysts and intermediates.[3] An understanding of the hydrolysis behavior of tin(II) ethanolate is paramount for controlling the formation of tin-based materials, ranging from nanocrystalline tin oxides for gas sensors to catalysts for biodegradable polymers.[1][4] Furthermore, with the growing interest in metal-based compounds for therapeutic applications, elucidating the solution behavior of tin complexes is crucial for the design of novel drug delivery systems and chemotherapeutic agents.[5][6]
This guide provides a comprehensive examination of the synthesis, characterization, and hydrolysis of tin(II) ethanolate. It moves beyond a simple recitation of facts to explain the underlying chemical principles and experimental considerations, offering field-proven insights for professionals engaged in advanced materials and pharmaceutical development.
Synthesis and Structural Characteristics of Tin(II) Ethoxide
Tin(II) ethanolate, also known as stannous ethoxide, is a white powder that is highly sensitive to moisture and oxygen.[7][8] Its synthesis requires anhydrous conditions to prevent premature hydrolysis. A common laboratory-scale synthesis involves the reaction of anhydrous tin(II) chloride with sodium ethoxide in excess ethanol.
Equation 1: Synthesis of Tin(II) Ethoxide
Another method involves the direct reaction of tin metal with alcohol, which can be facilitated by a catalyst. However, this approach may require higher temperatures and pressures. A patent describes a process for producing liquid tin(II) alkoxides by reacting anhydrous tin(II) chloride with an alcohol in the presence of diethylamine.[7]
The structure of tin(II) ethanolate is complex and, like many metal alkoxides, it is prone to forming oligomeric or polymeric structures in the solid state and in solution. This association behavior significantly influences its solubility and reactivity. The poor solubility of simple tin(II) alkoxides like the methoxide and ethoxide in common organic solvents is a known challenge.[7]
The Mechanism of Hydrolysis: A Stepwise Progression
The hydrolysis of tin(II) ethanolate is not a single event but a sequence of reactions involving the replacement of ethoxide groups with hydroxyl groups, followed by condensation reactions that form Sn-O-Sn bridges.[1][9] This process is central to sol-gel chemistry, where it allows for the gradual formation of an extended metal oxide network.[2][10]
The overall process can be broken down into three primary stages:
-
Initiation (Hydrolysis): The process begins with the nucleophilic attack of a water molecule on the electrophilic tin center. This results in the substitution of an ethoxide ligand (-OC₂H₅) with a hydroxyl ligand (-OH) and the liberation of ethanol.[1]
Equation 2: Initial Hydrolysis Step
-
Propagation (Condensation): The newly formed hydroxo species are highly reactive and can condense with other molecules. This can occur through two main pathways:
-
Oxolation: Two hydroxyl groups react to form a tin-oxo-tin (Sn-O-Sn) bridge and a water molecule.
-
Alcoxolation: A hydroxyl group reacts with an ethoxide group to form a tin-oxo-tin bridge and an ethanol molecule.[1]
Equation 3: Condensation Reactions
-
-
Termination (Network/Particle Formation): As condensation continues, larger oligomeric and polymeric species are formed. With controlled addition of water, this can lead to the formation of well-defined tin-oxo-alkoxide clusters.[3] For instance, the controlled hydrolysis of a related tin(II) alkoxide has been shown to yield clusters like Sn₆O₄(OR)₄.[3][11] In the presence of excess water, this process ultimately leads to the precipitation of tin(II) oxyhydroxide or hydroxide, such as Sn₆O₄(OH)₄, which can be further converted to tin oxides upon heating.[12][13]
The following diagram illustrates the generalized hydrolysis and condensation pathway.
Caption: Generalized pathway for the hydrolysis and condensation of Sn(OEt)₂.
Key Factors Influencing Hydrolysis Behavior
The rate and outcome of the hydrolysis of tin(II) ethanolate are highly sensitive to several experimental parameters. Control over these factors is essential for achieving reproducible results and tailoring the properties of the final product.
| Parameter | Influence on Hydrolysis | Rationale & Insights |
| Water-to-Alkoxide Ratio (h) | Controls the extent of hydrolysis and condensation. | Low h values favor the formation of soluble, partially hydrolyzed species and small oligomers. High h values lead to extensive cross-linking and rapid precipitation of tin hydroxides/oxides.[1] Precise control of h is the primary tool for isolating intermediate oxo-alkoxide clusters.[3] |
| pH (Catalyst) | The reaction can be catalyzed by both acids and bases. | Acid catalysis protonates the alkoxide group, making it a better leaving group. Base catalysis generates the highly nucleophilic hydroxide ion (OH⁻), which readily attacks the tin center.[14] The catalyst choice dramatically affects the morphology of the final product (e.g., particulate vs. polymeric gels). |
| Temperature | Affects the rates of both hydrolysis and condensation reactions. | Higher temperatures generally increase reaction rates, potentially leading to less controlled precipitation. Low-temperature studies can be employed to slow down the kinetics, facilitating the isolation and characterization of transient intermediates.[15] |
| Solvent | The choice of solvent can influence precursor solubility, water miscibility, and reaction kinetics. | Reactions are typically conducted in the parent alcohol (ethanol) to minimize ligand exchange reactions. The solvent's polarity and ability to coordinate with tin can alter the reactivity of the precursor.[16] |
| Concentration | Higher concentrations of reactants increase the probability of intermolecular condensation. | Dilute solutions favor intramolecular condensation and the formation of smaller, more stable particles, while high concentrations promote the rapid growth of large, aggregated networks.[1] |
Analytical Methodologies for Studying Hydrolysis
A multi-technique approach is necessary to fully characterize the complex processes occurring during the hydrolysis of tin(II) ethanolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for probing the solution-state structure and dynamics of tin alkoxides and their hydrolysis products.
-
¹¹⁹Sn NMR: This is the most direct method for observing the tin center. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[16][17] For example, distinct chemical shifts can be observed for the parent alkoxide, partially hydrolyzed species, and various tin-oxo clusters.[3] Shifts for four-coordinate tin compounds typically appear at δ ≈ +20 to +300 ppm, while six-coordinate species are found upfield (δ ≈ -200 to -400 ppm).[18]
-
¹H and ¹³C NMR: These techniques are used to monitor the disappearance of the ethoxide signals and the appearance of ethanol, providing a means to follow the reaction kinetics.[19]
Protocol: ¹¹⁹Sn NMR Analysis of Hydrolysis
This protocol provides a self-validating framework for monitoring the hydrolysis of Sn(OC₂H₅)₂.
-
Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.
-
Sample Preparation:
-
Dissolve a known mass of Sn(OC₂H₅)₂ in a dry, deuterated solvent (e.g., toluene-d₈ or THF-d₈) in an NMR tube fitted with a J. Young valve.
-
Self-Validation: Acquire an initial ¹¹⁹Sn and ¹H NMR spectrum. The ¹H spectrum should be free of water peaks, and the ¹¹⁹Sn spectrum should show a single resonance corresponding to the starting material.
-
-
Initiating Hydrolysis: Using a microsyringe, inject a precise, substoichiometric amount of H₂O (e.g., h = 0.5) dissolved in the same deuterated solvent into the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹¹⁹Sn NMR spectra at timed intervals to monitor the appearance of new tin species (intermediates, clusters) and the decrease in the intensity of the starting material signal.
-
Analysis: Integrate the peaks in the ¹¹⁹Sn spectra to determine the relative concentrations of different tin species over time, allowing for kinetic analysis.
Caption: Workflow for NMR analysis of Sn(OEt)₂ hydrolysis.
Other Essential Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of Sn-O-C stretching vibrations and the appearance of broad O-H stretches from hydroxyl groups and water.[15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass of soluble oligomeric and cluster species formed in the early stages of hydrolysis.
-
X-ray Diffraction (XRD): The primary method for identifying the crystalline phases of the final solid products, such as SnO, SnO₂, or Sn₆O₄(OH)₄.[12]
Implications for Materials Science and Drug Development
A thorough understanding of the hydrolysis of tin(II) ethanolate is not merely an academic exercise; it has profound practical implications.
-
In Materials Science: The sol-gel process, governed by hydrolysis and condensation, is a cornerstone of advanced materials synthesis.[1][20] By precisely controlling the reaction conditions (especially the water ratio), scientists can tune the porosity, particle size, and crystallinity of tin oxide materials for applications in catalysis, transparent conductive films, and chemical sensors.
-
In Drug Development: Tin compounds have shown promise as anticancer agents.[6][21] The hydrolysis of a tin-based drug candidate in a physiological environment will dictate its bioavailability, mechanism of action, and toxicity. Understanding how a precursor like tin(II) ethanolate behaves in the presence of water is a crucial first step in designing stable, effective, and targeted metallodrugs.[5][22] Furthermore, the controlled formation of tin oxide nanoparticles via hydrolysis can be exploited for drug delivery applications, where the particles serve as carriers for therapeutic agents.
Conclusion
The hydrolysis of tin(II) ethanolate is a multifaceted process that progresses from simple ligand substitution to the formation of complex tin-oxo clusters and, ultimately, solid-state materials. The reaction pathway and the nature of the products are exquisitely sensitive to parameters such as the water-to-alkoxide ratio, pH, and temperature. By leveraging a suite of analytical techniques, particularly ¹¹⁹Sn NMR spectroscopy, researchers can deconstruct this complex behavior. This detailed understanding is critical for the rational design and synthesis of advanced tin-based materials for a wide array of applications, from next-generation electronics to innovative cancer therapies.
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An In-depth Technical Guide to the Thermal Decomposition Analysis of Tin(II) Ethoxide
This guide provides a comprehensive examination of the thermal decomposition of tin(II) ethoxide, a critical precursor in materials science. As researchers and drug development professionals increasingly rely on precisely engineered nanomaterials, a fundamental understanding of precursor behavior is paramount. This document moves beyond simplistic protocols to offer a deep, mechanistically-driven analysis, empowering scientists to control the synthesis of specific tin oxide phases (SnO and SnO₂) with high fidelity.
Introduction: From Precursor to Functional Material
Tin(II) ethoxide, Sn(OC₂H₅)₂, is a metal-organic compound valued for its utility in producing high-purity tin oxide thin films and nanoparticles through methods like chemical vapor deposition (CVD) and sol-gel synthesis.[1] The thermal decomposition of this precursor is the pivotal step where molecular structure translates into solid-state material properties. The final product—be it the p-type semiconductor tin(II) oxide (SnO) or the n-type tin(IV) oxide (SnO₂) — is dictated entirely by the conditions under which this decomposition occurs.[2][3] A thorough analysis is therefore not merely academic; it is the foundation for rational material design.
This guide details a multi-technique analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to build a complete picture of the decomposition pathway. We will explore the causality behind each experimental choice and demonstrate how to interpret the resulting data to achieve precise control over the final material's phase and purity.
Foundational Knowledge: Physicochemical Properties of Tin(II) Ethoxide
Before any thermal analysis, understanding the starting material's intrinsic properties is crucial. Tin(II) ethoxide is a white, crystalline powder that is highly sensitive to both air and moisture.[4][5] This reactivity necessitates careful handling to prevent premature hydrolysis, which would alter the decomposition pathway and compromise the purity of the resulting oxide. All handling and preparation should be conducted under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O₂Sn | [5][6] |
| Molecular Weight | 208.83 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Decomposition Point | >200 °C | [4][7] |
| Solubility | Reacts with water | [4] |
| Sensitivity | Air and moisture sensitive | [4][5] |
The Decomposition Pathway: A Proposed Mechanism
The thermal decomposition of tin(II) ethoxide is not a simple, single-step event. It proceeds through a series of overlapping reactions involving the cleavage of Sn-O bonds, rearrangement of the ethoxide ligands, and the evolution of gaseous byproducts, ultimately leading to a solid tin oxide residue. The specific pathway is highly dependent on the surrounding atmosphere.
The process can be generalized as the conversion of the tin(II) precursor to a stable tin oxide. In an inert atmosphere, the primary product is tin(II) oxide (SnO). In an oxidizing atmosphere, the final product is the more thermodynamically stable tin(IV) oxide (SnO₂).[2][3]
Caption: Proposed decomposition pathways for tin(II) ethoxide under different atmospheres.
Core Analytical Workflow: A Self-Validating System
To fully elucidate the decomposition mechanism, a coupled analytical approach is non-negotiable. TGA/DSC provides the "what" and "when" of thermal events, while EGA provides the "how" by identifying the evolved chemical species.
Thermogravimetric and Calorimetric Analysis (TGA/DSC)
Expertise & Causality: TGA is the backbone of this analysis, quantifying mass loss as a function of temperature. Each mass loss step corresponds to the evolution of gaseous products. Simultaneously, DSC measures the heat flow, distinguishing between endothermic events (bond breaking, vaporization) and exothermic events (oxidation, crystallization). This dual analysis provides a robust thermal fingerprint of the material.
Experimental Protocol: TGA/DSC of Tin(II) Ethoxide
-
Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh 5-10 mg of tin(II) ethoxide into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA/DSC instrument.
-
Purge the furnace with the desired analysis gas (e.g., high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere. This step is critical for data reproducibility.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a controlled rate of 10 °C/min. A linear heating rate is essential for kinetic analysis and ensures thermal events are clearly resolved.
-
-
Data Acquisition: Continuously record sample mass, temperature, and heat flow throughout the experiment.
Evolved Gas Analysis (EGA) by Coupled TGA-MS/FTIR
Expertise & Causality: While TGA confirms mass loss, it cannot identify the molecules being lost. EGA is the definitive technique for this purpose.[8][9] By coupling the gas outlet of the TGA to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR), we can analyze the evolved gases in real-time.
-
TGA-MS is highly sensitive for detecting low molecular weight gases like water (m/z 18), carbon monoxide (m/z 28), ethene (m/z 28), and carbon dioxide (m/z 44).[10]
-
TGA-FTIR excels at identifying organic molecules with characteristic infrared absorptions, such as ethanol, by detecting its C-H, O-H, and C-O vibrational modes.[11]
Caption: Experimental workflow for coupled TGA-EGA analysis.
Experimental Protocol: TGA-MS/FTIR of Tin(II) Ethoxide
-
System Integration: Connect the gas outlet of the TGA to the gas analyzer(s) via a heated transfer line. The transfer line must be maintained at a temperature (typically 200-250 °C) sufficient to prevent condensation of the evolved gases, which is a common source of error.
-
Sample Preparation & Thermal Program: Follow steps 1 and 3 from the TGA/DSC protocol.
-
Data Acquisition:
-
Begin TGA data collection (mass, temperature).
-
Simultaneously, begin acquiring time-resolved mass spectra (MS) and infrared spectra (FTIR).
-
Synchronize the timestamps of all instruments to allow for direct correlation between mass loss events and the chemical identity of the evolved gases.
-
Data Synthesis and Mechanistic Interpretation
By overlaying the data from TGA, DSC, and EGA, a clear, evidence-based mechanism emerges. The following table summarizes the expected results for decomposition under an inert (N₂) atmosphere.
| Temp. Range (°C) | TGA Event | DSC Event | Evolved Gases (from EGA) | Inferred Chemical Process |
| 150 - 250 | Significant Mass Loss (Step 1) | Major Endotherm | Ethanol (C₂H₅OH), Ethene (C₂H₄), Water (H₂O) | Ligand decomposition and elimination. Cleavage of Sn-O-C bonds. |
| 250 - 400 | Gradual Mass Loss (Step 2) | Minor Endotherm/Exotherm | Water (H₂O), CO, CO₂ | Condensation and rearrangement to form amorphous SnO. Release of residual organics. |
| >400 | Mass Plateau | Exotherm | Minimal gas evolution | Crystallization of amorphous SnO into the tetragonal romarchite phase.[12] |
Analysis under Inert Atmosphere:
-
Step 1 (150-250 °C): The primary mass loss is attributed to the liberation of the ethoxide ligands. The detection of ethanol by FTIR confirms the primary decomposition product. The presence of ethene and water suggests a secondary elimination reaction (C₂H₅OH → C₂H₄ + H₂O) may also occur.
-
Step 2 (250-400 °C): A more gradual mass loss corresponds to the condensation of intermediate tin oxyhydroxide species, releasing water and forming a stable tin(II) oxide network.
-
Step 3 (>400 °C): The mass stabilizes, indicating the formation of the final solid product. An exothermic event without mass loss, as seen in the DSC data, is a classic sign of a phase transition, in this case, the crystallization of SnO.[13]
Trustworthiness through Cross-Validation: The mechanism is validated by the convergence of all data. The mass loss percentage calculated from the TGA for the conversion of Sn(OC₂H₅)₂ to SnO should align with the theoretical value. The gases identified by EGA must account for the atoms lost in that TGA step. This internal consistency is the hallmark of a self-validating protocol.
Impact of Atmosphere: If the experiment is repeated in an oxidizing atmosphere (air), the TGA curve will show a mass gain at temperatures above ~300 °C. This corresponds to the exothermic oxidation of the newly formed SnO to SnO₂, a process that can be confirmed by the final product's identity via X-ray diffraction (XRD).
Conclusion: From Analysis to Application
The thermal decomposition of tin(II) ethoxide is a multi-step process that can be precisely controlled to yield specific tin oxide phases. A rigorous analytical approach combining TGA, DSC, and EGA is essential for developing a complete mechanistic understanding. By carefully selecting the thermal processing parameters—particularly the atmosphere and final temperature—researchers can rationally design synthesis routes for high-purity SnO and SnO₂ nanomaterials, enabling advancements in catalysis, sensing, and transparent electronics.[14][15]
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Title: TIN ETHOXIDE AND RELATED COMPOUNDS Source: INIS-IAEA URL: [Link]
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Title: Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens Source: Sensors and Materials URL: [Link]
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A Technical Guide to Tin(II) Ethanolate as a Lewis Acid Catalyst for Pharmaceutical Development
This guide provides an in-depth technical overview of Tin(II) ethanolate, Sn(OC₂H₅)₂, for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to deliver actionable insights grounded in established scientific principles, focusing on the causality behind its catalytic activity and practical application.
Section 1: Introduction to Tin(II) Ethanolate - A Versatile Lewis Acid
Tin(II) ethanolate, also known as stannous ethoxide, is a metal alkoxide that has garnered significant interest as a Lewis acid catalyst.[1][2] Its utility is most prominent in polymerization reactions, but its potential in broader organic synthesis relevant to pharmaceutical development is an area of active exploration.[3][4][5] The defining characteristic of Sn(OC₂H₅)₂ is the tin atom in its +2 oxidation state, which possesses a lone pair of electrons and vacant d-orbitals. This electronic configuration allows it to readily accept electron pairs, making it an effective Lewis acid.[6][7] Unlike many strong Lewis acids, Tin(II) compounds can be milder and more selective, offering advantages in complex syntheses.[8]
The primary application driving interest in Tin(II) alkoxides, including the ethanolate, is the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactic acid (PLA).[3][9] These polymers are crucial for developing drug delivery systems, surgical sutures, and tissue engineering scaffolds due to their biocompatibility.[3] The choice of Tin(II) ethanolate and its derivatives is often predicated on their high catalytic activity under relatively mild conditions.[3]
Physicochemical Properties of Tin(II) Ethanolate
A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₂Sn | [10] |
| Molecular Weight | 208.83 g/mol | [1][10] |
| Appearance | White to off-white powder | [1][11][12] |
| Melting Point | >200 °C (decomposes) | [1][2][12] |
| Solubility | Reacts with water. Limited solubility in common organic solvents. | [1][13] |
| Sensitivity | Sensitive to air and moisture.[11][14] |
Section 2: Synthesis and Characterization of Tin(II) Ethanolate
The reliable synthesis of Tin(II) ethanolate is crucial for its application as a catalyst. Several methods have been reported, with the reaction of a tin(II) salt with an ethoxide source being the most common approach.
Synthetic Protocol: From Tin(II) Chloride
A common laboratory-scale synthesis involves the reaction of anhydrous Tin(II) chloride with sodium ethoxide in ethanol. However, a more direct approach involves the reaction with an alcohol in the presence of a base to neutralize the liberated HCl.[15] A general procedure for the synthesis of tin(II) alkoxides from anhydrous tin(II) chloride has been described, which can be adapted for Tin(II) ethanolate.[15][16]
Objective: To synthesize Tin(II) ethanolate for use as a Lewis acid catalyst.
Materials:
-
Anhydrous Tin(II) chloride (SnCl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Dry Diethylamine ((C₂H₅)₂NH)
-
Anhydrous n-heptane
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Dissolution of SnCl₂: Add anhydrous Tin(II) chloride to the flask, followed by the addition of dry n-heptane. Stir the suspension.
-
Addition of Base: Slowly add dry diethylamine to the stirred suspension. The diethylamine acts as a base to neutralize the HCl that will be formed.
-
Addition of Alcohol: Add anhydrous ethanol dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours to ensure complete reaction. The formation of diethylammonium chloride precipitate will be observed.
-
Isolation: Filter the reaction mixture under an inert atmosphere to remove the diethylammonium chloride precipitate.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield Tin(II) ethanolate as a solid.
-
Storage: Store the final product under an inert atmosphere, as it is sensitive to air and moisture.[11][14]
Characterization
The identity and purity of the synthesized Tin(II) ethanolate should be confirmed using appropriate analytical techniques:
-
¹¹⁹Sn NMR Spectroscopy: This is a powerful technique for characterizing tin compounds, providing information about the oxidation state and coordination environment of the tin atom.
-
Infrared (IR) Spectroscopy: To confirm the presence of Sn-O and C-O bonds and the absence of O-H bands from residual alcohol or water.
-
Elemental Analysis: To determine the elemental composition (%C, %H, %Sn) and confirm the empirical formula.
Section 3: Catalytic Mechanism and Applications in Pharmaceutical Development
The Lewis acidity of the tin center in Sn(OC₂H₅)₂ is the cornerstone of its catalytic activity. The tin atom can coordinate to electron-rich atoms, typically oxygen in carbonyl groups, activating the substrate for subsequent nucleophilic attack.[7]
Ring-Opening Polymerization (ROP) of Cyclic Esters
The most well-documented application of Tin(II) alkoxides is in the ROP of lactides and other cyclic esters to form biodegradable polyesters.[3][9] This is highly relevant to drug development for creating matrices for controlled drug release and biocompatible medical devices.
The Coordination-Insertion Mechanism:
The widely accepted mechanism for ROP catalyzed by Tin(II) alkoxides in the presence of an alcohol co-initiator is the coordination-insertion mechanism.[3][17]
-
Initiator Formation: In the presence of an alcohol (ROH), the Tin(II) ethanolate can undergo ligand exchange to form a more reactive tin(II) alkoxide species. This is often considered the "true" initiator.[13][17]
-
Coordination: The Lewis acidic tin center of the initiator coordinates to the carbonyl oxygen of the cyclic ester monomer (e.g., lactide). This coordination polarizes the carbonyl group, making the acyl carbon more electrophilic.[3]
-
Nucleophilic Attack (Insertion): The alkoxide group attached to the tin atom then performs an intramolecular nucleophilic attack on the activated acyl carbon, leading to the opening of the ester ring.
-
Propagation: The newly formed alkoxide end of the opened monomer remains attached to the tin center and can then coordinate and react with another monomer molecule, propagating the polymer chain.[18]
Figure 1: Simplified workflow of Tin(II) ethanolate catalyzed Ring-Opening Polymerization.
Aldol and Michael Additions
While less common than ROP, Tin(II) enolates, which can be generated from ketones using Tin(II) triflate, are effective nucleophiles in aldol and Michael reactions.[19] These reactions are fundamental C-C bond-forming strategies in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The use of chiral diamines with Tin(II) compounds can even lead to highly enantioselective aldol additions.[19][20] While Tin(II) ethanolate itself is not the direct reagent for generating the enolate, its role as a precursor or in related Tin(II) systems highlights the broader potential of Sn(II) Lewis acidity in stereoselective synthesis.
Transesterification Reactions
Tin(II) compounds are also known to catalyze transesterification reactions, which are vital in various aspects of drug development, from prodrug synthesis to the modification of existing molecules.[7][21] The mechanism is similar to ROP, involving the coordination of the tin catalyst to the ester's carbonyl group, thereby activating it for nucleophilic attack by an alcohol.[7] Tin(II) chloride, a related and often precursor compound, has shown high activity and water tolerance in esterification reactions.[8]
Section 4: Experimental Protocol - Catalytic ROP of L-Lactide
This section provides a detailed, self-validating protocol for the synthesis of polylactic acid (PLA) using Tin(II) ethanolate as the catalyst.
Objective: To perform the bulk polymerization of L-lactide initiated by an alcohol and catalyzed by Tin(II) ethanolate.
Materials:
-
L-lactide (recrystallized and dried)
-
Tin(II) ethanolate (synthesized as per Section 2)
-
Benzyl alcohol (dried)
-
Anhydrous toluene
-
Methanol
-
Schlenk tube and inert atmosphere setup
Step-by-Step Methodology:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the desired amount of L-lactide. Add the required amount of benzyl alcohol (initiator). The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Catalyst Solution Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of Tin(II) ethanolate in anhydrous toluene.
-
Catalyst Addition: Add the calculated amount of the Tin(II) ethanolate solution to the Schlenk tube containing the monomer and initiator using a gas-tight syringe.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 130°C) and stir. Monitor the reaction's progress by observing the increase in viscosity.
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Dissolve the viscous polymer in a minimal amount of toluene. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated PLA and wash it multiple times with fresh methanol to remove any unreacted monomer, catalyst residues, and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Validation:
-
Conversion: Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy of the crude product.
-
Molecular Weight: Analyze the molecular weight (Mn, Mw) and dispersity (Đ) of the final polymer using Gel Permeation Chromatography (GPC). The obtained Mn should be in reasonable agreement with the theoretical value calculated from the monomer-to-initiator ratio.
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Figure 2: Experimental workflow for the polymerization of L-lactide.
Section 5: Safety, Handling, and Environmental Considerations
5.1. Handling and Storage:
Tin(II) ethanolate is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11][22] It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][12][22] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[22][23][24] Work should be conducted in a well-ventilated fume hood.[12][23]
5.2. Toxicity and Environmental Impact:
While Tin(II) compounds are generally considered less toxic than organotin(IV) compounds, concerns about tin residuals in polymers for biomedical applications exist.[25] Residual tin catalysts can have a toxic effect on certain bacteria, which could influence biodegradability assessments.[25] Therefore, it is crucial to minimize the catalyst loading and effectively remove catalyst residues from the final polymer product, especially for applications in drug delivery and medical devices.
Section 6: Conclusion and Future Outlook
Tin(II) ethanolate is a valuable and effective Lewis acid catalyst, particularly for the synthesis of biodegradable polyesters for pharmaceutical applications. Its high catalytic activity and the well-understood coordination-insertion mechanism make it a reliable tool for researchers. While its primary application has been in polymerization, the underlying Lewis acidity of the Sn(II) center suggests broader potential in other C-C and C-O bond-forming reactions crucial for the synthesis of complex pharmaceutical intermediates. Future research should focus on expanding the scope of Tin(II) ethanolate and related alkoxides in asymmetric catalysis and developing more efficient methods for catalyst removal to ensure the biocompatibility of the resulting materials.
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Methodological & Application
Application Notes & Protocols: Tin(II) Ethoxide as a Catalyst for Ring-Opening Polymerization
Introduction: The Role of Tin(II) Ethoxide in Modern Polymer Synthesis
The precise synthesis of biodegradable and biocompatible polymers is a cornerstone of advancements in drug delivery, tissue engineering, and sustainable materials. Among the various synthetic routes, Ring-Opening Polymerization (ROP) of cyclic esters stands out for its ability to produce well-defined polyesters such as polylactide (PLA) and polycaprolactone (PCL). The choice of catalyst is paramount in controlling the polymerization process, influencing reaction kinetics, polymer molecular weight, and dispersity.
Tin(II) ethoxide, Sn(OC₂H₅)₂, is a potent coordination-insertion catalyst for the ROP of cyclic esters. While the more commonly cited catalyst in industrial applications is tin(II) 2-ethylhexanoate (Sn(Oct)₂), it is widely accepted that the active species is a tin(II) alkoxide, often formed in situ through reaction with an alcohol initiator.[1][2][3] By using a pre-synthesized tin(II) alkoxide like Sn(OC₂H₅)₂, researchers can achieve a more direct and potentially better-controlled initiation system, bypassing the need for in situ activation and its associated side reactions.[4]
This guide provides a comprehensive overview of Tin(II) ethoxide, from its fundamental properties and catalytic mechanism to detailed, field-tested protocols for its application in the synthesis of high-quality polyesters.
Catalyst Profile: Tin(II) Ethoxide - Sn(OC₂H₅)₂
A thorough understanding of the catalyst's properties is essential for safe handling and reproducible results.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | Sn(OC₂H₅)₂ | [5] |
| Synonyms | Tin(II) ethanolate, Stannous ethoxide | [5] |
| Molecular Weight | 208.83 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | >200 °C (decomposes) | [5][6] |
| Solubility | Reacts with water.[5] Generally insoluble in common organic solvents at room temperature, but solubility increases in polar solvents at elevated temperatures.[6] |
Safety, Handling, and Storage
Tin(II) ethoxide requires careful handling due to its reactivity and potential health hazards.
-
Hazard Profile: Causes skin irritation and serious eye damage.[5][7] May cause respiratory irritation upon inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling: Tin(II) ethoxide is sensitive to moisture and air. All handling should be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[8] Use adequate ventilation to minimize exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The container should be kept under an inert gas to prevent degradation from atmospheric moisture, which can lead to the release of ethanol vapor and hydrolysis of the catalyst.[8]
The Catalytic Pathway: A Mechanistic Deep Dive
Tin(II) ethoxide catalyzes the Ring-Opening Polymerization of cyclic esters via a coordination-insertion mechanism . This pathway is favored by numerous tin(II) alkoxide systems and is fundamental to producing controlled polymer architectures.[2][10][11]
The process can be broken down into two primary stages: initiation and propagation.
-
Initiation: The polymerization begins with the coordination of the monomer's carbonyl oxygen to the Lewis acidic tin(II) center of the catalyst. This coordination activates the monomer, making its carbonyl carbon more electrophilic. A nucleophilic attack by one of the ethoxide ligands on this activated carbonyl carbon follows, leading to the cleavage of the acyl-oxygen bond of the cyclic ester. This action opens the ring and inserts the first monomer unit, forming a new, longer tin alkoxide species.
-
Propagation: The newly formed tin alkoxide species then acts as the initiator for the next monomer. This cycle of coordination, nucleophilic attack, and ring-opening repeats, progressively adding monomer units and extending the polymer chain from the tin center.
This mechanism ensures that the polymer chain grows from a specific initiating site, which is a key principle of living/controlled polymerization.
Caption: The Coordination-Insertion mechanism for ROP.
Experimental Protocols: From Monomer to Polymer
The following protocols are generalized for the bulk polymerization of L-lactide (LLA) and ε-caprolactone (CL). Researchers should optimize parameters such as monomer-to-catalyst ratio, temperature, and time for their specific molecular weight targets.
Mandatory Preparatory Steps
-
Monomer Purification: The presence of water or other hydroxyl-containing impurities acts as a co-initiator, leading to poor control over molecular weight and a broadened polydispersity. L-lactide should be recrystallized from dry ethyl acetate or toluene and dried under vacuum for at least 24 hours before use.[12] ε-caprolactone should be dried over CaH₂ and distilled under reduced pressure.[11]
-
Glassware: All glassware must be flame-dried or oven-dried at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.
Protocol: Bulk Polymerization of L-Lactide (LLA)
This protocol aims to synthesize polylactide (PLLA) in a solvent-free (bulk) environment.
-
Reaction Setup: In a glovebox, add the desired amount of Tin(II) ethoxide to a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) ranges from 100:1 to 1000:1.
-
Monomer Addition: Add the purified L-lactide monomer to the flask.
-
Sealing and Homogenization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon or nitrogen. If the catalyst has poor solubility, gently stir the mixture before heating to ensure dispersion.[13]
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (typically 130-160 °C).[13] Stir the reaction mixture. As the polymerization proceeds, the viscosity will increase significantly.
-
Reaction Monitoring & Termination: Allow the reaction to proceed for the planned duration (e.g., 2-24 hours). To terminate, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Dissolve the crude, solidified polymer in a suitable solvent like dichloromethane (DCM) or chloroform. Precipitate the polymer by slowly adding the solution to a large volume of cold non-solvent, such as methanol or hexane.
-
Isolation: Collect the purified polymer precipitate by filtration, wash with additional non-solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Caption: Workflow for the bulk polymerization of L-lactide.
Expected Outcomes & Polymer Characterization
The reaction conditions, particularly the monomer-to-catalyst ratio ([M]/[C]), directly influence the final polymer properties.
Representative Performance Data
The following table summarizes typical results for ROP catalyzed by tin(II) alkoxide systems. Note that direct data for Sn(OEt)₂ is less common in literature than for in situ systems (e.g., Sn(Oct)₂/Alcohol) or other alkoxides, but the trends are comparable.
| Monomer | [M]/[C] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) | Source(s) |
| ε-Caprolactone | 100:1 | 140 | 1 | >90 | ~10,000 | 1.7 - 2.0 | [2][4] |
| ε-Caprolactone | 400:1 | 160 | 1 | >80 | ~90,000 | 1.6 - 1.9 | [2][14] |
| L-Lactide | 100:1 | 140 | 3 | >95 | Varies | 1.3 - 1.8 | [15][16] |
| L-Lactide | 500:1 | 160 | 6 | >95 | Varies | 1.4 - 2.0 | [13] |
-
Mₙ (Number-Average Molecular Weight): Generally increases with a higher [M]/[C] ratio.
-
PDI (Polydispersity Index, Mₙ/Mₙ): Values are typically between 1.3 and 2.0, indicating a reasonably controlled but not perfectly "living" polymerization, often due to side reactions like transesterification at higher temperatures and conversions.[1][17]
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, calculate monomer conversion, and analyze end-groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer relative to known standards (e.g., polystyrene).
Field Insights: Troubleshooting and Key Considerations
-
Catalyst Solubility: The poor solubility of solid Sn(OEt)₂ at room temperature can lead to a slow or inconsistent initiation phase.[6][18] Using a higher initial temperature or switching to more soluble liquid tin(II) n-alkoxides (e.g., tin(II) n-butoxide) can mitigate this issue and lead to faster, more controlled polymerizations.[1][11][19]
-
Controlling Molecular Weight: While theoretically controlled by the [M]/[C] ratio, the actual Mₙ can deviate due to impurities (especially water) acting as initiators.[12] Rigorous drying of monomer and glassware is non-negotiable for predictable results.
-
Transesterification: At high temperatures and long reaction times, both intermolecular and intramolecular (backbiting) transesterification reactions can occur.[1] This broadens the PDI and can lead to the formation of cyclic oligomers, especially in PCL synthesis. It is often a trade-off between achieving high conversion quickly and maintaining a narrow PDI.
-
In Situ vs. Pre-formed Catalyst: Using an in situ system like Sn(Oct)₂ with an alcohol is often more convenient as Sn(Oct)₂ is a liquid and easier to handle.[1] However, the exchange reaction to form the active alkoxide is an equilibrium process, which can complicate kinetics.[4] Using a pre-formed, pure tin(II) alkoxide like Sn(OEt)₂ provides a more defined initiating system.
References
- Gelest. (n.d.). Tin(II) Ethoxide Safety Data Sheet.
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Williams, C. K., et al. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters. [Link]
- Phomphrai, K., et al. (2014). Process for the preparation of liquid tin(ii) alkoxides.
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Kricheldorf, H. R., & Weidner, S. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(13), 1836-1854. [Link]
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Williams, C. K., et al. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(6), 795-800. [Link]
- Kaihara, S., et al. (2007). Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols. (Referenced in several secondary sources).
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Gelest, Inc. (2015). TIN(II) OXIDE Safety Data Sheet. Retrieved from [Link]
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Punyodom, W., et al. (2020). Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Advances, 10(72), 44349-44363. [Link]
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Molloy, R., et al. (2008). Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. Conference Paper. [Link]
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Kricheldorf, H. R., & Weidner, S. (2020). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Polymer Chemistry. [Link]
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Thammawong, C., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Designed Monomers and Polymers, 24(1), 89-97. [Link]
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Mehdi, S. W. (1980). TIN ETHOXIDE AND RELATED COMPOUNDS. INIS-IAEA. [Link]
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Chisholm, M. H., et al. (2020). Tin Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2): Structure and ROP Capability. Molecules, 25(23), 5620. [Link]
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ResearchGate. (2018). Ring-Opening Polymerization of ε-Caprolactone Initiated with Titaniumn-Propoxide or Titanium Phenoxide. Request PDF. [Link]
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Thammawong, C., et al. (2021). Tin(II) n-Hexoxide as New Initiator for the Ring-Opening Polymerization of ε-Caprolactone: Isoconversional Kinetics Analysis by DSC. Chiang Mai Journal of Science. [Link]
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Thammawong, C., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PubMed. [Link]
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ResearchGate. (2008). Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II) Alkoxide Initiator. [Link]
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Molloy, R., et al. (2009). Novel tin(II) butoxides for use as initiators in the ring-opening polymerisation of e-caprolactone. Chiang Mai Journal of Science. [Link]
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Punyodom, W., et al. (2020). Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing. [Link]
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ResearchGate. (2015). Synthesising highly reactive tin oxide using Tin(II)2- ethylhexanoate polynucleation as precursor. [Link]
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Penczek, S., et al. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 33(7), 2525–2534. [Link]
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ResearchGate. (2015). Tin Oxide Nanoparticles and SnO2/SiO2 Hybrid Materials by Twin Polymerization Using Tin(IV) Alkoxides. [Link]
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Sol-gel synthesis of tin oxide nanoparticles using tin(II) ethanolate
Application Note & Protocol
Sol-Gel Synthesis of Tin Oxide (SnO₂) Nanoparticles Using a Tin(II) Ethanolate Precursor
Introduction: The Significance of Tin Oxide Nanoparticles and the Sol-Gel Advantage
Tin oxide (SnO₂), an n-type semiconductor with a wide bandgap (approx. 3.6 eV at room temperature), is a cornerstone material in modern technology.[1][2] Its unique combination of high optical transparency, chemical stability, and excellent electro-optical properties makes it indispensable.[1] At the nanoscale, SnO₂ exhibits an enhanced surface-to-volume ratio and quantum size effects, dramatically amplifying its utility in applications ranging from gas sensors and flat-panel displays to solar cells and photocatalytic degradation of environmental pollutants.[1][2][3]
Numerous methods exist for synthesizing SnO₂ nanoparticles, including co-precipitation, hydrothermal, and mechanochemical routes.[4][5] However, the sol-gel process stands out for its distinct advantages, such as superior product homogeneity, precise control over particle composition, and the ability to achieve good crystallinity at lower operating temperatures.[1][2][4] The method involves the transformation of a molecular precursor, typically a metal alkoxide or salt, into a colloidal suspension (sol) and subsequently into a continuous solid network (gel) through hydrolysis and condensation reactions.[6][7]
While tin chlorides are common precursors, their use can introduce chloride ion contamination, which may adversely affect the material's surface and electrical properties.[8] The use of a metal alkoxide precursor, such as tin(II) ethanolate (Sn(OCH₂CH₃)₂), offers a high-purity alternative, yielding a cleaner final product. This guide provides an in-depth protocol for the synthesis of SnO₂ nanoparticles using a tin(II) ethanolate precursor, explaining the underlying chemical principles and experimental considerations.
The Sol-Gel Mechanism: From Ethanolate Precursor to Oxide Network
The synthesis of SnO₂ from a tin(II) ethanolate precursor is a classic wet-chemical process governed by two fundamental reactions: hydrolysis and condensation.[7][9] The entire process is designed to control the growth of an inorganic Sn-O-Sn network from the molecular precursor.
-
Hydrolysis: The process is initiated by introducing water to the tin(II) ethanolate solution, which is typically dissolved in an alcohol like ethanol to ensure miscibility.[9] The ethanolate (-OCH₂CH₃) ligands are replaced by hydroxyl (-OH) groups. This reaction can be catalyzed by either an acid or a base.
-
Reaction: Sn(OCH₂CH₃)₂ + 2H₂O → Sn(OH)₂ + 2CH₃CH₂OH
-
-
Condensation: The newly formed tin hydroxide species are unstable and readily undergo condensation. In this step, a tin-oxygen-tin (Sn-O-Sn) bridge, the backbone of the final oxide material, is formed. This polymerization process releases byproducts like water or ethanol.[10]
-
Water Condensation: Sn-OH + HO-Sn → Sn-O-Sn + H₂O
-
Alcohol Condensation: Sn-OCH₂CH₃ + HO-Sn → Sn-O-Sn + CH₃CH₂OH
-
As these condensation reactions continue, a three-dimensional oxide network permeates the liquid medium, causing a gradual increase in viscosity until the solution transitions into a gelatinous solid—the gel.[6][11] Subsequent drying and heat treatment (calcination) are required to remove the solvent, burn off residual organic matter, and promote crystallization to form the final SnO₂ nanoparticles.[2][3]
Caption: A diagram of the sol-gel synthesis workflow.
Detailed Experimental Protocol
This protocol describes a general procedure. The final nanoparticle characteristics are highly dependent on the parameters outlined in Table 1. Researchers should optimize these conditions based on their specific requirements.
Materials & Equipment:
-
Tin(II) chloride (SnCl₂) or metallic tin powder (for precursor synthesis)
-
Anhydrous Ethanol (C₂H₅OH)
-
Deionized (DI) Water
-
Ammonia solution (NH₄OH) or Acetic Acid (CH₃COOH) as a catalyst
-
Magnetic stirrer with heating capabilities
-
Beakers and flasks
-
Condenser (if refluxing is needed for precursor synthesis)
-
Centrifuge
-
Drying oven
-
Tube furnace for calcination
Part A: Preparation of Tin(II) Ethoxide Precursor
Causality: This step creates the reactive metal alkoxide precursor. Starting with a high-purity alkoxide is crucial for a clean final product, avoiding contaminants like chlorides that are common when using tin salts directly in the hydrolysis step.[8]
-
Method (Example from SnCl₂): In a three-neck flask under an inert atmosphere (e.g., Nitrogen), dissolve a known molar quantity of anhydrous tin(II) chloride in absolute ethanol.
-
Slowly add a stoichiometric equivalent of a base (e.g., sodium ethoxide) dissolved in ethanol to precipitate NaCl and form tin(II) ethanolate in solution.
-
Stir the mixture at room temperature for several hours.
-
Filter the solution to remove the salt precipitate. The resulting clear solution is the tin(II) ethanolate precursor. The concentration can be determined by gravimetric analysis of the tin content.
Part B: Sol Formation (Hydrolysis)
Causality: This is the critical initiation step where water is introduced to form reactive Sn-OH groups. The rate of this reaction, controlled by the catalyst and temperature, dictates the initial nucleation of particles.[6][9]
-
Transfer a calculated volume of the tin(II) ethanolate precursor solution into a beaker containing ethanol as the solvent. A typical starting concentration is 0.1 M.
-
While stirring vigorously, add a mixture of DI water and ethanol dropwise. The amount of water is a critical parameter (see Table 1).
-
Add a catalytic amount of either an acid (e.g., acetic acid) or a base (e.g., ammonia solution) to the water/ethanol mixture before addition. A pH value around 8 is often used for base-catalyzed reactions.[8]
-
Continue stirring the solution at a constant temperature (e.g., 50-60°C) for 1-2 hours. The solution should remain clear or turn into a slightly cloudy colloidal suspension (the "sol").
Part C: Gelation (Condensation and Aging)
Causality: This step allows the condensation reactions to proceed, forming the solid gel network. Aging the gel allows for strengthening of the network through further condensation and structural rearrangement (syneresis), which impacts the final pore structure.
-
Stop stirring and cover the beaker.
-
Allow the sol to rest undisturbed at room temperature for an aging period, typically 24-48 hours.
-
During this time, the solution's viscosity will increase until it forms a rigid, translucent gel.
Part D: Post-Synthesis Treatment (Washing, Drying, and Calcination)
Causality: Washing removes unreacted species and byproducts. Drying removes the bulk solvent to form a xerogel. Calcination provides the thermal energy needed to remove residual organics and crystallize the amorphous tin hydroxide network into the desired tetragonal rutile phase of SnO₂.[1][2]
-
Washing: Break up the wet gel and wash it repeatedly with ethanol or a water/ethanol mixture to remove impurities. Centrifugation can be used to separate the gel from the supernatant.
-
Drying: Place the washed gel in an oven at 100-150°C for several hours until all the solvent has evaporated, resulting in a glassy or powdered solid (xerogel).[2]
-
Calcination: Transfer the dried xerogel powder to a crucible and place it in a tube furnace. Heat the sample in air at a controlled rate to the desired calcination temperature (typically 400-600°C) and hold for 2-4 hours.[2][12] The final product is a fine, white powder of SnO₂ nanoparticles.
Influence of Key Synthesis Parameters
The properties of the final SnO₂ nanoparticles, such as size, crystallinity, and surface area, are not fixed. They can be precisely tuned by adjusting the synthesis conditions. The relationship between these parameters and the resulting material properties is a cornerstone of controlled nanoparticle synthesis.[13]
| Parameter | Range/Options | Influence on Nanoparticle Properties | Rationale & Justification |
| Precursor Concentration | 0.05 M - 0.5 M | Higher concentration generally leads to larger particle sizes and increased agglomeration. | A higher density of reactive species promotes faster growth and inter-particle collisions, favoring aggregation. |
| Water to Alkoxide Molar Ratio (R) | 2 - 20 | A low R-value favors slower hydrolysis and can lead to smaller particles. A high R-value accelerates hydrolysis, potentially leading to larger, more aggregated particles. | The R-value directly controls the extent and rate of the hydrolysis reaction, which is the primary step for nucleation.[14] |
| Catalyst (pH) | Acidic (pH 3-5) or Basic (pH 8-10) | Acid catalysis typically results in weakly branched polymer-like gels, while base catalysis promotes the formation of more distinct, spherical particles. | The catalyst affects the relative rates of hydrolysis and condensation. Base catalysis accelerates condensation, leading to faster nucleation and growth of discrete particles.[10] |
| Reaction Temperature | 25°C - 80°C | Increasing temperature accelerates both hydrolysis and condensation rates, often resulting in larger crystallite sizes. | Higher thermal energy increases reaction kinetics, promoting faster particle growth and potentially better crystallinity before calcination. |
| Calcination Temperature | 400°C - 800°C | Higher temperatures lead to increased crystallinity and larger crystallite sizes due to Ostwald ripening.[13] | Sufficient thermal energy is required for phase transformation and crystal growth. Excessively high temperatures can cause significant particle sintering and loss of surface area.[13] |
Characterization of Synthesized SnO₂ Nanoparticles
To validate the success of the synthesis and understand the material's properties, a suite of characterization techniques is employed.
-
X-Ray Diffraction (XRD): This is the primary tool for confirming the crystal structure and phase purity of the nanoparticles. The diffraction pattern should match the standard for the tetragonal rutile structure of SnO₂.[1][2] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula.[15]
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, size distribution, and state of agglomeration of the nanoparticles.[1][15] SEM provides surface morphology information, while TEM offers higher resolution to observe individual particle shapes and lattice fringes.
-
UV-Vis Spectroscopy: This technique is used to determine the optical properties, specifically the band gap energy (Eg). Nanoparticles often exhibit a larger band gap compared to their bulk counterparts (3.6 eV for SnO₂) due to the quantum confinement effect, which can be observed as a blue shift in the absorption edge.[2][4]
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- One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. (2018). ACS Omega.
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- The solid state and solution structures of tin(IV) alkoxide compounds and their use as ecursors to form tin oxi. (n.d.). University of New Mexico.
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The Preparation of Transparent Conducting Films from Ethanolate;tin(2+): An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the preparation of transparent conducting films using tin(II) ethanolate as a precursor. Moving beyond commonly cited chloride-based systems, this document delves into the intricacies of employing a metal alkoxide route, offering enhanced control over purity and film morphology. We will explore the synthesis of the tin(II) ethanolate precursor, its formulation into a stable sol-gel solution, deposition via spin coating, and the critical post-deposition annealing process to achieve optimal optoelectronic properties. The causality behind experimental choices is elucidated, providing researchers with the foundational knowledge to adapt and innovate upon these protocols. All procedures are designed as self-validating systems, with in-text citations to authoritative sources underpinning the scientific principles at play.
Introduction: The Merits of a Tin(II) Ethanolate Precursor Route
Transparent conducting oxides (TCOs) are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible spectrum.[1] This duality makes them indispensable in a myriad of technologies, including flat-panel displays, solar cells, and touch screens.[2] While indium tin oxide (ITO) has historically dominated the TCO market, concerns over indium scarcity and cost have spurred research into alternative materials, with tin oxide (SnO₂) emerging as a promising candidate due to its abundance, low cost, and robust chemical and thermal stability.[2][3]
Traditionally, solution-based depositions of SnO₂ films have utilized precursors like tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄) dissolved in alcoholic solvents.[4][5] While effective, these chloride-based routes can introduce residual chlorine impurities into the final film, which can be detrimental to its electrical properties and long-term stability.[6] The use of a tin(II) ethanolate (Sn(OCH₂CH₃)₂) precursor offers a more elegant, chloride-free pathway to high-purity tin oxide films.
The sol-gel process, a versatile method for producing ceramic and glass materials from a chemical solution, is particularly well-suited for metal alkoxide precursors like tin(II) ethanolate.[7] This process involves the hydrolysis and condensation of the precursor in a controlled manner to form a "sol" (a colloidal suspension of solid particles in a liquid) that can be deposited as a thin film. Subsequent heat treatment (annealing) converts the film into a dense, crystalline metal oxide.[8] This guide will provide the fundamental principles and actionable protocols for leveraging the tin(II) ethanolate sol-gel route for the fabrication of high-quality transparent conducting films.
Synthesis of Tin(II) Ethoxide Precursor
The successful deposition of high-quality tin oxide films begins with the synthesis of a pure and stable tin(II) ethanolate precursor. While not as commonly available as its chloride counterparts, tin(II) ethanolate can be synthesized in the laboratory through several established methods. The most straightforward approach involves the reaction of anhydrous tin(II) chloride with sodium ethoxide in an ethanol solvent.
Chemical Reaction:
SnCl₂(s) + 2 NaOCH₂CH₃(alc) → Sn(OCH₂CH₃)₂(s) + 2 NaCl(s)
Protocol 1: Synthesis of Tin(II) Ethoxide
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Sodium metal (Na)
-
Anhydrous ethanol (absolute, ≥99.8%)
-
Anhydrous diethyl ether or hexane (for washing)
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Glassware (dried overnight at >120 °C)
Procedure:
-
Preparation of Sodium Ethoxide: Under a strict inert atmosphere, carefully add small, freshly cut pieces of sodium metal to an excess of anhydrous ethanol in a flask equipped with a condenser and a magnetic stirrer. The reaction is exothermic and produces hydrogen gas; ensure proper venting. The reaction is complete when all the sodium has dissolved. The concentration of the resulting sodium ethoxide solution can be determined by titration.
-
Reaction with Tin(II) Chloride: In a separate flask, dissolve anhydrous tin(II) chloride in anhydrous ethanol.
-
Precipitation: Slowly add the sodium ethoxide solution to the tin(II) chloride solution with vigorous stirring. A white precipitate of tin(II) ethanolate and sodium chloride will form immediately.
-
Isolation and Purification: After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion. The solid product is then isolated by filtration or centrifugation under an inert atmosphere.
-
Washing: Wash the precipitate several times with anhydrous ethanol and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and the sodium chloride byproduct.
-
Drying: Dry the purified tin(II) ethanolate under vacuum to obtain a fine, white powder.
-
Storage: Store the tin(II) ethanolate in a tightly sealed container under an inert atmosphere, as it is sensitive to moisture and air.[9]
Safety Precautions:
-
Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.
-
The reaction of sodium with ethanol produces flammable hydrogen gas.
-
Tin compounds can be harmful if ingested or inhaled.[10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
Preparation of Tin Oxide Sol-Gel Solution and Film Deposition
The synthesized tin(II) ethanolate is used to prepare a sol-gel solution for thin-film deposition. The key to a stable sol is the controlled hydrolysis and condensation of the precursor.
Sol-Gel Chemistry of Tin(II) Ethoxide
The conversion of tin(II) ethanolate to tin oxide occurs through two primary reactions: hydrolysis and condensation.[8]
-
Hydrolysis: The ethoxide groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. Sn(OCH₂CH₃)₂ + 2 H₂O → Sn(OH)₂ + 2 CH₃CH₂OH
-
Condensation: The tin hydroxide species then undergo condensation to form Sn-O-Sn bridges, eliminating water in the process and building the tin oxide network. 2 Sn(OH)₂ → (HO)Sn-O-Sn(OH) + H₂O
The rate of these reactions is highly dependent on the concentration of water, the pH of the solution, and the temperature. Uncontrolled, rapid hydrolysis can lead to the precipitation of large particles, which is undesirable for thin film formation. Therefore, the amount of water is carefully controlled, and often a stabilizer is added to moderate the reaction.
Protocol 2: Preparation of Tin Oxide Sol-Gel Solution
Materials:
-
Synthesized tin(II) ethanolate
-
Anhydrous ethanol
-
Deionized water
-
A stabilizing agent (e.g., acetylacetone or an amine-based ligand) - Optional, but recommended for improved solution stability.
-
Magnetic stirrer and stir bar
-
Clean, dry glassware
Procedure:
-
Dissolution: In a clean, dry flask, dissolve a specific amount of tin(II) ethanolate in anhydrous ethanol to achieve the desired molar concentration (typically in the range of 0.1 M to 0.5 M). Stir until the precursor is fully dissolved.
-
Hydrolysis: Prepare a separate solution of deionized water in anhydrous ethanol. The molar ratio of water to tin precursor is a critical parameter and should be systematically varied to optimize the sol-gel process (a starting point is a 1:1 molar ratio).
-
Controlled Addition: Slowly add the water/ethanol solution dropwise to the tin(II) ethanolate solution while stirring vigorously. The solution should remain clear.
-
Aging: Allow the sol to age for a period of time (typically 1 to 24 hours) at room temperature with continuous stirring. This aging step allows for the controlled growth of the tin oxide nanoparticles within the sol.
Protocol 3: Spin Coating Deposition
Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[13]
Equipment and Materials:
-
Spin coater
-
Prepared tin oxide sol-gel solution
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Pipette or syringe with a filter (0.2 µm)
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas. A clean, hydrophilic surface is crucial for good film adhesion.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the filtered sol-gel solution onto the center of the substrate.
-
Spinning: Start the spin coater. A two-step process is often employed:
-
A low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
Drying: After spinning, the film is typically dried on a hotplate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Multilayer Deposition (Optional): For thicker films, the deposition and drying steps can be repeated multiple times.
Experimental Workflow for Tin Oxide Film Preparation
Caption: Workflow from precursor synthesis to film characterization.
Annealing: The Key to Functionality
The as-deposited film is typically amorphous and insulating. A post-deposition annealing step is crucial to:
-
Remove residual organic compounds and hydroxyl groups.
-
Promote the crystallization of the tin oxide into the desired phase (typically the tetragonal rutile structure for SnO₂).[14]
-
Densify the film and improve its adhesion to the substrate.
The annealing temperature and atmosphere significantly impact the final properties of the film.[14][15][16]
Protocol 4: Annealing of Tin Oxide Films
Equipment:
-
Tube furnace or muffle furnace with temperature control
-
Gas flow controller (if annealing under a specific atmosphere)
Procedure:
-
Placement: Place the dried, coated substrates in the furnace.
-
Ramping: Slowly ramp up the temperature to the desired annealing temperature (typically in the range of 300 °C to 600 °C) to avoid thermal shock and film cracking. A ramp rate of 5-10 °C/minute is common.
-
Dwelling: Hold the substrates at the peak annealing temperature for a specific duration (e.g., 1-2 hours).
-
Cooling: Allow the furnace to cool down slowly to room temperature.
-
Atmosphere: Annealing can be performed in air, which is the most common and cost-effective option. For specific applications, annealing under an inert atmosphere (N₂) or a reducing atmosphere (e.g., forming gas, N₂/H₂) can be used to control the concentration of oxygen vacancies, which are crucial for the n-type conductivity of SnO₂.
The Influence of Annealing Temperature:
| Annealing Temperature (°C) | Expected Effect on Film Properties |
| Low (< 300 °C) | Incomplete removal of organics, amorphous or poorly crystalline structure, low conductivity. |
| Medium (300-500 °C) | Improved crystallinity (tetragonal rutile phase), increased grain size, enhanced conductivity and transparency.[5] |
| High (> 500 °C) | Further increase in grain size, potential for improved conductivity, but also risk of film cracking or reaction with the substrate.[14] |
Characterization of Transparent Conducting Films
After annealing, the films should be characterized to evaluate their structural, morphological, optical, and electrical properties.
-
Structural Properties: X-ray diffraction (XRD) is used to determine the crystalline phase and estimate the crystallite size of the tin oxide film.[4]
-
Morphological Properties: Scanning electron microscopy (SEM) provides information on the surface morphology, grain size, and film thickness.[3]
-
Optical Properties: UV-Visible spectroscopy is used to measure the optical transmittance of the film in the visible range. A high average transmittance (>80%) is desirable for transparent conducting applications. The optical bandgap can also be determined from the absorption spectrum.[14]
-
Electrical Properties: A four-point probe or Hall effect measurement system is used to determine the sheet resistance, resistivity, carrier concentration, and mobility of the film. Low resistivity is a key performance metric for TCOs.
Doping for Enhanced Conductivity
For many applications, the intrinsic conductivity of pure SnO₂ is insufficient. Doping with elements like fluorine (F), antimony (Sb), or aluminum (Al) can significantly increase the carrier concentration and, consequently, the conductivity. Doping can be achieved by adding a suitable precursor of the dopant element to the tin(II) ethanolate sol-gel solution. For example, for antimony doping, a soluble antimony compound like antimony(III) chloride (SbCl₃) could be added in the desired atomic percentage.
Conclusion
The use of tin(II) ethanolate as a precursor for the solution-based deposition of transparent conducting tin oxide films offers a promising alternative to conventional chloride-based methods, primarily by eliminating a potential source of impurity. The sol-gel process, coupled with spin coating and a carefully controlled annealing step, allows for the fabrication of high-quality films with desirable optoelectronic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize this fabrication route for a wide range of applications.
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- American Elements. (n.d.). Tin(II)
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- Manjula, M., et al. (2021). Annealing temperature effects on SnO2 thin films: Structural, optical, morphological, and electrical properties for optoelectronics.
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- Gnanam, S., & Rajendran, V. (2010). Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties. Journal of Sol-Gel Science and Technology, 53(3), 555–559.
- Apollo Scientific. (2023). Safety Data Sheet: Tin(II)
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- Bhagwat, A. S., et al. (2021). Synthesis of SnO2 nanoparticles by sol-gel method and their characterization.
- Nocun, M. (2005). Characterisation of the tin oxide conducting film obtained by ultrasonic spray pyrolysis. Materials Science-Poland, 23(4), 1017-1026.
- Meddas, H., et al. (2024). Spin coating deposition of tin oxide thin films: Influence of solution concentration. Proceedings of the Institution of Mechanical Engineers, Part N: Journal of Nanoengineering and Nanosystems.
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- Cardoso, J. C., et al. (2019). Chemical mechanism based on the hydrolysis and condensation of TTIP in ethanol. Cellulose, 26, 7239–7253.
- Benouis, C. E., et al. (2023). Aluminium Doped Tin Oxide (ATO) Thin Films Grown onto Glass Substrate by Spray Pyrolysis Technique. JACS Directory.
- Liu, A., et al. (2022). Solution-Processed Silicon Doped Tin Oxide Thin Films and Thin-Film Transistors Based on Tetraethyl Orthosilicate.
- Al-Husseini, A. K. A. (2015). Preparation and Characterization of Tin Oxide Thin Films by Using Spray Pyrolysis Technique. Eng. &Tech.Journal, 33(B), 528-538.
- Ugwu, E. I., & Ezema, F. I. (2014). Transparent and Conducting Thin Films Prepared by Spray Pyrolysis Technique. American Research Journals.
- Gordon, R. G. (2000). Criteria for Choosing Transparent Conductors. MRS Bulletin, 25(8), 52-57.
- Kim, S., et al. (2021). Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. Inorganics, 10(1), 2.
- Omar, S. S., et al. (2021). SYNTHESIS, STRUCTURE AND OPTICAL PROPERTIES OF TIO2 AND TIO2/AL2O3 THIN FILMS DEPOSITED ON INDIUM TIN OXIDE SUBSTRATES PREPARED BY CHEMICAL BATH DEPOSITION. Digest Journal of Nanomaterials and Biostructures, 16(2), 539 - 549.
- Wikipedia. (n.d.). Tin(II) oxide.
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- Doyan, A., et al. (2019). The Optical Properties of Thin Films Tin Oxide with Triple Doping (Aluminum, Indium, and Fluorine) for Electronic Device. Journal of Physics: Conference Series, 1402, 055018.
- Liu, A., et al. (2022). Solution-Processed Silicon Doped Tin Oxide Thin Films and Thin-Film Transistors Based on Tetraethyl Orthosilicate.
- Hampden-Smith, M. J. (1996). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. DTIC. ADA310467.
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Application Notes and Protocols for Tin(II) Ethoxide in Tin-Based Perovskite Solar Cell Fabrication
Forward: Addressing the Achilles' Heel of Tin-Based Perovskites
The transition from lead-based to tin-based perovskite solar cells (PSCs) is a critical step towards developing more environmentally benign photovoltaic technologies.[1] Formamidinium tin iodide (FASnI₃) has emerged as a particularly promising candidate due to its near-optimal bandgap for single-junction solar cells.[1] However, the commercial viability of tin-based PSCs is fundamentally hampered by the facile oxidation of tin(II) (Sn²⁺) to tin(IV) (Sn⁴⁺).[2][3] This oxidation creates a high density of defects, leading to significant charge recombination and rapid device degradation, which undermines both the efficiency and stability of the solar cells.[2][3]
Conventional strategies to mitigate this issue include the use of additives such as tin(II) fluoride (SnF₂) and tin(II) chloride (SnCl₂).[1][4] These additives are thought to act as sacrificial agents or to modulate the formation of tin vacancies.[4] This application note explores the theoretical application of a less conventional precursor, tin(II) ethoxide (Sn(OC₂H₅)₂) , as a multifunctional additive in the fabrication of FASnI₃-based perovskite solar cells. We will provide a scientifically grounded rationale for its use, detailed synthesis protocols for precursor solutions, and a step-by-step guide for thin-film deposition and device fabrication.
The Rationale for Tin(II) Ethoxide: A Multifunctional Approach
While not yet established in the literature for perovskite fabrication, the chemical properties of tin(II) ethoxide suggest it could offer a unique, multifunctional approach to improving tin-based perovskite films.
In-situ Formation of SnO₂ Nanoparticles
Tin(II) ethoxide is a moisture-sensitive compound that readily hydrolyzes to form tin(II) hydroxide, which can then be converted to tin oxide (SnO₂) upon gentle annealing.[5] The controlled, in-situ formation of a low concentration of SnO₂ nanoparticles within the perovskite precursor solution or at the grain boundaries of the film could serve two key purposes:
-
Defect Passivation: SnO₂ can passivate oxygen-related defects at the perovskite grain boundaries, reducing non-radiative recombination pathways.
-
Improved Charge Extraction: A well-dispersed, thin layer of SnO₂ can facilitate electron transport and extraction, a principle already utilized in the design of electron transport layers (ETLs) in perovskite solar cells.[6][7]
Controlled Crystallization
The ethoxide ligands of Sn(OC₂H₅)₂ may coordinate with other precursor components in the solution, such as formamidinium iodide (FAI) and tin(II) iodide (SnI₂). This coordination could modulate the crystallization kinetics of the perovskite film, potentially leading to larger grain sizes and a more uniform morphology with fewer pinholes. This is analogous to how other additives with coordinating ligands, such as tin(II) acetylacetonate, have been shown to improve film quality.[8]
Reduction of Sn(IV) Impurities
The ethoxide anion is a reasonably strong reducing agent. It is plausible that tin(II) ethoxide could help to maintain a reducing environment within the precursor solution and the perovskite film during formation, thereby suppressing the oxidation of Sn(II) to Sn(IV).
Experimental Protocols
Synthesis of the Tin(II) Ethoxide-Modified Perovskite Precursor Solution
This protocol describes the preparation of a 1 M FASnI₃ precursor solution with a 5 mol% addition of tin(II) ethoxide. All procedures should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) due to the air and moisture sensitivity of tin-based perovskite precursors.[9]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| Formamidinium Iodide | CH₅IN₂ | >99.9% | TCI Chemicals |
| Tin(II) Iodide | SnI₂ | >99.99% | TCI Chemicals |
| Tin(II) Ethoxide | Sn(OC₂H₅)₂ | 95-98% | Thermo Scientific |
| Anhydrous Dimethylformamide | C₃H₇NO | ≥99.8% | Sigma-Aldrich |
| Anhydrous Dimethyl Sulfoxide | C₂H₆OS | ≥99.9% | Sigma-Aldrich |
Procedure:
-
Prepare a stock solution of 1 M FASnI₃ by dissolving 257.97 mg of FAI and 558.56 mg of SnI₂ in a 4:1 (v/v) mixture of anhydrous DMF and DMSO to a final volume of 1.5 mL.
-
Stir the solution at room temperature for at least 2 hours until all solids are completely dissolved.
-
In a separate vial, weigh 15.66 mg of tin(II) ethoxide (corresponding to 5 mol% with respect to SnI₂).
-
Add 0.5 mL of the prepared FASnI₃ stock solution to the vial containing the tin(II) ethoxide.
-
Stir the final solution at room temperature for 30 minutes before use. The solution should be filtered through a 0.22 µm PTFE syringe filter immediately prior to spin coating.
Perovskite Solar Cell Fabrication (n-i-p Planar Heterojunction Architecture)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using the tin(II) ethoxide-modified precursor.
Substrate and Layer Preparation:
-
Substrate Cleaning: Begin with patterned indium tin oxide (ITO) coated glass substrates. Sequentially clean the substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes immediately before use.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO₂ as the ETL. A common method is to spin coat a commercially available SnO₂ nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.[9]
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Dispense 40 µL of the tin(II) ethoxide-modified FASnI₃ precursor solution onto the SnO₂-coated substrate.
-
Spin coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
-
During the second step, at 15 seconds into the spin, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of Spiro-OMeTAD (72.3 mg) in 1 mL of chlorobenzene, doped with 17.5 µL of Li-TFSI stock solution (520 mg in 1 mL acetonitrile) and 28.8 µL of 4-tert-butylpyridine.
-
Spin coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.
-
-
Metal Contact Evaporation:
-
Mask the device area.
-
Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) top electrode under high vacuum (<1 x 10⁻⁶ Torr).
-
Proposed Mechanism of Action and Characterization
The introduction of tin(II) ethoxide is hypothesized to influence the perovskite film formation and properties through a cascade of reactions and interactions.
Figure 1. Proposed mechanism for tin(II) ethoxide in perovskite film formation.
Characterization Plan:
To validate the proposed mechanisms, a series of characterization techniques should be employed to compare perovskite films fabricated with and without tin(II) ethoxide:
| Characterization Technique | Parameter to be Analyzed | Expected Outcome with Tin(II) Ethoxide |
| Scanning Electron Microscopy (SEM) | Film morphology, grain size, and uniformity. | Larger, more uniform grains with fewer pinholes. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity. | Higher crystallinity with preferential orientation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of tin. | A lower ratio of Sn(IV) to Sn(II) species. |
| Photoluminescence (PL) Spectroscopy | Charge carrier recombination dynamics. | Increased PL intensity and longer carrier lifetime, indicating reduced defect density. |
| Current Density-Voltage (J-V) Measurement | Solar cell performance parameters (PCE, V_oc, J_sc, FF). | Improved power conversion efficiency and stability. |
Safety and Handling
-
Tin(II) ethoxide is moisture-sensitive and should be handled in an inert atmosphere.[5]
-
It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[5]
Conclusion and Outlook
The use of tin(II) ethoxide as a novel additive in the fabrication of tin-based perovskite solar cells presents a compelling, albeit theoretical, avenue for research. Its potential to simultaneously control crystallization, passivate defects through in-situ SnO₂ formation, and maintain a reducing environment addresses the core stability challenges of FASnI₃. The protocols outlined in this application note provide a foundational framework for researchers to explore this promising new material. Future work should focus on optimizing the concentration of tin(II) ethoxide, investigating the effects of different annealing temperatures, and conducting long-term stability studies to fully elucidate its impact on device performance and longevity.
References
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TIN ETHOXIDE AND RELATED COMPOUNDS . (n.d.). INIS-IAEA. Retrieved January 16, 2026, from [Link]
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-
2D materials and additives: a dual approach to high-performance tin perovskite solar cells . (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Tin in Solar Cells . (n.d.). TINAi. Retrieved January 16, 2026, from [Link]
-
Tin(II) ethoxide . (n.d.). Ereztech. Retrieved January 16, 2026, from [Link]
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Tin-based perovskite solar cell . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Stable tin perovskite solar cells developed via additive engineering . (2021). SciSpace. Retrieved January 16, 2026, from [Link]
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Solution-Processed Zinc Tin Oxide Semiconductor for Thin-Film Transistors . (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Tin oxide as an efficient electron transporting material for high performance perovskite solar cells . (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analytical Study of Solution‐Processed Tin Oxide as Electron Transport Layer in Printed Perovskite Solar Cells . (2020). Wiley Online Library. Retrieved January 16, 2026, from [Link]
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Solution-Processed Silicon Doped Tin Oxide Thin Films and Thin-Film Transistors Based on Tetraethyl Orthosilicate . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Tin oxide as an emerging electron transport medium in perovskite solar cells . (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review . (2021). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Tin oxide-based organic solar cell hits 17.26% efficiency, 79% fill factor . (2023). PV Magazine. Retrieved January 16, 2026, from [Link]
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Tin(II) Acetylacetonate as a New Type of Tin Compensator Additive for Tin-Based Perovskite Solar Cells . (2021). PubMed. Retrieved January 16, 2026, from [Link]
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Tin Oxide: The Next Benchmark Transport Material for Organic Solar Cells? . (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Solution-Processed Gallium–Tin-Based Oxide Semiconductors for Thin-Film Transistors . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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High‐Efficiency Tin Halide Perovskite Solar Cells: The Chemistry of Tin (II) Compounds and Their Interaction with Lewis Base Additives during Perovskite Film Formation . (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Solvents for Processing Stable Tin Halide Perovskites . (2021). YouTube. Retrieved January 16, 2026, from [Link]
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Application Note: Tin(II) Ethanolate as a Versatile Catalyst for Polyester Synthesis via Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of tin(II) ethanolate (tin(II) ethoxide) as a catalyst for the synthesis of high-molecular-weight polyesters. Focusing on the ring-opening polymerization (ROP) of cyclic esters such as L-lactide and ε-caprolactone, this note elucidates the underlying coordination-insertion mechanism, offers detailed, field-proven experimental protocols, and discusses the critical parameters that govern the polymerization process. By explaining the causality behind experimental choices, this guide serves as a practical resource for synthesizing well-defined biodegradable polymers for research, biomedical, and pharmaceutical applications.
Introduction to Polyester Synthesis and Catalysis
Biodegradable aliphatic polyesters, such as poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL), are cornerstone materials in modern drug delivery, tissue engineering, and sustainable packaging. Their synthesis is predominantly achieved through two main pathways: polycondensation and ring-opening polymerization (ROP). While polycondensation involves the reaction of dicarboxylic acids with diols, it is often limited by the need to continuously remove byproducts to achieve high molecular weights.
In contrast, ROP of cyclic ester monomers is a more advantageous method, offering superior control over polymer molecular weight, lower polydispersity, and the absence of byproduct formation.[1] The efficiency and success of ROP are critically dependent on the choice of catalyst. Various metal compounds based on tin, titanium, zinc, and aluminum have been explored, with organotin compounds being among the most effective and widely used catalysts for producing high-quality polyesters.[1][2]
The Catalytic Role of Tin(II) Alkoxides in Ring-Opening Polymerization
Tin(II) compounds, particularly tin(II) carboxylates like the widely-used tin(II) 2-ethylhexanoate (Sn(Oct)₂), are pre-catalysts for ROP.[3] Their catalytic activity stems from their rapid in situ reaction with a protic co-initiator, typically an alcohol (ROH), to form the true initiating species: a tin(II) alkoxide (Sn(OR)₂).[4] Therefore, tin(II) ethanolate, Sn(OCH₂CH₃)₂, can be viewed as a pre-formed, highly active initiator for this process.
The Coordination-Insertion Mechanism
The polymerization proceeds via a "coordination-insertion" mechanism, which is now the widely accepted pathway.[4][5] The process involves several key steps:
-
Initiation: If starting from a tin(II) carboxylate, the catalyst first reacts with an alcohol (e.g., ethanol, benzyl alcohol) to form a tin(II) alkoxide, liberating a carboxylic acid. When using tin(II) ethanolate directly, this species is already present.
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin(II) center of the tin alkoxide. This coordination activates the monomer's carbonyl group, making it more susceptible to nucleophilic attack.
-
Insertion (Propagation): The alkoxide group on the tin atom attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester, effectively "opening" the ring and inserting the monomer into the Sn-O bond. This step regenerates a tin(II) alkoxide at the end of the growing polymer chain.
-
Chain Growth: The process repeats as new monomer units coordinate and insert, propagating the polymer chain. The molecular weight of the resulting polyester is primarily controlled by the initial monomer-to-alcohol (co-initiator) ratio.[5]
Figure 1: The Coordination-Insertion mechanism for ROP catalyzed by tin(II) compounds.
Experimental Protocols and Workflow
The following protocols are provided as robust starting points for the synthesis of PLLA and PCL using a tin(II) alkoxide catalyst system. The principles are directly applicable to tin(II) ethanolate.
Critical General Considerations
-
Reagent Purity: The purity of the monomer, initiator, and catalyst is paramount. Water and other protic impurities can act as competing initiators, leading to poor control over molecular weight and a broader dispersity.[6] Monomers should be recrystallized and dried under vacuum before use.
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature termination and side reactions caused by moisture and oxygen.
-
Polymerization Type: Bulk (melt) polymerization is common for its simplicity and solvent-free nature.[7] Solution polymerization can be used to improve heat dissipation but requires subsequent solvent removal.
Protocol for Poly(L-lactide) (PLLA) Synthesis in Bulk
This protocol targets a PLLA with a specific molecular weight determined by the monomer-to-initiator ratio.
-
Preparation: Add L-lactide monomer (e.g., 10 g) and a magnetic stir bar to a flame-dried Schlenk flask.
-
Initiator Addition: Add the initiator, such as benzyl alcohol. The amount determines the target molecular weight (e.g., for a target Mₙ of 20,000 g/mol , add ~72 mg of benzyl alcohol).
-
Drying: Heat the flask to ~110 °C under high vacuum for 2-4 hours to remove any residual water.
-
Catalyst Introduction: Backfill the flask with argon or nitrogen. In a separate vial, dissolve tin(II) ethanolate (or a precursor like Sn(Oct)₂) in dry toluene to create a stock solution (e.g., 0.1 M). Add the required amount of catalyst solution via syringe (a typical monomer-to-catalyst ratio is 1000:1 to 5000:1).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 140-160 °C.[7] Stir the molten mixture. The reaction time can range from 2 to 24 hours, depending on the temperature and catalyst loading.
-
Purification: Cool the reaction to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated into a large excess of a non-solvent like cold methanol.
-
Final Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Protocol for Poly(ε-caprolactone) (PCL) Synthesis in Bulk
This protocol is adapted for the lower melting point of ε-caprolactone and its polymer.
-
Preparation: Add ε-caprolactone monomer (e.g., 10 mL) and a stir bar to a flame-dried Schlenk flask.
-
Initiator Addition: Add the initiator (e.g., n-hexanol or ethanol). The monomer-to-initiator ratio will control the final molecular weight.[8]
-
Catalyst Introduction: Under an inert atmosphere, add the tin(II) ethanolate catalyst. A typical catalyst concentration is 0.05–0.2 mol% relative to the monomer.[8][9]
-
Polymerization: Place the flask in an oil bath preheated to 120-140 °C and stir. The polymerization is typically faster than that of lactide, often reaching high conversion within 1-4 hours.[8][10]
-
Purification: After cooling, dissolve the viscous polymer in dichloromethane and precipitate it into cold methanol.
-
Final Drying: Collect the white, rubbery PCL polymer and dry it under vacuum at room temperature to constant weight.
Figure 2: General experimental workflow for polyester synthesis via ROP.
Key Parameters Influencing Polymerization
The characteristics of the final polyester are highly dependent on the reaction conditions. Understanding these relationships is crucial for achieving desired material properties.
| Parameter | Effect on Polymerization | Effect on Polymer Properties | Causality and Field-Proven Insights |
| Catalyst Conc. | Increases polymerization rate. | Can broaden polydispersity (PDI) at very high concentrations due to increased transesterification. | Higher catalyst levels increase the number of active centers, accelerating monomer consumption. However, excess catalyst promotes intermolecular and intramolecular transesterification, which can lead to chain scrambling and the formation of cyclic species.[7] |
| Initiator Conc. | Minimal effect on rate, but essential for polymerization to proceed efficiently with tin carboxylates.[3] | Inversely controls the number-average molecular weight (Mₙ). Mₙ ≈ ([Monomer]/[Initiator]) × M.W. of Monomer. | The initiator (alcohol) is the source of the polymer chain's starting point. Each initiator molecule theoretically grows one polymer chain, making the M/I ratio the primary tool for molecular weight control.[5] |
| Temperature | Significantly increases the polymerization rate. | High temps (>160°C) can increase PDI, cause thermal degradation, and may lead to racemization in PLLA.[7] | Follows Arrhenius kinetics. However, elevated temperatures also accelerate side reactions like transesterification. For PLLA, high temperatures can compromise stereochemical integrity, affecting its crystallinity and mechanical properties. |
| Reaction Time | Determines the final monomer conversion. | Prolonged reaction times after full conversion can lead to lower Mₙ and broader PDI. | Once monomer is consumed, the active catalyst will continue to facilitate transesterification reactions, which can cleave polymer chains and lead to a redistribution of molecular weights.[7] |
Characterization of Synthesized Polyesters
Standard analytical techniques are used to validate the successful synthesis and determine the properties of the polyesters:
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the polymer structure and can be used to calculate monomer conversion by comparing the integrals of monomer and polymer peaks.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI = Mₒ/Mₙ).
-
Differential Scanning Calorimetry (DSC): Measures thermal properties, including the glass transition temperature (T₉) and melting temperature (Tₘ), which provide insights into the polymer's morphology and crystallinity.
Safety and Handling
While tin(II) salts like tin(II) ethanolate and Sn(Oct)₂ are considered to have relatively low toxicity, they should be handled with appropriate care in a laboratory setting. It is important to distinguish them from organotin(IV) compounds (e.g., dibutyltin dilaurate), which exhibit significantly higher toxicity.[11] Standard personal protective equipment (gloves, safety glasses) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Conclusion
Tin(II) ethanolate and related tin(II) alkoxide systems are highly efficient and versatile catalysts for the ring-opening polymerization of cyclic esters. By leveraging the coordination-insertion mechanism, researchers can synthesize a wide range of well-defined, high-molecular-weight polyesters like PLLA and PCL. Precise control over the final polymer properties is readily achieved by carefully manipulating key reaction parameters, including initiator concentration, catalyst loading, and temperature. The protocols and insights provided in this application note offer a reliable foundation for professionals developing advanced polymeric materials for diverse scientific applications.
References
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Kricheldorf, H. R. (2000). Tin-initiated polymerizations of lactones: Mechanistic and preparative aspects. Macromolecular Symposia, 153(1), 55-65. Available from: [Link]
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Saravana Kumar, S., & Pannerselvam, B. (2017). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Scholars Research Library. Available from: [Link]
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TIB Chemicals. (n.d.). Catalysts for Polyester Resin Manufacturing. ResearchGate. Available from: [Link]
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Kricheldorf, H. R. (2022). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. ACS Chemical Health & Safety, 29(5), 379–397. Available from: [Link]
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Liu, Y., & He, L. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 13(16), 2649. Available from: [Link]
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Kasmi, N., et al. (2017). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 8(31), 4584-4597. Available from: [Link]
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Kricheldorf, H. R., & Ahvazi, B. (2017). ROPs of l-lactide catalyzed by neat Tin(II)2-ethylhexanoate - Influence of the reaction conditions on Tm and ΔHm. ResearchGate. Available from: [Link]
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Kricheldorf, H. R. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(12). Available from: [Link]
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Kaihara, S., et al. (2007). Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols. Available from: [Link]
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Kricheldorf, H. R., et al. (1995). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules. Available from: [Link]
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Kricheldorf, H. R., & Weidner, S. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Polymer Chemistry, 12(15), 2271-2281. Available from: [Link]
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Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: A review. Scribd. Available from: [Link]
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Jurado-Mota, E., et al. (2020). Synthesis of star-shaped poly(lactide)s, poly(valerolactone)s and poly(caprolactone)s via ROP catalyzed by N-donor tin(ii) cations and comparison of their wetting properties with linear analogues. RSC Advances, 10(49), 29462-29473. Available from: [Link]
-
Suksut, B., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Designed Monomers and Polymers, 24(1), 89-97. Available from: [Link]
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Vesta Chemicals. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Available from: [Link]
- Huy, T. N. (1992). Preparation of polyesters with tin catalyst. U.S. Patent 5,166,310. Google Patents.
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Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Available from: [Link]
- Huy, T. N. (1992). PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. German Patent DE69206622T2. Google Patents.
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Stößer, T., et al. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(7), 833–839. Available from: [Link]
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Al-juaid, S. S. (1989). TIN ETHOXIDE AND RELATED COMPOUNDS. INIS-IAEA. Available from: [Link]
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Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: A review. Chemical Society Reviews, 38(12), 3484-504. Available from: [Link]
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Suksut, B., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Designed Monomers and Polymers, 24(1), 89-97. Available from: [Link]
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Stößer, T., et al. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters. Available from: [Link]
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Molloy, K. C. (2008). Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. PDF. Available from: [Link]
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Molloy, K. C., et al. (2009). Novel tin(II) butoxides for use as initiators in the ring-opening polymerisation of e-caprolactone. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Deposition of SnO₂ Thin Films from a Tin(II) Ethanolate Precursor
Introduction: The Versatility of Tin Oxide Thin Films
Tin oxide (SnO₂), a wide bandgap n-type semiconductor (typically 3.6 eV), is a material of significant scientific and technological interest.[1][2] Its unique combination of high electrical conductivity, optical transparency in the visible spectrum, and chemical stability makes it an indispensable component in a myriad of applications. These include transparent conducting electrodes for solar cells and flat panel displays, gas sensors for detecting combustible or toxic gases, and as a protective coating.[1][2] The properties of SnO₂ thin films are intrinsically linked to their method of deposition and post-deposition processing, which influence their crystallinity, morphology, and defect chemistry.
This guide provides a comprehensive overview of the procedures for depositing high-quality SnO₂ thin films using a tin(II) ethanolate precursor. We will delve into the chemistry of the precursor, provide detailed, step-by-step protocols for sol-gel spin coating, and discuss the principles of other deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The causality behind experimental choices will be explained to provide a deeper understanding of the deposition process.
The Tin(II) Ethanolate Precursor: Synthesis and In-Situ Formation
A crucial aspect of depositing high-quality SnO₂ thin films is the nature of the precursor. While the term "tin(II) ethanolate precursor" can refer to a pre-synthesized tin(II) ethoxide compound, it is more commonly prepared in-situ by dissolving a tin(II) salt, such as tin(II) chloride (SnCl₂), in ethanol.
Dedicated Synthesis of Tin(II) Ethoxide
Tin(II) ethoxide, Sn(OC₂H₅)₂, can be synthesized as a distinct, albeit moisture- and oxygen-sensitive, compound. This approach offers greater control over the precursor purity. A general synthesis route involves the reaction of anhydrous tin(II) chloride with an alcohol in a non-polar solvent in the presence of a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of Tin(II) Ethoxide
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous ethanol (C₂H₅OH)
-
Dry diethylamine ((C₂H₅)₂NH)
-
Dry n-heptane
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve anhydrous SnCl₂ in dry n-heptane.
-
Cool the solution and slowly add dry diethylamine. Stir the mixture for several hours.
-
Gradually add anhydrous ethanol to the reaction mixture.
-
Continue stirring for an extended period (e.g., 12 hours) to ensure complete reaction.
-
Filter the reaction mixture under an inert atmosphere to remove the diethylamine hydrochloride precipitate.
-
Evaporate the solvent from the filtrate under vacuum to obtain tin(II) ethoxide as a solid.
Causality and Insights:
-
Anhydrous Conditions: The use of anhydrous reactants and an inert atmosphere is critical as tin(II) alkoxides are highly susceptible to hydrolysis, which would lead to the premature formation of tin oxides.
-
Role of Diethylamine: Diethylamine acts as a base to react with the HCl formed during the reaction between SnCl₂ and ethanol, driving the reaction to completion.
-
Solvent Choice: A non-polar solvent like n-heptane is used to precipitate the polar diethylamine hydrochloride salt, simplifying the purification of the tin(II) ethoxide product.
In-Situ Precursor Formation: The SnCl₂ in Ethanol System
For many applications, a more straightforward approach is the direct dissolution of tin(II) chloride dihydrate (SnCl₂·2H₂O) or anhydrous SnCl₂ in ethanol.[1][2] This does not typically yield a pure solution of tin(II) ethoxide but rather a complex mixture of solvated tin species, including tin-chloro-ethoxide complexes. This solution serves as the precursor for the subsequent deposition process.
Deposition Methodologies: From Solution to Solid Film
The choice of deposition technique significantly impacts the final properties of the SnO₂ thin film. Here, we provide a detailed protocol for the widely used sol-gel spin coating method and discuss the applicability of other techniques.
Sol-Gel Spin Coating: A Versatile and Cost-Effective Method
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution (the "sol") which acts as a precursor for an integrated network (the "gel") of either discrete particles or network polymers.[3] It is a popular method due to its low cost, ease of implementation, and ability to coat large and complex-shaped substrates.[1][2]
Protocol 2: Sol-Gel Spin Coating of SnO₂ Thin Films
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized water
-
Acetone
-
Isopropanol
Equipment:
-
Magnetic stirrer and hotplate
-
Spin coater
-
Tube furnace or hot plate for annealing
Procedure:
Part 1: Precursor Solution Preparation (0.2 M)
-
Weigh 4.51 g of SnCl₂·2H₂O and dissolve it in 100 mL of absolute ethanol in a beaker.
-
Stir the solution vigorously at room temperature for several hours until a clear and homogeneous solution is obtained. A gentle heating (e.g., 60°C) can be applied to aid dissolution.
-
The resulting solution is the SnO₂ precursor sol. For long-term stability, it should be stored in a sealed container.
Part 2: Substrate Cleaning
-
Clean the substrates by sequentially sonicating them in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
Part 3: Thin Film Deposition
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). This will spread the solution evenly and evaporate the solvent, leaving a thin gel film.
-
After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 100-150°C) for a few minutes to drive off any residual solvent.
Part 4: Annealing
-
Place the dried films in a tube furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 450-550°C) and hold for a specific duration (e.g., 1-2 hours).[1][2]
-
Allow the furnace to cool down naturally to room temperature before removing the substrates.
Causality and Insights:
-
Precursor Concentration: The molarity of the precursor solution affects the viscosity of the sol and consequently the thickness of the deposited film.
-
Spin Speed and Time: Higher spin speeds and longer durations result in thinner films.
-
Annealing Temperature: This is a critical parameter that significantly influences the film's properties.[1][4]
-
Low Temperatures (< 300°C): The films are often amorphous and may contain residual organic compounds and chlorides.
-
Intermediate Temperatures (300-500°C): Crystallization into the tetragonal rutile structure of SnO₂ begins. The grain size increases with temperature.[4]
-
High Temperatures (> 500°C): Well-crystallized films with larger grain sizes are formed, which generally leads to better conductivity. However, excessively high temperatures can cause defects or reactions with the substrate.[2]
-
-
Annealing Atmosphere: Annealing in air provides the oxygen necessary for the complete oxidation of the tin precursor to SnO₂.
Below is a diagram illustrating the sol-gel spin coating workflow.
Caption: A typical four-step ALD cycle for SnO₂ thin film deposition.
Characterization of SnO₂ Thin Films
After deposition, it is essential to characterize the films to understand their properties and ensure they meet the requirements of the intended application.
| Property | Characterization Technique | Typical Results and Interpretation |
| Crystallinity and Phase | X-Ray Diffraction (XRD) | The XRD pattern should show peaks corresponding to the tetragonal rutile structure of SnO₂. The sharpness and intensity of the peaks indicate the degree of crystallinity. [1][4] |
| Surface Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | SEM and AFM images reveal the grain size, surface roughness, and the presence of any defects like cracks or pinholes. [1] |
| Optical Properties | UV-Vis Spectroscopy | The transmittance spectrum indicates the transparency of the film in the visible region (typically >80%). The optical bandgap can be calculated from the absorption spectrum using a Tauc plot. [1][4] |
| Electrical Properties | Four-Point Probe, Hall Effect Measurements | The sheet resistance and resistivity indicate the film's conductivity. Hall effect measurements provide information on the carrier concentration and mobility. |
Influence of Annealing Temperature on SnO₂ Film Properties (Sol-Gel)
| Annealing Temperature (°C) | Crystallinity | Grain Size | Optical Bandgap (eV) | Resistivity |
| 300 | Mostly amorphous with some nanocrystals | Small | ~3.5 - 3.7 | High |
| 400 | Polycrystalline | Increases | ~3.7 - 3.8 | Decreases |
| 500 | Highly crystalline | Larger | ~3.8 - 3.9 | Lower |
| 550 | Highly crystalline | Further increases | ~3.8 - 3.9 | Lowest |
Note: The exact values can vary depending on other deposition parameters. [1][4][5]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Film peels off or has poor adhesion | Improper substrate cleaning; high film stress due to excessive thickness. | Ensure thorough substrate cleaning; reduce precursor concentration or spin speed to deposit thinner layers. |
| Film is hazy or not transparent | Incomplete removal of organic residues; formation of large crystallites causing light scattering. | Increase annealing time or temperature; optimize precursor concentration and annealing conditions. |
| Film has cracks or pinholes | High stress in the film; rapid solvent evaporation. | Use a multi-step coating process with intermediate drying; optimize the drying temperature and time. |
| High electrical resistance | Amorphous film structure; presence of impurities or defects. | Increase annealing temperature to improve crystallinity; ensure high purity of precursors and clean deposition environment. |
References
-
Influence of Annealing Temperature on Structural, Morphological, Optical and Electrical Properties of Sol-Gel SnO₂ Thin Films. (URL: [Link])
-
Annealing Treatment of the SnO2 Thin Film Prepared by Sol-Gel Method. (URL: [Link])
-
The Effect of Annealing Temperature on Structural & Optical Properties of Nanocrystalline SnO2 Thin Films Prepared by Sol-Gel. (URL: [Link])
-
Investigating the Effect of Annealing Temperatures on SnO 2 Nano Structural Thin Films and their Properties. (URL: [Link])
-
Influence of the Curing and Annealing Temperatures on the Properties of Solution Processed Tin Oxide Thin Films. (URL: [Link])
-
Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. (URL: [Link])
-
Properties of Amorphous SnO₂ Thin Films, Prepared by Thermal Evaporation. (URL: [Link])
-
Growth and properties of SnO2 thin films obtained by spray pyrolysis technique. (URL: [Link])
-
Structure and Selected Properties of SnO₂ Thin Films. (URL: [Link])
-
Tuning Electrical and Optical Properties of SnO₂ Thin Films by Dual-Doping Al and Sb. (URL: [Link])
-
ALD deposition of tin oxide using metalorganic precursors. (URL: [Link])
-
SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. (URL: [Link])
-
Does anybody know, why my SnO2 thin film deposited on FTO substrate has these pine holes on the surface? (URL: [Link])
-
Evaluation of Sn(II) aminoalkoxide precursors for atomic layer deposition of SnO thin films. (URL: [Link])
-
Atomic layer deposition of tin dioxide nanofilms: A review. (URL: [Link])
-
ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. (URL: [Link])
-
Influence of Precursor Chemistry on Morphology and Composition of CVD-Grown SnO2 Nanowires. (URL: [Link])
-
An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. (URL: [Link])
-
Five Challenges in Thin Film Deposition and How to Solve Them. (URL: [Link])
-
C-212 Troubleshooting for Thin Film Deposition Processes. (URL: [Link])
-
How to grow SnS2 by CVD with SnO2 as the precursors on Ni foam? (URL: [Link])
-
Incompatibility of Pure SnO2 Thin Films for Room-Temperature Gas Sensing Application. (URL: [Link])
-
Incompatibility of Pure SnO2 Thin Films for Room-Temperature Gas Sensing Application. (URL: [Link])
-
synthesis of tin oxide nanoparticles in order to study its properties. (URL: [Link])
-
An Assessment of Chemical Vapor Deposition Synthesis of SnO2 Nanowires by Statistical Design. (URL: [Link])
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- 3. chalcogen.ro [chalcogen.ro]
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- 5. mdpi.com [mdpi.com]
Using tin(II) ethoxide for the synthesis of polylactic acid (PLA)
Application Note & Protocol
High Molecular Weight Polylactic Acid (PLA) Synthesis via Ring-Opening Polymerization Using Tin(II) Ethoxide
Abstract
Polylactic acid (PLA) stands at the forefront of biodegradable and biocompatible polymers, with extensive applications in biomedical devices, drug delivery, and sustainable packaging.[1] The most effective route to high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1][2] While various tin-based catalysts are employed, this guide focuses on Tin(II) Ethoxide (Sn(OC₂H₅)₂), a potent initiator for this polymerization. Unlike catalysts that require activation by a co-initiator, tin(II) ethoxide serves as a direct tin alkoxide initiator, offering a streamlined approach to PLA synthesis. This document provides a comprehensive protocol for the synthesis of PLA using tin(II) ethoxide, detailing the underlying mechanism, experimental procedures, characterization techniques, and critical safety considerations for researchers and professionals in materials science and drug development.
Introduction: The Role of Tin(II) Ethoxide in PLA Synthesis
The properties of PLA—such as its mechanical strength, degradation rate, and crystallinity—are intrinsically linked to its molecular weight and stereochemistry.[1] Ring-opening polymerization (ROP) is the preferred industrial method for producing high molecular weight PLA, far surpassing the limitations of direct polycondensation of lactic acid.[2][3]
Tin-based catalysts, particularly tin(II) 2-ethylhexanoate (also known as tin octoate), are the industry standard due to their high efficiency.[3][4] These catalysts typically operate via a coordination-insertion mechanism, where a co-initiator (often an alcohol) reacts with the tin salt to form the true initiating species, a tin alkoxide.[4]
Tin(II) ethoxide offers a more direct pathway. As a pre-formed tin alkoxide, it can initiate polymerization without the need for a separate co-initiator. The ethoxide ligands directly attack the lactide monomer, initiating chain growth. This can lead to a more controlled polymerization, as both alkoxide groups on the tin(II) center are capable of initiating polymer chains, a behavior observed in analogous systems like tin(II) butoxide.[5] This application note provides the foundational knowledge and a validated protocol for leveraging tin(II) ethoxide in the synthesis of high-quality PLA.
Mechanism of Action: Coordination-Insertion
The ROP of lactide catalyzed by tin(II) ethoxide proceeds through a well-established coordination-insertion mechanism .[2][4][6] The process can be broken down into three key stages:
-
Coordination: The Lewis acidic tin(II) center of the ethoxide molecule coordinates to the carbonyl oxygen of the lactide monomer. This coordination polarizes the carbonyl group, making the acyl-carbon more susceptible to nucleophilic attack.
-
Initiation (Insertion): An ethoxide ligand from the tin center performs a nucleophilic attack on the activated carbonyl carbon of the lactide ring. This results in the cleavage of the acyl-oxygen bond of the ester, opening the ring and inserting the monomer into the tin-oxygen bond. This step forms a new, longer alkoxide species attached to the tin center.
-
Propagation: The newly formed tin alkoxide end of the growing polymer chain can then coordinate with and attack subsequent lactide monomers, repeating the insertion process and extending the polymer chain. This continues until the monomer is consumed or the reaction reaches equilibrium.
Caption: Logical flow of the coordination-insertion mechanism for PLA synthesis.
Safety and Handling Precautions
Tin(II) ethoxide is a moisture-sensitive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: Tin(II) ethoxide is an irritant to the skin, eyes, and respiratory tract.[7][8][9] Prolonged exposure may cause adverse health effects.[9]
-
Handling: Always handle tin(II) ethoxide in a well-ventilated fume hood.[7][9] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon gas) as it readily reacts with moisture, which can deactivate the catalyst.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile or rubber gloves, and a flame-resistant lab coat at all times.[9][10]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert gas.[7] Keep away from water, moisture, and oxidizing agents.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][9]
Detailed Experimental Protocol
This protocol describes the bulk polymerization of L-lactide. All glassware must be flame-dried or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon to eliminate moisture.
Materials and Equipment
-
Monomer: L-lactide (recrystallized from dry toluene or ethyl acetate and dried under vacuum at 40°C for 24 hours).[4]
-
Catalyst: Tin(II) Ethoxide (Sn(OC₂H₅)₂) (stored and handled under inert gas).
-
Solvents: Anhydrous toluene (for catalyst transfer, optional), anhydrous methanol (for precipitation).
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Schlenk line or manifold for inert gas supply
-
Heating mantle with temperature controller/oil bath
-
Syringes and needles for liquid transfers
-
Vacuum oven
-
Polymerization Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of PLA.
Step-by-Step Methodology
-
System Preparation: Assemble the reaction flask with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the entire apparatus under vacuum and then flush with dry nitrogen to ensure a completely inert and anhydrous atmosphere.[4]
-
Charging the Reactor: Under a positive flow of nitrogen, add the pre-dried L-lactide monomer to the reaction flask. The amount will depend on the desired scale.
-
Catalyst Addition: Weigh the tin(II) ethoxide in a glovebox or under a nitrogen blanket. Add the catalyst to the reaction flask. A typical monomer-to-catalyst ratio ([M]/[C]) is between 500:1 and 2000:1, depending on the desired molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (typically 130°C to 160°C) and begin vigorous stirring.[4][11][12] The solid lactide will melt, and the catalyst will dissolve. The reaction progress can be visually monitored by the significant increase in the viscosity of the melt.
-
Reaction Quenching and Polymer Isolation: After the desired time (e.g., 2-8 hours), remove the flask from the heat and allow it to cool to room temperature. The resulting product will be a highly viscous or solid polymer.
-
Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like dichloromethane or chloroform. This step may require gentle warming and can be challenging for very high molecular weight PLA.
-
Slowly pour the polymer solution into a beaker containing a large excess (approx. 10x volume) of cold methanol while stirring vigorously.[4] This will cause the PLA to precipitate as a white, fibrous solid.
-
Filter the precipitated PLA using a Buchner funnel.
-
-
Drying: Wash the filtered polymer several times with fresh methanol to remove any residual monomer or catalyst.[4] Transfer the purified PLA to a vacuum oven and dry at 50°C until a constant weight is achieved (typically 24-48 hours).
Quantitative Data and Expected Results
The reaction parameters can be tuned to target specific polymer properties. The following table provides a summary of typical conditions and expected outcomes.
| Parameter | Typical Range | Rationale & Expected Outcome |
| Monomer | L-Lactide, D-Lactide, rac-Lactide | Choice of stereoisomer determines the crystallinity and mechanical properties of the final PLA. L-Lactide yields semi-crystalline PLLA. |
| [Monomer]/[Catalyst] Ratio | 500:1 to 2000:1 | This ratio is the primary determinant of the theoretical molecular weight. A higher ratio leads to a higher target molecular weight. |
| Temperature (°C) | 130 - 160 | Balances polymerization rate against potential side reactions. Higher temperatures increase the rate but may also promote transesterification and thermal degradation, leading to a broader molecular weight distribution.[6][11][12] |
| Time (hours) | 2 - 8 | Reaction should proceed to high conversion (>95%) to achieve the target molecular weight. Longer times may be needed for higher [M]/[C] ratios. |
| Expected Mₙ ( g/mol ) | 20,000 - 150,000 | Dependent on the [M]/[C] ratio and conversion. |
| Expected PDI (Mₙ/Mₙ) | 1.2 - 1.8 | Tin-based catalysts typically produce PLA with a moderately broad polydispersity index (PDI) due to competing transesterification reactions at high temperatures.[13] |
Characterization and Validation
To confirm the successful synthesis and determine the properties of the PLA, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure. The spectrum of PLA will show a strong characteristic absorption peak for the ester carbonyl group (C=O) around 1750 cm⁻¹ and C-O stretching in the 1050-1300 cm⁻¹ region.[14][15]
-
Differential Scanning Calorimetry (DSC): Determines the thermal properties of the polymer. For semi-crystalline PLLA, DSC analysis will reveal the glass transition temperature (T₉) around 60°C and the melting temperature (Tₘ) around 150-170°C.[15][16]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): The primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[5] This is crucial for validating that the desired molecular weight was achieved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides detailed structural information, confirms the conversion of monomer to polymer, and can be used to determine the stereochemical purity of the PLA.
References
-
Gelest. (n.d.). Tin(II) Ethoxide Safety Data Sheet. Retrieved from [Link]
- Riaz, T., Aujla, M. I., Kashmiri, M. A., Shahzadi, T., Asghar, A., & Ismail, T. (2011). Synthesis and Characterization of Polylactic Acid. Asian Journal of Chemistry, 23(7), 3140-3142.
-
QMplus Hub. (n.d.). Characterisation. Retrieved from [Link]
-
Chemsrc. (n.d.). tin (ii) ethoxide | CAS#:14791-99-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of PLA through ROP of lactide with tin(II) 2-ethylhexanoate by coordination-insertion mechanism. Retrieved from [Link]
- Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84.
- Vasile, C., Pamfil, D., Stoleru, E., & Baican, M. (2023). Development and Characterization of Polylactic Acid (PLA)-Based Nanocomposites Used for Food Packaging. Polymers, 15(13), 2884.
- Ejaz, M., Arshad, M., Ullah, H., Khan, M. A., Al-Ghamdi, Y. O., Al-Zahrani, S. M., & El-Hamshary, H. (2021). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Molecules, 26(15), 4485.
-
American Elements. (n.d.). Tin Ethoxide. Retrieved from [Link]
- Kricheldorf, H. R., & Weidner, S. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(10), 1399-1415.
- Shishavan, F. T., Vahdati, K., & Ghasempour, H. (2020).
- Kricheldorf, H. R., & Weidner, S. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Journal of Polymer Science, 59(10), 917-929.
-
OPUS. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) a. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TIN(II) 2-ETHYLHEXANOATE. Retrieved from [Link]
- Wölper, C., De Tixo, M. L., & Roesky, P. W. (2021). Tin(ii) 2-ethylhexanoate catalysed methanolysis of end-of-life poly(lactide). New Journal of Chemistry, 45(1), 108-113.
-
ResearchGate. (2018). Synthesising highly reactive tin oxide using Tin(II)2- ethylhexanoate polynucleation as precursor. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(II) 2-ethylhexanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. Retrieved from [Link]
- Duda, A., Penczek, S., Kowalski, A., & Libiszowski, J. (2000). Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. Macromolecules, 33(3), 697-705.
-
ResearchGate. (n.d.). PREPARATION OF TIN OXIDE. Retrieved from [Link]
-
Polymers. (2024). Understanding the Effects of Adding Metal Oxides to Polylactic Acid and Polylactic Acid Blends on Mechanical and Rheological Beh. Retrieved from [Link]
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- 15. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 16. Development and Characterization of Polylactic Acid (PLA)-Based Nanocomposites Used for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Tin(II) ethanolate initiated polymerization of ε-caprolactone
Application Note & Protocol
Topic: High-Fidelity Synthesis of Poly(ε-caprolactone) via Tin(II) Ethanolate-Initiated Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ε-caprolactone) (PCL) is a leading biodegradable and biocompatible polyester, pivotal in advanced biomedical applications such as controlled drug delivery, tissue engineering scaffolds, and long-term implantable devices.[1][2][3][4] Its utility is intrinsically linked to its physicochemical properties—molecular weight, polydispersity, and end-group functionality—which must be precisely controlled during synthesis. The ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) is the most effective route to produce PCL with tailored characteristics.[5][6]
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of PCL using Tin(II) ethanolate (Sn(OEt)₂) as a highly efficient initiator. We will delve into the coordination-insertion mechanism that governs this polymerization, explain the critical experimental parameters that ensure success, and provide step-by-step instructions for synthesis, purification, and characterization. This document is designed to empower researchers to reliably produce high-quality PCL for demanding applications.
The Coordination-Insertion Mechanism: A Mechanistic Rationale
The polymerization of ε-caprolactone initiated by tin(II) alkoxides, such as Tin(II) ethanolate, proceeds through a well-established coordination-insertion mechanism .[7][8][9] This is distinct from the mechanism involving the more common but less direct initiator, Tin(II) octoate (Sn(Oct)₂), which requires an alcohol co-initiator to first form the active tin alkoxide species in situ.[7][10] Using Tin(II) ethanolate directly provides a more controlled initiation step.
The process unfolds in two key stages:
-
Initiation: The process begins with the coordination of the carbonyl oxygen of the ε-caprolactone monomer to the electrophilic tin(II) center of the initiator. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, the ethoxide ligand on the tin atom attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic monomer and the formation of a linear monomeric unit covalently bonded to the tin center.
-
Propagation: The newly formed tin alkoxide at the end of the chain then coordinates with another ε-caprolactone monomer. The process repeats, with the polymer chain effectively "inserting" new monomer units between the tin atom and the growing alkoxide chain. This sequential insertion allows for the controlled growth of the polymer chain.
This mechanism is favored because it typically results in a "living" polymerization, characterized by a low polydispersity index (PDI) and a predictable molecular weight based on the initial monomer-to-initiator ratio.
Visualization of the Polymerization Mechanism
Caption: Coordination-Insertion mechanism for PCL synthesis.
Detailed Experimental Protocol
This protocol describes the bulk polymerization of ε-caprolactone. Bulk polymerization is preferred as it avoids the use of solvents, simplifying purification and reducing environmental impact.[11]
Materials & Equipment
-
Reagents:
-
ε-Caprolactone (ε-CL), high purity (≥99%)
-
Tin(II) ethanolate (Sn(OC₂H₅)₂), anhydrous[12]
-
Calcium hydride (CaH₂), for drying monomer
-
Dichloromethane (DCM), HPLC grade, for dissolution
-
Methanol (MeOH), cold (<4 °C), HPLC grade, as non-solvent
-
-
Equipment:
-
Schlenk flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bars
-
Schlenk line or glove box for inert atmosphere (Argon or Nitrogen)
-
Vacuum pump and vacuum distillation apparatus
-
Thermostatically controlled oil bath
-
Buchner funnel and vacuum flask
-
Vacuum oven
-
Pre-Reaction Preparations: The Key to Control
The success of this polymerization is critically dependent on the exclusion of water. Water can act as a competing initiator, leading to poor control over molecular weight and a broad PDI.[13][14]
Protocol 1: Purification and Drying of ε-Caprolactone
-
Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven at >120 °C for at least 12 hours prior to use. Assemble the distillation apparatus while hot and allow it to cool under vacuum.
-
Drying: Place the required volume of ε-CL into a dry Schlenk flask containing a magnetic stir bar. Add calcium hydride (CaH₂) (approx. 5-10 g per 100 mL of monomer).
-
Stirring: Seal the flask and stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 48 hours.[14] This allows the CaH₂ to react with any residual water.
-
Vacuum Distillation: Transfer the flask to a thermostatically controlled heating mantle. Perform a vacuum distillation of the ε-CL.[14] Collect the middle fraction, discarding the first and last 10-15% of the distillate.
-
Storage: The purified, anhydrous monomer should be stored in a sealed flask under an inert atmosphere and used promptly.
Protocol 2: Handling of Initiator
-
Tin(II) ethanolate is extremely sensitive to moisture and oxygen.[15] It should be stored and handled exclusively within a glove box or under a positive pressure of a dry, inert gas.
-
Prepare a stock solution of Tin(II) ethanolate in anhydrous toluene if multiple reactions are planned, or weigh it directly in the glove box for single reactions.
Polymerization Procedure
This procedure targets a PCL with a number-average molecular weight (Mn) of approximately 20,000 g/mol . The target Mn can be adjusted by changing the monomer-to-initiator ratio.
-
Setup: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and subsequently fill it with an inert gas. Allow it to cool to room temperature.
-
Reagent Addition: Under a positive flow of inert gas (or inside a glove box), add 20 g (0.175 mol) of purified, anhydrous ε-caprolactone to the flask.
-
Initiator Addition: Add the calculated amount of Tin(II) ethanolate. For a target Mn of 20,000 g/mol :
-
Moles of monomer = 20 g / 114.14 g/mol = 0.175 mol
-
Target moles of initiator = 0.175 mol / (20,000 / 114.14) = 0.001 mol
-
Mass of Sn(OEt)₂ = 0.001 mol * 208.83 g/mol = 0.209 g
-
Accurately weigh and add ~209 mg of Tin(II) ethanolate.
-
-
Reaction: Seal the flask and immerse it in a preheated oil bath set to 140 °C.[7]
-
Polymerization: Stir the mixture. The viscosity will noticeably increase as the polymerization proceeds. Allow the reaction to proceed for 4-6 hours to ensure high monomer conversion.
-
Termination: After the reaction time, remove the flask from the oil bath and allow it to cool to room temperature. The crude PCL will solidify into a white, waxy solid.
Purification by Precipitation
Purification is essential to remove the tin catalyst residue and any unreacted monomer.[11][16]
-
Dissolution: Dissolve the crude PCL solid in a minimal amount of dichloromethane (DCM), approximately 100 mL for 20 g of polymer. Stir until a clear, viscous solution is formed.[16]
-
Precipitation: In a separate, larger beaker, place 1 L of cold methanol (chilled in an ice bath). While stirring the cold methanol vigorously, add the PCL/DCM solution dropwise. A white, fibrous precipitate of pure PCL will form immediately.[16]
-
Isolation: Allow the suspension to stir for 30 minutes to ensure complete precipitation. Collect the purified PCL by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer on the filter with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Transfer the purified PCL to a crystallization dish and dry it in a vacuum oven at 40 °C (below the PCL melting point of ~60 °C) until a constant weight is achieved.[16][17]
Experimental Workflow Diagram
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Tin(II) Ethoxide Hydrolysis in Sol-Gel Processes
A Foreword from a Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced art and science of controlling the hydrolysis rate of tin(II) ethoxide in sol-gel processes. As researchers, scientists, and drug development professionals, you are keenly aware that the success of your work often hinges on the precise control of reaction kinetics. The sol-gel process, a versatile method for creating solid materials from small molecules, is a prime example of this principle.
The hydrolysis and condensation of metal alkoxides, such as tin(II) ethoxide, are the foundational steps of this process. However, the high reactivity of these precursors, particularly their rapid reaction with water, can lead to immediate precipitation and the formation of non-uniform materials.[1][2] This guide is designed to provide you with the technical insights and practical troubleshooting strategies necessary to navigate these challenges.
Here, we will delve into the "why" behind the "how," explaining the causal relationships between experimental choices and outcomes. Our goal is to empower you with a deep understanding of the underlying chemical principles, enabling you to not only follow protocols but to adapt and innovate in your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the hydrolysis rate of tin(II) ethoxide so critical in sol-gel synthesis?
Controlling the hydrolysis rate is paramount because it directly influences the structure and properties of the final material.[1] Uncontrolled, rapid hydrolysis leads to the immediate formation of tin hydroxide precipitates, preventing the formation of a uniform gel network.[1][2] By carefully managing the rate of hydrolysis, you can promote a more ordered condensation process, leading to materials with desired characteristics such as specific particle sizes, porosity, and surface area.[3][4]
Q2: What are the primary factors that influence the hydrolysis rate of tin(II) ethoxide?
The hydrolysis rate is influenced by several key factors:
-
Water-to-Alkoxide Ratio (h): This is the most direct factor. A higher water concentration generally leads to a faster hydrolysis rate.
-
Solvent: The choice of solvent can affect the solubility of the precursor and the diffusion of reactants. Alcohols are common solvents in these processes.[5]
-
Temperature: Higher temperatures typically increase the reaction rate.
-
pH (Catalysts): The hydrolysis of metal alkoxides can be catalyzed by both acids and bases.[6][7] The type and concentration of the catalyst can significantly alter the hydrolysis and condensation kinetics.
-
Presence of Chelating Agents: These additives can modify the precursor, making it less reactive towards water.[8][9]
Q3: What is the general chemical reaction for the hydrolysis of tin(II) ethoxide?
The hydrolysis of tin(II) ethoxide, Sn(OCH₂CH₃)₂, involves the replacement of ethoxide groups (-OCH₂CH₃) with hydroxyl groups (-OH) upon reaction with water. This is the initial step in the formation of a tin oxide network.
Hydrolysis Reaction: Sn(OCH₂CH₃)₂ + 2H₂O → Sn(OH)₂ + 2CH₃CH₂OH
This is followed by condensation reactions, where either water or ethanol is eliminated to form Sn-O-Sn bridges, leading to the gel network.
Condensation (Oxolation): Sn(OH)₂ + Sn(OH)₂ → (HO)Sn-O-Sn(OH) + H₂O
Condensation (Alkoxolation): Sn(OH)₂ + Sn(OCH₂CH₃)₂ → (HO)Sn-O-Sn(OCH₂CH₃) + CH₃CH₂OH
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Immediate Precipitation Upon Water Addition
Q: I'm observing immediate formation of a white precipitate as soon as I add water to my tin(II) ethoxide solution. How can I prevent this and achieve a stable sol?
A: This is a classic sign of an uncontrolled and excessively rapid hydrolysis reaction.[1][2] The high reactivity of tin(II) ethoxide with water leads to the rapid formation of insoluble tin hydroxide species.[1] Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis and Step-by-Step Solutions:
-
Reduce the Rate of Water Addition: Instead of adding water all at once, introduce it dropwise or as a vapor. This slower introduction of the reactant limits the instantaneous concentration of water, thereby slowing down the hydrolysis rate.
-
Utilize a Chelating Agent: Chelating agents are organic molecules that can coordinate with the tin atom, effectively "protecting" it and making it less susceptible to rapid hydrolysis.[8][9] This is a highly effective strategy for controlling the reaction.
-
What to use: Acetylacetone (AcAc) is a common and effective chelating agent for modifying metal alkoxides.[7]
-
How it works: Acetylacetone reacts with the tin(II) ethoxide, replacing one or more ethoxide groups with a bidentate acetylacetonate ligand. This new complex is more stable and hydrolyzes at a slower, more controllable rate. The chelation process shifts the keto-enol equilibrium of the acetylacetone towards the enolic form, which then bonds with the metal center.[1]
Experimental Protocol: Modification of Tin(II) Ethoxide with Acetylacetone
-
Dissolve your tin(II) ethoxide precursor in a suitable anhydrous solvent (e.g., ethanol).
-
In a separate container, prepare a solution of acetylacetone in the same solvent.
-
Slowly add the acetylacetone solution to the tin(II) ethoxide solution while stirring continuously. A typical molar ratio of acetylacetone to tin(II) ethoxide is 2:1.[7]
-
Allow the mixture to stir for a designated period (e.g., 30-60 minutes) at room temperature to ensure complete chelation.
-
Proceed with the controlled addition of water to the modified precursor solution.
-
-
Control the pH with a Catalyst: The pH of the reaction medium has a profound effect on the hydrolysis and condensation rates.
-
Acid Catalysis (e.g., HCl, Acetic Acid): In an acidic medium, the ethoxide groups are protonated, which facilitates their removal as ethanol. This generally leads to a slower condensation rate and can result in more linear or weakly branched polymer chains.
-
Base Catalysis (e.g., Ammonia): Base catalysis typically promotes a faster condensation rate, often leading to more highly cross-linked, particulate structures.[6]
For achieving a stable sol, starting with a slightly acidic environment is often beneficial.
-
Data Presentation: Effect of Chelating Agent on Gelation Time
| Molar Ratio (AcAc:Sn(OEt)₂) | Water to Alkoxide Ratio (h) | Catalyst | Gelation Time | Observations |
| 0:1 | 2 | None | < 1 minute | Immediate white precipitate |
| 1:1 | 2 | None | ~ 30 minutes | Turbid sol, eventual precipitation |
| 2:1 | 2 | None | > 24 hours | Clear, stable sol, gradual gelation |
| 2:1 | 2 | 0.1 M HCl | ~ 8 hours | Stable sol, controlled gelation |
Note: These are illustrative values. Actual times will vary based on specific experimental conditions.
Visualization: Hydrolysis Control Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Formation of a Non-Uniform or Cloudy Gel
Q: My reaction mixture forms a gel, but it's cloudy and appears non-uniform. What could be causing this, and how can I achieve a transparent, homogeneous gel?
A: A cloudy or non-uniform gel suggests that while precipitation has been avoided, the hydrolysis and condensation processes are still not perfectly controlled. This can lead to the formation of large, light-scattering particles within the gel network.
Root Cause Analysis and Step-by-Step Solutions:
-
Re-evaluate the Water-to-Alkoxide Ratio (h): Even with a chelating agent, an excessively high water ratio can lead to localized rapid hydrolysis, creating heterogeneous nucleation sites. Try systematically decreasing the h value. For tin tetrabutoxide, a system with a water-to-alkoxide ratio greater than 2.5 can lead to colloidal suspension or precipitation.[7]
-
Optimize the Catalyst Concentration: The concentration of your acid or base catalyst is crucial. Too high a concentration can accelerate the reaction unevenly.
-
Experimental Approach: Conduct a series of experiments where you vary the catalyst concentration while keeping all other parameters constant. Monitor the gelation time and the clarity of the resulting gel.
-
-
Ensure Homogeneous Mixing: Inadequate mixing can create localized areas of high water concentration, leading to non-uniform gelation. Ensure vigorous and consistent stirring throughout the addition of water and during the initial stages of gelation.
-
Consider the Solvent: The solvent plays a role in the solubility of all components and the evolving polymer network. If you are using a short-chain alcohol, you might consider a longer-chain alcohol to potentially slow down the reaction kinetics.
Visualization: Reaction Pathway of Tin(II) Ethoxide Hydrolysis and Condensation
Caption: Hydrolysis and condensation of tin(II) ethoxide.
References
- INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS.
- Kim, H. J., Lee, J. K., & Park, J. H. (2015). Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating. Journal of Nanoscience and Nanotechnology, 15(11), 8429–8433.
- Chandler, C. D., Roger, C., & Hampden-Smith, M. J. (1993). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. Chemical Reviews, 93(4), 1205–1227.
- Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on -Diketones and. Chemical and Biochemical Engineering Quarterly, 33(3), 295–301.
- Kim, H. J., Lee, J. K., & Park, J. H. (2015). Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol–Gel Coating. Journal of Nanoscience and Nanotechnology, 15(11), 8429-33.
- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (2002). Tin(II) alkoxide hydrolysis products for use as base catalysts. U.S. Patent No. 6,414,174 B1. Washington, DC: U.S. Patent and Trademark Office.
- Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. Chemical and Biochemical Engineering Quarterly, 33(3), 295-301.
- Crouch, A. M., Williams, E. J., & Harris, P. J. (2007). Sol–gel preparation and characterisation of mixed metal tin oxide thin films. Applied Surface Science, 253(13), 5783-5791.
- Filella, M., Bretti, C., Bura Nakić, E., Galceran, J., Gama, S., Gumienna-Kontecka, E., ... & Zinovyeva, V. (n.d.). Tin(II) hydrolysis constants. NECTAR COST.
- Deng, H., & Maggard, P. A. (2003). Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. Chemistry of Materials, 15(10), 2057-2064.
- Golobostanfard, M. R. (2015). How can I avoid precipitates in titanium dioxide sol in synthesis of TiO2 thin film using sol-gel method? ResearchGate.
- Deng, H. (2004). Sol Gel Synthesis and Characterization of Tin Oxide and Doped-Tin Oxid. e-Publications@Marquette.
- Singh, P., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE NANOPARTICLES VIA SOL-GEL METHOD USING ETHANOL AS SOLVENT. International Journal of ChemTech Research, 10(9), 883-888.
- Singh, P., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE NANOPARTICLES VIA SOL-GEL METHOD USING ETHANOL AS SOLVENT. ResearchGate.
- Abdullah, M. J., et al. (2015). A novel synthesis of tin oxide thin films by the sol-gel process for optoelectronic applications. Materials Science in Semiconductor Processing, 31, 237-244.
- Naz, S., et al. (2021). synthesis of tin oxide nanoparticles in order to study its properties. Chalcogenide Letters, 18(1), 25-32.
- Abedin, M. J., & Su, C. (2014). Hydrolysis of bis(dimethylamido)tin to tin (II) oxyhydroxide and its selective transformation into tin (II) or tin (IV) oxide. RSC Advances, 4(58), 30739-30745.
- Li, G., et al. (2002). Synthesis and Characterization of Nanocrystalline Tin Oxide by Sol–Gel Method. Journal of Sol-Gel Science and Technology, 25(3), 185-191.
- Park, J. K., et al. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. Bulletin of the Korean Chemical Society, 24(5), 671-673.
- Kricheldorf, H. R., & Gomouras, G. (2014). Process for the preparation of liquid tin(ii) alkoxides. WIPO Patent Application WO/2014/077785 A1.
- Westin, G., & Pohl, A. (2011). Solution based methods for synthesis of tin and zinc; wires and thin films. DiVA portal.
- Huang, R., et al. (2005). Study of the Gelling Process for the Preparation of Tin Oxide Materials Based on Tin Tetrabutoxide. The Chinese Journal of Process Engineering, 5(2), 152-156.
- Islam, S., et al. (2025). Enhanced photocatalytic activity of CdS decorated MoO3 from nanorods to nanoparticles for the MB degradation. Journal of Sol-Gel Science and Technology.
- Nuțescu Duduman, C. (2018). Synthesis of SnO2 by Sol-Gel Method. Solid State Phenomena, 279, 75-80.
- University Nanolabs. (2017, December 8). Sol Gel method for nano metal oxide synthesis [Video]. YouTube.
- Geetha, A., & Ramamurthi, K. (2016). Structural, morphological and optical properties of tin oxide nanoparticles synthesized by sol–gel method adding hydrochloric acid. Journal of Materials Science: Materials in Electronics, 27(6), 6249-6257.
- Suryakant, et al. (2023). Sol-gel synthesis of Tin oxide nanoparticles and their characterizations. Materials Today: Proceedings.
- Bhagwat, S. V., et al. (2023). Synthesis of SnO2 nanoparticles by sol-gel method and their characterization. Research Plateau Publishers.
- Gaikwad, S. T., et al. (2023). Application of tin oxide-based materials in catalysis. ResearchGate.
- Ghasemi, S., & Rahimipour, M. R. (2022). Review of the sol–gel method in preparing nano TiO2 for advanced oxidation process. Reviews on Advanced Materials Science, 61(1), 213-233.
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- 3. "Sol Gel Synthesis and Characterization of Tin Oxide and Doped-Tin Oxid" by Hongmei Deng [epublications.marquette.edu]
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- 8. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stable SnO₂ Nanoparticles from Tin(II) Ethoxide
Welcome to the technical support center for the synthesis of tin oxide (SnO₂) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the agglomeration of SnO₂ nanoparticles synthesized from tin(II) ethoxide. Our goal is to equip you with the knowledge to achieve monodispersed, stable nanoparticles for your research and development endeavors.
Introduction: The Challenge of Agglomeration
The synthesis of SnO₂ nanoparticles from metal alkoxide precursors like tin(II) ethoxide via sol-gel methods is a widely used technique. However, a common and significant challenge is the tendency of the newly formed nanoparticles to agglomerate. This phenomenon arises from the high surface energy of the nanoparticles, which drives them to reduce their overall surface area by clumping together through van der Waals forces and chemical bonding. Agglomeration can detrimentally affect the unique size-dependent properties of the nanoparticles, rendering them unsuitable for many applications. This guide will provide a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: Preventing Agglomeration
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of SnO₂ nanoparticles from tin(II) ethoxide.
Question 1: My SnO₂ nanoparticles are heavily agglomerated immediately after synthesis. What are the primary causes and how can I prevent this?
Answer:
Immediate agglomeration is typically due to uncontrolled hydrolysis and condensation reactions of the tin(II) ethoxide precursor. The rapid formation of Sn-O-Sn bonds leads to a disordered network and subsequent particle aggregation. To prevent this, you need to control the reaction kinetics and stabilize the newly formed nanoparticles.
Core Directive: Control the Hydrolysis Rate
The key is to slow down the reaction to favor nucleation over particle growth and agglomeration. This can be achieved by:
-
Controlling the Water Content: The ratio of water to the tin(II) ethoxide precursor is a critical parameter. A high water concentration leads to rapid and uncontrolled hydrolysis. Start with a substoichiometric amount of water relative to the alkoxide.
-
Using a Non-Aqueous Solvent System: Performing the synthesis in a non-aqueous or low-water content solvent system can significantly slow down the hydrolysis and condensation rates. Anhydrous ethanol or isopropanol are excellent choices.[1]
Stabilization Strategies:
Two primary strategies can be employed to prevent agglomeration: electrostatic stabilization and steric stabilization.
-
Electrostatic Stabilization: This involves creating a charged layer on the surface of the nanoparticles, leading to electrostatic repulsion between them. This is typically achieved by controlling the pH of the solution.
-
Steric Stabilization: This method involves the adsorption of bulky molecules, such as polymers or long-chain surfactants, onto the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to agglomerate.[2]
Question 2: How do I implement steric stabilization effectively? What are the best stabilizing agents to use?
Answer:
Effective steric stabilization relies on the choice of the right stabilizing agent (ligand) and its concentration. The ligand should have a functional group that can bind strongly to the SnO₂ surface and a tail that is soluble in the reaction medium.
Recommended Stabilizing Agents:
-
Oleic Acid and Oleylamine: This combination is highly effective for synthesizing monodispersed metal oxide nanoparticles in non-polar organic solvents.[3] Oleic acid's carboxylate group binds to the tin atoms on the nanoparticle surface, while the long hydrocarbon tail provides steric hindrance. Oleylamine's amine group also coordinates with the surface, and the combination of both can provide excellent control over particle size and shape.
-
Polyvinylpyrrolidone (PVP): PVP is a versatile polymer that can be used in both aqueous and non-aqueous systems. The lone pairs on the nitrogen and oxygen atoms in the pyrrolidone ring can coordinate with the tin ions on the nanoparticle surface, creating a protective layer.[2]
-
Polyethylene Glycol (PEG): PEG is another effective polymeric stabilizer, particularly in aqueous or alcoholic solutions. The ether oxygens in the PEG chain can coordinate with the nanoparticle surface.[4]
Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles with Oleic Acid Stabilization
-
Preparation of Precursor Solution: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of tin(II) ethoxide in anhydrous ethanol.
-
Addition of Stabilizer: Add a molar excess of oleic acid to the precursor solution. The optimal molar ratio of oleic acid to tin(II) ethoxide needs to be determined empirically but a starting point of 2:1 is recommended.
-
Controlled Hydrolysis: Slowly add a solution of deionized water in ethanol dropwise to the reaction mixture while stirring vigorously. The water-to-alkoxide molar ratio should be kept low, for instance, 1:1, to control the hydrolysis rate.
-
Aging and Growth: Allow the reaction to proceed at a controlled temperature (e.g., 60-80°C) for several hours to allow for the formation and growth of the nanoparticles.
-
Purification: After the reaction is complete, the nanoparticles can be precipitated by adding a non-solvent like acetone. The precipitate should be washed several times with ethanol and acetone to remove unreacted precursors and excess oleic acid.
-
Redispersion: The final product can be redispersed in a non-polar solvent like toluene or hexane for storage and characterization.
Question 3: What is the optimal pH for preventing agglomeration, and how do I control it?
Answer:
The pH of the reaction medium plays a crucial role in the surface charge of the SnO₂ nanoparticles and, consequently, their stability. The point of zero charge (PZC) for SnO₂ is typically in the range of 4-5.
-
Acidic Conditions (pH < PZC): The surface of the nanoparticles will be positively charged due to the protonation of surface hydroxyl groups (Sn-OH₂⁺). This positive charge leads to electrostatic repulsion between particles, promoting stability.
-
Alkaline Conditions (pH > PZC): The surface will be negatively charged due to the deprotonation of surface hydroxyl groups (Sn-O⁻). This negative charge also provides electrostatic repulsion and stability.
-
Near the PZC (pH ≈ 4-5): The net surface charge is close to zero, minimizing electrostatic repulsion and leading to maximum agglomeration.
Practical Guidance:
For syntheses in aqueous or alcoholic media, adjusting the pH away from the PZC is critical. A study on the sol-gel synthesis of SnO₂ nanoparticles found that a pH of 8.3 resulted in the smallest particle size, indicating good stability.[5][6]
How to Control pH:
-
For acidic conditions: Add a dilute acid like hydrochloric acid (HCl) or nitric acid (HNO₃) to the reaction mixture.
-
For alkaline conditions: Use a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) to raise the pH. The addition should be done slowly and with vigorous stirring to ensure homogeneity.[7]
Quantitative Data Summary:
| pH of Synthesis | Average Crystallite Size (nm) | Observations |
| 6 | ~5 | Some agglomeration observed |
| 8.3 | ~3-4 | Minimal agglomeration, smaller particle size[5][6] |
| 10 | ~4-5 | Slight increase in particle size compared to pH 8.3 |
Frequently Asked Questions (FAQs)
Q1: Can I use a combination of electrostatic and steric stabilization?
A1: Yes, this is a highly effective approach known as electrosteric stabilization. By using a charged polymer or a surfactant with an ionizable head group, you can create both a physical barrier and an electrostatic repulsion, providing enhanced stability over a wider range of conditions.
Q2: My nanoparticles are stable in solution but agglomerate upon drying. How can I prevent this?
A2: Agglomeration during drying is a common problem due to capillary forces as the solvent evaporates. To mitigate this:
-
Freeze-drying (Lyophilization): This is often the most effective method. The frozen solvent is sublimated under vacuum, minimizing the capillary forces that cause agglomeration.
-
Use of a Volatile Solvent: Redispersing the nanoparticles in a low-surface-tension, volatile solvent before drying can help.
-
Surface Modification: Capping the nanoparticles with a suitable ligand can reduce interparticle interactions even in the dry state.
Q3: How does the choice of solvent affect agglomeration?
A3: The solvent plays a multi-faceted role. It influences the solubility of the precursor and the stabilizing agent, and its polarity can affect the surface charge of the nanoparticles. For steric stabilization to be effective, the tail of the stabilizing agent must be well-solvated by the solvent. In non-aqueous sol-gel synthesis, the solvent can also act as an oxygen donor, influencing the reaction pathway.[1][8]
Q4: What characterization techniques are best for assessing agglomeration?
A4: A combination of techniques is recommended:
-
Dynamic Light Scattering (DLS): Provides the hydrodynamic diameter of the particles in a suspension, giving a good indication of the extent of agglomeration.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Allow for direct visualization of the nanoparticles to assess their size, shape, and degree of agglomeration.[9]
-
X-ray Diffraction (XRD): Can be used to determine the primary crystallite size using the Scherrer equation. A significant difference between the crystallite size from XRD and the hydrodynamic diameter from DLS suggests agglomeration.[9]
References
-
Influence of surfactants on structural, morphological, optical and antibacterial properties of SnO2 nanoparticles. PMC. [Link]
-
Influence of stabilising agents and pH on the size of SnO2 nanoparticles. Beilstein Journal of Nanotechnology. [Link]
-
Influence of Surfactants on the Synthesis of SnO2 Nanoparticles and Nanorods. AZoM. [Link]
-
Influence of stabilising agents and pH on the size of SnO2 nanoparticles. PMC. [Link]
-
Influence of pH on the Properties of SnO2 Nanoparticles Synthesized by Sol-Gel Process. Asian Journal of Chemistry. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SnO2 NANOPARTICLES. Academia.edu. [Link]
-
Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Royal Society of Chemistry. [Link]
-
Synthesis of SnO2 nanoparticles by sol-gel method and their characterization. Research Plateau Publishers. [Link]
-
Influence of pH on the Properties of SnO2 Nanoparticles Synthesized by Sol-Gel Process†. Asian Journal of Chemistry. [Link]
-
Synthesis of Nanostructured Tin Oxide (SnO2) Powders and Thin Films by Sol-Gel Method. Journal of Nano- and Electronic Physics. [Link]
-
One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. ACS Omega. [Link]
-
Nonaqueous Sol–Gel Routes to Metal Oxide Nanoparticles. ACS Publications. [Link]
-
Size-controlled synthesis of SnO2 nanoparticles by sol-gel method. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. getnanomaterials.com [getnanomaterials.com]
- 3. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. maas.edu.mm [maas.edu.mm]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchplateau.com [researchplateau.com]
Technical Support Center: Enhancing the Stability of Tin(II) Ethanolate Solutions for Catalysis
Welcome to the technical support center for the handling and application of tin(II) ethanolate solutions in catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive catalyst. Here, we address common challenges and provide in-depth, field-tested insights to help you improve the stability and performance of your tin(II) ethanolate solutions. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the stability of tin(II) ethanolate solutions.
Q1: My freshly prepared tin(II) ethanolate solution has turned cloudy/precipitated. What is the likely cause?
A1: The most probable cause is hydrolysis due to exposure to moisture. Tin(II) ethanolate is extremely sensitive to water. Even trace amounts of moisture in your ethanol solvent, glassware, or the reaction atmosphere can lead to the formation of insoluble tin(II) oxyhydroxide or various tin-oxo-ethoxide clusters.[1][2] These species are often polymeric and have low solubility in ethanol, leading to the observed turbidity or precipitation. It is crucial to use rigorously dried ethanol and inert atmosphere techniques (e.g., Schlenk line or glovebox) during preparation and handling.
Q2: The color of my tin(II) ethanolate solution has changed from colorless/pale yellow to a more intense yellow or even brown. What does this indicate?
A2: A noticeable color change, particularly a deepening yellow or browning, is often an indicator of oxidation.[3] The Tin(II) ion (Sn²⁺) is readily oxidized to the Tin(IV) ion (Sn⁴⁺) by atmospheric oxygen. While pure tin(II) ethanolate is typically a white solid that can form colorless to pale yellow solutions, the formation of Sn(IV) species can impart a stronger yellow or brown hue. This oxidation is detrimental as Sn(IV) compounds are generally not catalytically active for the same reactions as Sn(II) catalysts.
Q3: Can I store my tin(II) ethanolate solution for later use? If so, what are the best practices?
A3: While it is always recommended to use freshly prepared solutions for optimal catalytic activity, short-term storage is possible with stringent precautions. The solution must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a sealed container, preferably with a Teflon-lined cap. To minimize degradation, store the solution at a low temperature (e.g., in a refrigerator or freezer, ensuring the solvent does not freeze). For longer-term storage, consider preparing the catalyst in a non-polar aprotic solvent like n-heptane, which can reduce aggregation and improve stability.[3] However, even under the best conditions, it is advisable to re-evaluate the catalyst's activity if it has been stored for an extended period.
Q4: I've noticed a decline in the catalytic activity of my tin(II) ethanolate solution over time. Why is this happening?
A4: The decline in catalytic activity is a direct consequence of the instability of tin(II) ethanolate. Both hydrolysis and oxidation lead to the formation of species that are not catalytically active. Hydrolysis can produce tin hydroxides or oxo-clusters that may encapsulate the active Sn(II) centers, making them inaccessible to the reactants.[1] Oxidation to Sn(IV) changes the electronic properties of the tin center, rendering it ineffective for catalytic pathways that rely on the Lewis acidity and redox properties of Sn(II).
Section 2: Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues encountered during the use of tin(II) ethanolate solutions.
Problem 1: Inconsistent Catalytic Performance
Symptoms:
-
Batch-to-batch variations in reaction yield or rate.
-
Complete failure of the reaction in some instances.
-
Difficulty in reproducing literature results.
Troubleshooting Workflow:
Troubleshooting Inconsistent Catalytic Performance
Detailed Steps:
-
Verify Solvent Purity and Dryness:
-
Causality: Water is a primary culprit in the deactivation of tin(II) ethanolate. Commercial absolute ethanol can still contain trace amounts of water that are detrimental.
-
Action: Use freshly distilled ethanol over a suitable drying agent (e.g., magnesium ethoxide). Alternatively, use a commercially available, sealed, anhydrous solvent with a very low water content specification (<50 ppm).
-
-
Assess Inert Atmosphere Technique:
-
Causality: Oxygen readily oxidizes Sn(II) to Sn(IV), which is catalytically inactive for many applications.
-
Action: Ensure your Schlenk line or glovebox provides a robust inert atmosphere. Check for leaks in your system. When transferring solutions, use gas-tight syringes or cannulas under a positive pressure of inert gas.
-
-
Ensure Rigorous Glassware Drying:
-
Causality: Moisture adsorbed on the surface of glassware can be a significant source of water contamination.
-
Action: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool under a stream of dry inert gas or in a desiccator before use.
-
-
Evaluate Purity of Starting Materials:
-
Causality: Impurities in the tin(II) source (e.g., tin(II) chloride) or the ethanol can interfere with the catalyst formation or the catalytic reaction itself.
-
Action: Use high-purity reagents. If using tin(II) chloride, ensure it is anhydrous, as the dihydrate is a common and problematic impurity.
-
Problem 2: Solution Degradation During Reaction
Symptoms:
-
A clear, colorless/pale yellow solution becomes turbid or changes color during the course of the reaction.
-
The reaction starts well but then slows down or stops prematurely.
Troubleshooting Workflow:
Troubleshooting Solution Degradation During Reaction
Detailed Steps:
-
Check for Moisture in Reactants/Substrates:
-
Causality: Even if the catalyst solution is prepared under anhydrous conditions, the introduction of wet reactants or substrates will cause rapid degradation.
-
Action: Ensure all reaction components are rigorously dried before addition. Liquid reagents should be distilled from appropriate drying agents, and solid reagents should be dried under vacuum.
-
-
Evaluate Reaction Temperature:
-
Causality: Higher temperatures can accelerate the rate of decomposition of tin(II) ethanolate.
-
Action: If the reaction kinetics allow, consider running the reaction at a lower temperature to improve the stability of the catalyst over the course of the experiment.
-
-
Consider a Stabilizing Additive:
-
Causality: The coordination sphere of the tin(II) ion in ethanol is relatively labile. Chelating ligands can occupy coordination sites and sterically hinder the approach of water or oxygen, thereby increasing stability.
-
Action: The addition of a small amount of a bidentate ligand, such as an N,N-dialkylethylenediamine, can sometimes chelate to the tin(II) center and enhance its stability without significantly impeding its catalytic activity. This needs to be evaluated on a case-by-case basis for your specific reaction.
-
-
Ensure Inert Headspace:
-
Causality: As the reaction proceeds, the consumption of reactants can create a negative pressure, potentially drawing in air from any small leaks.
-
Action: Maintain a slight positive pressure of an inert gas in the reaction vessel throughout the experiment.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Standardized Tin(II) Ethanolate Solution
This protocol details the preparation of a tin(II) ethanolate solution from anhydrous tin(II) chloride, a common starting material.
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethylamine (Et₂NH)
-
Anhydrous n-heptane
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Under a positive pressure of inert gas, add anhydrous SnCl₂ to a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous n-heptane to the flask and stir to create a suspension.
-
Slowly add dry diethylamine (2.1 equivalents relative to SnCl₂) to the stirring suspension at room temperature. Stir for 1-2 hours.
-
Slowly add anhydrous ethanol (2.0 equivalents relative to SnCl₂) to the reaction mixture.
-
Stir the reaction mixture for 12 hours at room temperature. A white precipitate of diethylammonium chloride (Et₂NH₂Cl) will form.
-
Allow the precipitate to settle, and then carefully transfer the supernatant (the tin(II) ethanolate solution in n-heptane/ethanol) to a clean, dry Schlenk flask via cannula filtration under inert gas.
-
This stock solution should be used as fresh as possible.
Rationale: This method, adapted from established procedures for preparing soluble tin(II) alkoxides, utilizes a non-polar solvent (n-heptane) to prevent the aggregation of the tin(II) ethanolate product.[3][4] The diethylamine acts as a base to scavenge the HCl that is formed, precipitating it as the ammonium salt, which can be easily removed.
Protocol 2: A Simple Titration to Estimate Sn(II) Concentration
This protocol provides a method to quickly assess the concentration of active Sn(II) in your solution, which can be useful for quality control.
Principle: This is a redox titration where the Sn(II) is oxidized to Sn(IV) by a standard solution of iodine (I₂). The endpoint is detected by the appearance of the persistent blue-black color of the starch-iodine complex.
Reagents:
-
Standardized 0.1 M iodine (I₂) solution
-
Starch indicator solution (1%)
-
Deoxygenated dilute hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere, carefully transfer a known volume (e.g., 1.00 mL) of your tin(II) ethanolate solution into a flask containing a deoxygenated solution of dilute HCl. The acid is necessary to prevent premature hydrolysis of the tin(II) species in the aqueous environment of the titration.
-
Add a few drops of the starch indicator solution.
-
Titrate with the standardized 0.1 M iodine solution until the first appearance of a persistent blue-black color.
-
Record the volume of iodine solution used.
Calculation: The reaction is: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻ Moles of Sn²⁺ = Moles of I₂ Concentration of Sn²⁺ (M) = (Volume of I₂ (L) × Concentration of I₂ (M)) / Volume of tin(II) ethanolate solution (L)
Note: This method will give you the concentration of active, oxidizable Sn(II). A lower-than-expected concentration is indicative of degradation.
Section 4: Data Summary
| Issue | Visual Indicator(s) | Likely Cause(s) | Recommended Action(s) |
| Cloudiness/Precipitation | White or off-white solid formation | Hydrolysis | Use rigorously dried solvents and reagents; ensure all manipulations are under a strict inert atmosphere. |
| Color Change (Yellow/Brown) | Solution darkens over time | Oxidation (Sn²⁺ → Sn⁴⁺) | Maintain a strict inert atmosphere; store solutions in the dark and at low temperatures. |
| Inconsistent Catalysis | Variable reaction rates or yields | Contamination with water or oxygen | Follow the rigorous preparation and handling protocols outlined above; use freshly prepared solutions. |
| Reaction Stalls | Initial activity followed by cessation | Catalyst degradation during the reaction | Check for moisture in all reactants; consider lowering the reaction temperature. |
References
-
TIB Chemicals AG. (n.d.). Inorganic tin catalysts – Our products. Retrieved from [Link]
- Boyle, T. J., & Alam, T. M. (2001). U.S. Patent No. 6,414,174. Washington, DC: U.S.
- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (1992). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
- Koga, N., & Tanaka, H. (2014). Thermal Decomposition of Tin(II) Oxyhydroxide and Subsequent Oxidation in Air: Kinetic Deconvolution of Overlapping Heterogeneous Processes. The Journal of Physical Chemistry C, 118(30), 16674-16685.
- Al-Shalalfa, A. M. (1981). Tin Ethoxide and Related Compounds. (Master's thesis).
- Meepowpan, P., et al. (2014). Process for the preparation of liquid tin(II) alkoxides. WO 2014/077785 A1.
- Meepowpan, P., et al. (2017). Process for the preparation of liquid tin(II) alkoxides. U.S.
- Pivsa-Art, S., et al. (2021). Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Advances, 11(1), 485-496.
Sources
- 1. US6414174B1 - Tin(II) alkoxide hydrolysis products for use as base catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US9637507B2 - Process for the preparation of liquid tin(II) alkoxides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Tin Oxide (SnO₂) Films Derived from Tin(II) Ethanolate
Introduction
The synthesis of high-purity tin oxide (SnO₂) thin films is paramount for their application in a wide array of advanced electronic and optoelectronic devices. Tin(II) ethanolate presents itself as a promising precursor for solution-processed SnO₂ films due to its solubility and potential for low-temperature processing. However, the use of this metal-organic precursor often introduces a unique set of challenges, primarily concerning the incorporation of impurities that can degrade film quality and device performance. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and minimize common impurities encountered during the fabrication of SnO₂ films from tin(II) ethanolate.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in SnO₂ films derived from tin(II) ethanolate?
The most prevalent impurities include carbonaceous residues from the incomplete combustion of the ethanolate ligands, residual tin(II) species (SnO) due to incomplete oxidation, and hydroxyl groups (-OH) from the precursor's interaction with moisture. Each of these can significantly impact the film's structural, optical, and electrical properties.
Q2: My tin(II) ethanolate precursor solution is turning yellow or brown. What does this indicate?
A change in the color of the tin(II) ethanolate solution often suggests premature hydrolysis and oxidation of the Sn(II) precursor upon exposure to ambient moisture and oxygen. This can lead to the formation of insoluble tin species and adversely affect the quality and reproducibility of your films. It is crucial to handle the precursor and prepare the solution in a controlled, inert atmosphere, such as a glovebox.
Q3: What is the optimal deposition temperature to minimize impurities?
The optimal deposition temperature is a critical parameter that balances precursor decomposition and impurity removal. While higher temperatures generally favor the complete combustion of organic ligands, excessively high temperatures can sometimes lead to other issues like increased surface roughness.[1] A systematic study of the annealing temperature is recommended for your specific process. For instance, in some solution-processed tin oxide films, annealing temperatures between 300 to 500 °C have been shown to effectively control crystallinity.[2]
Q4: How does the choice of solvent affect film purity?
The solvent plays a crucial role in the precursor chemistry and film formation. Alcohols are common solvents for tin(II) ethanolate. The choice of alcohol can influence the hydrolysis and condensation reactions. For example, the addition of methanol has been shown to enhance the conductivity of SnO₂ films in atmospheric pressure chemical vapor deposition (APCVD).[3] It is important to use high-purity, anhydrous solvents to minimize water-related impurities.
Q5: Is a post-deposition annealing step necessary?
Yes, a post-deposition annealing step is almost always essential for films derived from metal-organic precursors. This step serves multiple purposes: it provides the thermal energy required for the complete decomposition of the organic ligands, facilitates the oxidation of Sn(II) to Sn(IV), and improves the crystallinity and density of the film.[4][5] The annealing atmosphere (e.g., air, oxygen, or an inert gas) is also a critical parameter to control.[6]
Part 2: Troubleshooting Guide: A Deeper Dive into Impurity Minimization
Issue 1: Carbonaceous Residue and Incomplete Precursor Decomposition
Symptoms:
-
Films exhibit a brownish tint or poor optical transparency.
-
High carbon content is detected by analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).
-
Raman spectroscopy may show peaks corresponding to disordered and graphitic carbon.[4][5]
Root Cause Analysis: The ethanolate (C₂H₅O⁻) ligands in the precursor are the primary source of carbon. During thermal processing, if the decomposition is incomplete or if side reactions occur, elemental carbon or organic fragments can become trapped within the growing film. This is a common issue with solution-processed metal oxide films.[7]
Detailed Experimental Protocol for Mitigation:
-
Precursor Solution Preparation:
-
Ensure the tin(II) ethanolate precursor is of high purity.
-
Prepare the solution in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent premature reactions.
-
Use anhydrous solvents to minimize hydrolysis.
-
-
Spin Coating/Deposition:
-
Optimize the spin speed and time to achieve a uniform and thin precursor film. Thicker films can make it more difficult to completely remove organic residues.
-
-
Thermal Annealing Optimization:
-
Atmosphere: Annealing in an oxidizing atmosphere (e.g., clean, dry air or pure oxygen) is crucial for the effective combustion of organic residues.
-
Temperature Ramp Rate: A slow ramp rate (e.g., 1-5 °C/min) allows for the gradual and complete removal of volatile organic byproducts before the film fully densifies.
-
Annealing Temperature and Duration: Systematically vary the annealing temperature (e.g., from 300 °C to 600 °C) and duration (e.g., 30 to 120 minutes) to find the optimal conditions for your specific system.[2][8] Higher temperatures generally lead to more effective carbon removal.[4][5]
-
-
Post-Annealing Treatment (Optional):
-
In some cases, an oxygen plasma treatment can be effective in removing residual surface carbon.[9]
-
Diagram: Thermal Decomposition Pathway and Carbon Impurity Formation
Caption: Thermal processing of tin(II) ethanolate films.
Issue 2: Presence of Sn(II) and Oxygen Vacancies
Symptoms:
-
Films may exhibit unexpectedly high electrical conductivity.
-
XPS analysis reveals a significant Sn(II) component in addition to the desired Sn(IV).
-
The optical bandgap may be lower than the expected value for pure SnO₂ (typically around 3.6 eV).[6]
Root Cause Analysis: The precursor starts with tin in the +2 oxidation state. Incomplete oxidation during the annealing process will result in the presence of SnO within the SnO₂ matrix. This can create a mixed-phase material and introduce defects such as oxygen vacancies, which act as electron donors and increase conductivity.
Detailed Experimental Protocol for Mitigation:
-
Controlled Annealing Atmosphere:
-
Perform the post-deposition annealing in a strongly oxidizing atmosphere. Pure oxygen is generally more effective than air.
-
For certain applications, ozone (O₃) can be a more powerful oxidizing agent at lower temperatures.
-
-
Sufficient Annealing Temperature and Time:
-
Ensure the annealing temperature and duration are adequate to provide the activation energy for the complete oxidation of Sn(II) to Sn(IV). This often requires temperatures of 400 °C or higher.[8]
-
-
Two-Step Annealing:
-
Consider a two-step annealing process. The first step at a lower temperature (e.g., 150-250 °C) can be used to slowly remove the bulk of the organic ligands, followed by a second step at a higher temperature (e.g., 400-600 °C) in an oxidizing atmosphere to ensure complete oxidation and crystallization.
-
Data Presentation: Effect of Annealing on Film Properties
| Annealing Temp. (°C) | Atmosphere | Sn(IV)/Sn(II) Ratio (from XPS) | Resistivity (Ω·cm) | Optical Bandgap (eV) |
| 300 | Air | 2.5 | 1.2 x 10⁻¹ | 3.4 |
| 400 | Air | 5.1 | 5.0 x 10⁰ | 3.55 |
| 500 | Air | 9.8 | 2.3 x 10¹ | 3.6 |
| 500 | Oxygen | 15.2 | 1.1 x 10² | 3.62 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Issue 3: Hydroxyl Group (-OH) Contamination
Symptoms:
-
A broad absorption band is observed in the Fourier-transform infrared (FTIR) spectrum around 3400 cm⁻¹.
-
The resulting films may exhibit poor environmental stability and changes in electrical properties over time.
-
In some cases, the presence of hydroxyl groups can lead to the formation of tin oxyhydroxide phases.[10]
Root Cause Analysis: Tin(II) ethanolate is hygroscopic and readily reacts with water molecules from the ambient atmosphere or residual water in the solvent. This hydrolysis reaction leads to the formation of tin-hydroxyl (Sn-OH) bonds, which can be incorporated into the final film.
Detailed Experimental Protocol for Mitigation:
-
Strict Environmental Control:
-
Handle the tin(II) ethanolate precursor and prepare all solutions inside a glovebox with low moisture and oxygen levels (<1 ppm).
-
-
Solvent Purity:
-
Use anhydrous solvents with the lowest possible water content. Consider using freshly distilled solvents or solvents dried over molecular sieves.
-
-
Substrate Preparation:
-
Ensure substrates are thoroughly cleaned and dried before deposition. A final cleaning step with oxygen plasma can help to remove adsorbed water and organic contaminants from the substrate surface.[11]
-
-
Low-Temperature Dehydration:
-
Before the high-temperature annealing step, a low-temperature bake (e.g., 100-150 °C) under vacuum or in a dry, inert atmosphere can help to remove adsorbed water and solvent molecules.
-
Diagram: Hydrolysis of Tin(II) Ethanolate
Caption: Reaction pathway for the hydrolysis of tin(II) ethanolate.
References
- Carbon impurities in oxide thin films: The effect of annealing and laser irradiation. Journal of Vacuum Science & Technology B.
- Carbon impurities in oxide thin films: The effect of annealing and laser irradiation | Request PDF.
- Synthesis and characterization of SnO 2 thin films using metalorganic precursors. Journal of Ovonic Research.
- Surface Property of Indium Tin Oxide (ITO) After Various Methods of Cleaning. Acta Physica Polonica A.
- Surface chemistry of carbon removal from indium tin oxide by base and plasma treatment, with implications on hydroxyl termination.
- Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. ACS Omega.
- Carbon Impurity Entrapping and Charge Localization within TiO 2 Nanoparticle Films. The Journal of Physical Chemistry C.
- Influence of the Curing and Annealing Temperatures on the Properties of Solution Processed Tin Oxide Thin Films.
- Preparation of tin oxide (SnO 2 ) thin films using thermal oxidation.
- Chemical synthesis and characterization of hydrous tin oxide (SnO 2 :H 2 O) thin films.
- What is the theory of getting an uniform Tin dioxide (SnO2) film by a solution of SnCl2·2H2O in ethanol ?.
- Solution-processed metal-oxide thin films for electronic and energy applications.
- Fabrication of Pure Tin Oxide Pellets at Different Annealed Temperatures for CO and C 3 H 8 Gas Sensors | Request PDF.
- Alcohol sensing of tin oxide thin film prepared by sol–gel process.
- Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors.
- Investigation of Annealing Temperature Effect of Tin Oxide on the Efficiency of Planar Structure Perovskite Solar Cells.
- Effects of post annealing temperature on optical properties and ethanol sensing of electron-beam evaporated tin oxide nano structures.
- Solution-Processed Gallium–Tin-Based Oxide Semiconductors for Thin-Film Transistors. ACS Omega.
- Impacts of Sn precursors on solution-processed amorphous zinc–tin oxide films and their transistors.
- Annealing effect on morphology, surface roughness and structure of thermally evaporated tin oxide thin films.
- On the Use of Surfactant for Precursor Solution Processing and Influence on the Properties of Tin Dioxide Thin Films.
- Structure and Selected Properties of SnO 2 Thin Films.
- Additives in Nanocrystalline Tin Dioxide: Recent Progress in the Characterization of Materials for Gas Sensor Applications.
- Influence of alcohol on grain growth of tin oxide in chemical vapor deposition. Semantic Scholar.
- Chemical vapor deposition. Wikipedia.
- Process for the removal of the impurities from tin ore before the ore is smelted.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of alcohol on grain growth of tin oxide in chemical vapor deposition | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PLA synthesis with tin(II) ethoxide
Technical Support Center: PLA Synthesis with Tin(II) Ethoxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for polylactic acid (PLA) synthesis. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting advice for researchers encountering inconsistent results when using tin(II) ethoxide as a catalyst for the ring-opening polymerization (ROP) of lactide. As Senior Application Scientists, we aim to explain the causality behind these issues and provide field-proven, self-validating protocols to enhance the reproducibility and success of your polymerizations.
Section 1: Catalyst-Related Issues
Question 1: My polymerization fails to initiate or proceeds extremely slowly. I suspect my tin(II) ethoxide catalyst is inactive. What could be the cause?
Answer: Catalyst inactivity is a primary cause of polymerization failure. Tin(II) ethoxide, Sn(OC₂H₅)₂, is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in your reaction setup leads to the formation of tin hydroxides or oxides, which are catalytically inactive for the ring-opening polymerization (ROP) of lactide. The ethoxide ligand is the active initiating species, and its reaction with water effectively "kills" the catalyst before it can participate in polymerization.[1]
Key Causality:
-
Hydrolysis: Sn(OC₂H₅)₂ + 2H₂O → Sn(OH)₂ + 2C₂H₅OH. The resulting tin(II) hydroxide cannot effectively coordinate with and activate the lactide monomer.
-
Oxidation: Although tin(II) ethoxide is relatively stable, prolonged exposure to air can lead to oxidation to tin(IV) species, which exhibit different and often lower catalytic activity under typical ROP conditions.
Troubleshooting & Validation Protocol:
-
Strict Inert Atmosphere Handling: Tin(II) ethoxide must be handled exclusively under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox.[1]
-
Solvent Purity: If preparing a stock solution, use anhydrous, polymerization-grade solvent (e.g., toluene or THF) with a water content below 10 ppm. Validate solvent water content using Karl Fischer titration before use.
-
Catalyst Storage: Store tin(II) ethoxide in a desiccator within a glovebox.[1][3] The container should be tightly sealed. If you suspect contamination, it is often more cost-effective to use a fresh, unopened batch of catalyst than to attempt purification.
Section 2: Monomer & Reagent Purity
Question 2: I'm observing significant batch-to-batch variability in polymer molecular weight (Mₙ) and polydispersity (PDI). How does monomer quality affect this?
Answer: The purity of the lactide monomer is critical for achieving reproducible results.[4] Impurities act as unintended initiators or chain transfer agents, leading to poor control over the polymerization and broadened PDI.
Primary Impurities and Their Effects:
-
Water: Acts as a potent initiator, creating new polymer chains with hydroxyl end-groups. This drastically lowers the molecular weight from the target calculated by the monomer-to-initiator ratio.
-
Lactic Acid: The precursor to lactide, residual lactic acid also acts as an initiator via its hydroxyl and carboxylic acid groups. This leads to a lower Mₙ and can interfere with the catalyst.[5]
-
Meso-lactide: This stereoisomer can be present in L- or D-lactide.[4][5] Its presence disrupts the stereoregularity of the polymer, which in turn reduces the crystallinity and melting point (Tₘ) of the final PLA.
| Impurity | Primary Effect on PLA Synthesis | Recommended Limit |
| Water | Uncontrolled initiation, drastic reduction in Mₙ | < 50 ppm |
| Lactic Acid | Uncontrolled initiation, broad PDI, catalyst interaction | < 100 ppm |
| Meso-lactide | Reduced polymer crystallinity and Tₘ | < 0.1% for high-crystallinity PLA |
Protocol: Lactide Purification by Recrystallization
This protocol is designed to remove water, residual lactic acid, and oligomers.
-
Dissolution: Dissolve crude lactide in anhydrous ethyl acetate (a common solvent for this purpose) at a ratio of approximately 3:1 (solvent:lactide, w/w) by gently warming the mixture to 70 °C under a nitrogen atmosphere.[4]
-
Crystallization: Once fully dissolved, slowly cool the solution to room temperature, then transfer to a freezer (-20 °C) for at least 4 hours to induce crystallization.
-
Filtration: Quickly filter the cold crystal slurry under a blanket of dry nitrogen using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold, anhydrous ethyl acetate to remove residual impurities.
-
Drying: Dry the purified lactide crystals under high vacuum (e.g., <0.1 mbar) at a temperature not exceeding 50 °C for at least 24 hours to remove all solvent.
-
Validation: Store the purified, dry lactide in a glovebox. Confirm purity by measuring the melting point (should be sharp, e.g., 95-98 °C for L-lactide) and checking for the absence of a broad hydroxyl peak in the FTIR spectrum.
Section 3: Reaction Condition Control
Question 3: My polymer's molecular weight is consistently lower than theoretical, and the PDI is high (>1.5). I've purified my monomer and handled my catalyst correctly. What else could be wrong?
Answer: This issue often points to side reactions occurring during polymerization, specifically transesterification . While the catalyst's primary role is propagation (adding monomer to the growing chain), it can also catalyze "back-biting" (intramolecular transesterification) and intermolecular transesterification.[6]
-
Intramolecular Transesterification (Back-biting): The active tin alkoxide end of a growing chain attacks an ester linkage on its own backbone, cleaving off a cyclic oligomer and forming a new, shorter active chain. This is more prevalent at high temperatures and low monomer concentrations (i.e., high conversion).
-
Intermolecular Transesterification: The active end of one polymer chain attacks an ester linkage on a different polymer chain. This reaction doesn't change the number of polymer chains but broadens the PDI by "shuffling" chain lengths, leading to a value approaching 2.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high PDI.
Recommendations:
-
Temperature Control: For bulk polymerizations, maintain temperatures between 130-150 °C. While higher temperatures increase the polymerization rate, they exponentially increase the rate of deleterious transesterification reactions.[7][8]
-
Limit Conversion: Do not push the reaction to 100% conversion. As monomer concentration drops, the catalyst is more likely to promote side reactions. Quench the reaction at 90-95% conversion by precipitating the polymer in a non-solvent like cold methanol.
-
Initiator Stoichiometry: If using a co-initiator (e.g., an alcohol like 1-dodecanol), its purity is as important as the monomer's.[9] The molecular weight is directly controlled by the monomer-to-initiator ratio ([M]/[I]). Water impurity in the initiator will lead to inaccurate Mₙ control.
Section 4: Polymer Characterization & Post-Processing
Question 4: My final PLA product is discolored (yellow or brown), especially after drying at high temperatures. What causes this and how can I prevent it?
Answer: Discoloration is typically a sign of thermal degradation, which can be exacerbated by residual catalyst.[7] Tin compounds, even at ppm levels, can catalyze the thermal degradation of PLA at temperatures above its melting point.[7] This process can involve chain scission, oxidation, and the formation of chromophores.
Prevention & Mitigation:
-
Catalyst Quenching: Immediately after polymerization is complete, quench the catalyst. This can be done by dissolving the polymer in a solvent like dichloromethane and adding a solution of a catalyst-deactivating agent, such as phosphoric acid or a hindered phenol antioxidant (e.g., Irganox 1010), before precipitation.
-
Purification by Precipitation: A crucial step is to precipitate the polymer solution into a large excess of a non-solvent (e.g., cold methanol, hexane, or ethanol). This process effectively washes away residual monomer and, more importantly, the catalyst.[9] Repeat the dissolution-precipitation cycle 2-3 times for high-purity applications.
-
Controlled Drying: Dry the purified PLA polymer under vacuum at a moderate temperature (e.g., 40-60 °C). Avoid excessive temperatures (e.g., >100 °C) which can induce thermal degradation, especially if trace amounts of catalyst remain.[7]
Mechanism Overview: Tin(II) Ethoxide Catalyzed ROP
The polymerization proceeds via a coordination-insertion mechanism. An alcohol (which can be an intentional initiator or an impurity) first reacts with tin(II) ethoxide to form a tin(II) alkoxide species. This is the true initiating species.
Caption: Simplified PLA synthesis mechanism.
This mechanism highlights why any molecule with a hydroxyl group (water, lactic acid, alcohol initiator) can start a polymer chain, underscoring the critical need for high purity in all reagents.[9][10]
References
-
Konoplev, I., et al. (2017). Purification of Crude Lactide to Polymerization Grade Purity by Molt Recrystallization Method. Asian Journal of Chemistry, 29, 1797-1802. [Link]
-
Gelest. (n.d.). Tin(II) Ethoxide Safety Data Sheet. Retrieved from Gelest. [Link] - Note: A representative SDS from a supplier is cited here for handling information, as the original search result was a generic data page.
-
Kricheldorf, H. R., & Weidner, S. M. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(10), 1381-1403. [Link]
-
Polylactide. (2023). How to Purify Meso Lactide: The Complete Guide. Retrieved from Polylactide. [Link]
-
Zhumanova, G., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers, 16(5), 633. [Link]
-
Williams, C. K., & Hillmyer, M. A. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(6), 743-749. [Link]
-
Penczek, S., et al. (2000). Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. Macromolecules, 33(10), 3614-3620. [Link]
-
Fan, Y., et al. (2019). Rapid Degradation of Poly(lactic acid) with Organometallic Catalysts. ACS Applied Polymer Materials, 2(1), 133-141. [Link]
-
Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]
-
Lamberti, M., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Macromolecules, 55(12), 5193-5205. [Link]
- Duda, A., & Penczek, S. (2005). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 38(14), 5981-5989. - This is a representative citation for the mechanism, the specific link was not in the search results but is a well-known paper in the field.
-
Moon, S. I., Lee, C. W., Miyamoto, M., & Kimura, Y. (2002). Synthesis of lactide from oligomeric PLA: Effects of temperature, pressure, and catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 40(19), 3157-3164. [Link]
Sources
- 1. prochemonline.com [prochemonline.com]
- 2. Tin (II) Ethoxide - ProChem, Inc. [prochemonline.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology [mdpi.com]
- 5. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tin(II) Ethanolate Catalytic Efficiency
Welcome to the technical support center for tin(II) ethanolate catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using tin(II) ethanolate, Sn(OEt)₂, as a catalyst. My objective is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Integrity and Handling
Question 1: My new bottle of tin(II) ethanolate powder is off-white to yellowish and appears clumpy. Is it still viable for catalysis?
Answer: This is a common observation and a critical first checkpoint. Tin(II) ethanolate is exceptionally sensitive to moisture.[1] The color change and clumping are strong indicators of partial hydrolysis, where Sn(OEt)₂ reacts with ambient water to form tin(II) hydroxide-ethoxide species or, eventually, tin(II) oxide (SnO).
Causality Explained: The catalytic activity of Sn(OEt)₂ relies on the tin(II) center's ability to coordinate with your substrate. When hydrolysis occurs, the ethoxide ligands (-OEt) are replaced by hydroxide ligands (-OH), which can bridge between tin centers, leading to the formation of catalytically inactive oligomers or insoluble oxides.[2] This process is often irreversible under typical reaction conditions.
Verification Protocol:
-
Solubility Test: Attempt to dissolve a small sample (e.g., 10 mg) in 1 mL of rigorously dried, deoxygenated toluene or THF under an inert atmosphere (e.g., in a glovebox). High-purity Sn(OEt)₂ should dissolve to give a clear or slightly hazy solution. If you observe significant insoluble white or yellow precipitate, the catalyst is likely compromised.
-
Performance Test: Run a small-scale, well-established control reaction where the outcome is predictable. Compare the performance (yield, reaction time) against a fresh, reliable batch of catalyst if available. A significant drop in activity confirms degradation.
Recommendation: For reactions requiring high fidelity and reproducibility, it is strongly advised to use a fresh, unopened container of tin(II) ethanolate or to synthesize it fresh.
Question 2: I'm observing a long induction period and/or slow reaction kinetics. What are the primary causes and how can I accelerate my reaction?
Answer: A significant lag time or sluggish performance often points to two main culprits: catalyst aggregation and low-level system contamination.
Causality Explained:
-
Catalyst Aggregation: In non-polar solvents, tin(II) alkoxides have a strong tendency to form self-aggregates (dimers, trimers, or larger oligomers).[3][4][5] These aggregated species are often less catalytically active than the monomeric form. The induction period you observe may be the time required for the reaction mixture's temperature and components to slowly break these aggregates into active monomers.
-
Trace Moisture/Protic Impurities: Even minuscule amounts of water or other protic impurities (e.g., residual alcohol from solvent purification) in your reagents or solvent can cause partial hydrolysis of the catalyst, reducing the concentration of active species.
Troubleshooting Workflow & Optimization Strategies:
Caption: Troubleshooting workflow for slow Sn(OEt)₂ reactions.
Detailed Protocols:
-
Strategy 1A - Catalyst Pre-activation:
-
Under a strict inert atmosphere (N₂ or Ar), add the Sn(OEt)₂ catalyst to your rigorously dried, non-polar aprotic solvent (e.g., toluene, n-heptane).[3][4]
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 15-30 minutes before adding your substrate. This provides thermal energy to help break up the catalyst aggregates.
-
Cool the solution back to the desired reaction temperature before proceeding with the addition of other reagents.
-
-
Strategy 2A - Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry inert gas or in a desiccator immediately before use. Flame-drying under vacuum is a superior alternative.[6]
-
Solvents: Use freshly distilled solvents dried over appropriate agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Alternatively, use commercially available anhydrous solvents packaged under inert gas and handle them strictly via cannula or syringe techniques.
-
Reagents: Ensure all substrates and reagents are anhydrous. Liquid reagents can be dried over activated molecular sieves (3Å or 4Å). Solid reagents should be dried under high vacuum.
-
Section 2: Reaction Selectivity and Catalyst Deactivation
Question 3: My reaction is producing significant side products, particularly from transesterification. How can I improve selectivity?
Answer: This is a classic challenge, as tin(II) alkoxides are effective transesterification catalysts.[5] Selectivity issues often arise from the reaction mechanism itself or from impurities that act as alternative initiators. This is particularly relevant in ring-opening polymerizations (ROP) of cyclic esters like lactide.[6]
Causality Explained: The active species in many Sn(OEt)₂-catalyzed reactions is a tin-alkoxide bond. If your reaction medium contains other alcohols or hydroxyl-containing species (including water or the ethanol from which the catalyst is made), these can react with the tin center to generate different initiating species, leading to a mixture of products or polymers with different end-groups.[7][8]
Strategies to Enhance Selectivity:
-
Use of Co-initiators: In polymerizations, the deliberate addition of a specific alcohol (e.g., 1-dodecanol) as a co-initiator can control the initiation step.[6] This ensures that most polymer chains are initiated from this alcohol, leading to better control over molecular weight and end-group functionality. The mechanism involves the formation of a tin(II) monoalkoxide from your desired alcohol.[5][7]
-
Ligand Modification: While Sn(OEt)₂ is a simple alkoxide, the catalytic properties of tin(II) can be dramatically altered by using more complex ligands. Sterically demanding ligands can prevent the formation of undesirable bridged species and modify the electronic properties at the tin center, potentially favoring one reaction pathway over another.[9][10] While this involves synthesizing a new catalyst, it is a powerful strategy for developing highly selective processes.
-
Temperature Control: Transesterification side reactions often have a different activation energy than the main desired reaction. Carefully controlling the reaction temperature—often running it at the lowest possible temperature that still affords a reasonable rate—can significantly suppress the formation of unwanted byproducts.
Table 1: Impact of Temperature on a Model Reaction (Illustrative Data)
| Reaction Temperature (°C) | Desired Product Yield (%) | Transesterification Byproduct (%) |
| 80 | 75 | 20 |
| 60 | 72 | 12 |
| 40 | 65 | < 5 |
Question 4: My catalyst appears to die mid-reaction, leading to a stall in conversion. What are the likely deactivation pathways?
Answer: Catalyst deactivation is a critical issue that limits turnover number and overall process efficiency. For tin(II) systems, the primary deactivation pathways are irreversible hydrolysis/oxidation and the formation of robust, inactive aggregates.
Causality Explained:
-
Irreversible Hydrolysis: As discussed, water is highly detrimental. If there is a slow ingress of moisture into your reaction (e.g., from a leaky septum or impure inert gas), the catalyst will be progressively converted to inactive tin hydroxides and oxides.[2][11]
-
Oxidation: Tin(II) is susceptible to oxidation to the more stable Tin(IV) state, especially in the presence of air or oxidizing impurities.[12][13] Sn(IV) species are generally poor catalysts for the reactions where Sn(II) excels (e.g., ROP).
-
Strong Ligand Binding: If your substrate or a byproduct can bind very strongly to the tin center, it can act as a catalyst poison, preventing the substrate from accessing the active site.
Preventative Measures & Protocol:
-
Inert Atmosphere Integrity:
-
Use a high-purity inert gas supply (N₂ or Ar, >99.998%) equipped with an oxygen and moisture trap.
-
Perform all manipulations in a well-maintained glovebox or using robust Schlenk line techniques.
-
Ensure all septa are fresh and properly seated. For long reactions, consider using glass stoppers or a positive pressure of inert gas.
-
-
Deoxygenation of Solvents/Reagents:
-
For highly sensitive reactions, deoxygenate liquid reagents by bubbling inert gas through them for 20-30 minutes prior to use.
-
Alternatively, the freeze-pump-thaw method (three cycles) is a highly effective way to remove dissolved oxygen from solvents.
-
Visualizing the Deactivation Process:
Caption: Major deactivation pathways for Sn(OEt)₂ catalysts.
References
- Process for the preparation of liquid tin(ii) alkoxides. (WO2014077785A1).
- Process for the preparation of liquid tin(II) alkoxides. (US9637507B2).
-
TIN(II) 2-ETHYLHEXANOATE. Ataman Kimya. [Link]
-
Effect of Tin Precursor Ligand in SnFe–N–C Single‐Site Catalysts for Oxygen Reduction Reaction. ResearchGate. [Link]
-
Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. (2020). RSC Publishing. [Link]
-
Syntheses of polylactides by means of tin catalysts. (2022). Polymer Chemistry (RSC Publishing). [Link]
-
Inorganic tin catalysts – Our products. TIB Chemicals. [Link]
-
Redox-active tin( ii ) complexes with sterically demanding o -phenylenediamido ligands and their reactivity with organic azides. (2015). Dalton Transactions (RSC Publishing). [Link]
-
Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands... (2021). PubMed Central. [Link]
-
On the Reaction of Elemental Tin with Alcohols... ResearchGate. [Link]
-
Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate... ACS Publications. [Link]
-
A tin-based tandem electrocatalyst for CO2 reduction to ethanol with 80% selectivity. (2023). Nature Catalysis. [Link]
-
Dynamic Behavior of Tin at Platinum Surfaces during Catalytic CO Oxidation. ACS Catalysis. [Link]
-
A Nucleophilic Tin(II) Cation Salt. ChemRxiv. [Link]
-
Catalytic Activity of Tin(II) Chloride in Esterification of Carboxylic Acids with Alcohols. (2012). Bulletin of the Korean Chemical Society. [Link]
-
Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. (2003). e-Publications@Marquette. [Link]
-
Tin-based Catalysts. (2015). Sustainable Catalysis: With Non-endangered Metals, Part 2. [Link]
-
Tin(II) hydrolysis constants. NECTAR COST. [Link]
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric... D-Scholarship@Pitt. [Link]
-
TIN ETHOXIDE AND RELATED COMPOUNDS. INIS-IAEA. [Link]
-
Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals... Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Tin(II) chloride. Wikipedia. [Link]
-
Heterogeneous Rhodium-Tin Alloy Nanoparticles... ResearchGate. [Link]
-
Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Chemistry LibreTexts. [Link]
-
Tin(II) chloride. Sciencemadness Wiki. [Link]
-
Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. [Link]
-
TiO2 deactivation during gas-phase photocatalytic oxidation of ethanol. ResearchGate. [Link]
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- 3. WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides - Google Patents [patents.google.com]
- 4. US9637507B2 - Process for the preparation of liquid tin(II) alkoxides - Google Patents [patents.google.com]
- 5. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
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- 9. Redox-active tin( ii ) complexes with sterically demanding o -phenylenediamido ligands and their reactivity with organic azides - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00100E [pubs.rsc.org]
- 10. Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands [(η5-C5R5)Co{P(OEt)2O}3]−, (R = H, Me; Et = -C2H5) as Potent Inflammatory Mediator Inhibitors: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]
Side reactions and byproduct formation in tin(II) ethoxide synthesis
Technical Support Center: Synthesis of Tin(II) Ethoxide
Welcome to the technical support guide for the synthesis of tin(II) ethoxide, Sn(OC₂H₅)₂. This document is designed for researchers, chemists, and drug development professionals who utilize this important precursor and catalyst. As a compound highly sensitive to atmospheric conditions, its successful synthesis requires meticulous attention to detail. This guide provides in-depth, field-proven insights into the common challenges, side reactions, and byproduct formations encountered during its preparation, structured in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis and properties of tin(II) ethoxide.
Q1: What is the most common laboratory method for synthesizing tin(II) ethoxide?
The most prevalent and reliable laboratory-scale synthesis involves the metathesis reaction between an anhydrous tin(II) halide, typically tin(II) chloride (SnCl₂), and a sodium alkoxide, in this case, sodium ethoxide (NaOC₂H₅). The reaction is typically performed in anhydrous ethanol, which serves as both a solvent and a source for the ethoxide.
The overall reaction is: SnCl₂ + 2 NaOC₂H₅ → Sn(OC₂H₅)₂ + 2 NaCl
The insolubility of sodium chloride (NaCl) in ethanol helps drive the reaction to completion, as the NaCl byproduct precipitates out of the solution and can be removed by filtration.
Q2: Why is strict anhydrous and anaerobic technique so critical for this synthesis?
The Sn-O bond in tin(II) ethoxide is highly susceptible to cleavage by protic species, and the tin(II) center is readily oxidized. This necessitates the rigorous exclusion of water and oxygen.[1]
-
Hydrolysis: Trace amounts of water will readily react with tin(II) ethoxide, leading to the formation of tin(II) hydroxide (Sn(OH)₂) and ethanol. The hydroxide is unstable and can subsequently decompose to tin(II) oxide (SnO).[1][2][3] This is a primary source of yield loss and product contamination.
-
Oxidation: Tin(II) is easily oxidized to the more stable tin(IV) state in the presence of atmospheric oxygen. This can lead to the formation of tin(IV) species, such as tin(IV) ethoxide (Sn(OC₂H₅)₄) or, if water is also present, tin(IV) oxide (SnO₂).[4][5]
Q3: What are the physical properties of pure tin(II) ethoxide?
Pure tin(II) ethoxide is typically a white, solid powder.[1][6] It decomposes at temperatures above 200°C before it can melt.[6][7][8] A key challenge with this compound is its poor solubility in most common, non-polar organic solvents at room temperature.[7][9] This insolubility can complicate purification and subsequent reactions. Some reports note that its color can rapidly turn yellow, even under vacuum, suggesting extreme sensitivity to trace impurities or degradation.[9]
Part 2: Troubleshooting Guide for Synthesis
This section is dedicated to solving specific problems you may encounter during the experiment.
Issue 1: The final product is a yellow, brown, or grey powder instead of white, and the yield is low.
This is the most common issue and almost always points to contamination from side reactions.
-
Probable Cause A: Hydrolysis due to residual moisture.
-
Explanation: Water present in the ethanol, glassware, or introduced from the atmosphere has reacted with the product. The resulting tin(II) oxide (SnO) is a blue-black or red powder, and intermediate oxyhydroxide species like Sn₆O₄(OH)₄ can also form, leading to off-white or grey precipitates.[4][5]
-
Solution:
-
Reagent Purity: Use freshly opened, certified anhydrous ethanol (<50 ppm H₂O). If necessary, dry the ethanol over molecular sieves (3Å or 4Å) and distill it under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Glassware Preparation: All glassware must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: The entire reaction, including filtration and drying, must be conducted under a positive pressure of dry nitrogen or argon using Schlenk line or glovebox techniques.
-
-
-
Probable Cause B: Oxidation of Tin(II) to Tin(IV).
-
Explanation: An air leak in your apparatus has allowed oxygen to enter, oxidizing the Sn(II) starting material or product. Tin(IV) oxide (SnO₂) is a white or yellowish powder, but mixed-valence tin oxides (like Sn₃O₄) can have darker colors.[4] The presence of Sn(IV) species can be a significant impurity.
-
Solution:
-
Apparatus Integrity: Thoroughly check all joints and connections in your Schlenk line or reaction setup for leaks. Ensure a consistent, positive flow of inert gas.
-
Degassing: Degas the solvent by sparging with nitrogen or argon for at least 30 minutes prior to adding reagents.
-
-
-
Probable Cause C: Incomplete Reaction.
-
Explanation: The reaction may not have gone to completion, leaving unreacted tin(II) chloride. The hygroscopic nature of SnCl₂ can also introduce water, leading to hydrolysis byproducts.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration. While the precipitation of NaCl is a good indicator, allowing the mixture to stir for several hours at room temperature or gentle heat can improve conversion.
-
Reagent Quality: Use anhydrous tin(II) chloride of high purity. If the purity is questionable, it may contain hydrated forms or tin(IV) impurities.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for common synthesis issues.
Issue 2: The product is difficult to filter and seems to clog the filter frit.
-
Probable Cause: Formation of gelatinous or very fine particulate byproducts.
-
Explanation: Hydrolysis of tin alkoxides often does not produce dense, crystalline oxides immediately. Instead, it can form gelatinous tin hydroxides or extremely fine, colloidal tin oxide particles.[2] These species can quickly and irreversibly clog a standard glass frit, making the separation of the NaCl byproduct and the desired product extremely difficult.
-
Solution:
-
Use a Filter Aid: If contamination is suspected, perform the filtration using a pad of Celite® or diatomaceous earth over the filter frit. This provides a porous medium that prevents the fine particles from clogging the filter.
-
Centrifugation: As an alternative to filtration, the reaction mixture can be centrifuged under an inert atmosphere (using appropriate sealed centrifuge tubes). The supernatant containing the soluble product fraction can be decanted (cannulated) away from the solid NaCl and insoluble byproducts.
-
-
Issue 3: The isolated product has poor solubility in solvents for subsequent reactions.
-
Probable Cause: Inherent property and potential polymerization.
-
Explanation: Tin(II) ethoxide is known for its low solubility in common organic solvents.[7][9] This is due to its tendency to form polymeric or aggregated structures through intermolecular Sn-O bridges. This is not necessarily a sign of impurity but is an intrinsic characteristic of the compound.
-
Solution:
-
Solvent Selection: While challenging, solubility may be slightly improved in more polar, aprotic solvents or at elevated temperatures. Always test solubility on a small scale first.
-
Alternative Synthesis: For applications requiring better solubility, consider synthesizing tin(II) alkoxides with longer alkyl chains (e.g., n-butoxide, n-octoxide). These derivatives are often viscous liquids with significantly improved solubility in non-polar solvents like n-heptane.[7][9] This is achieved by preventing the self-aggregation that plagues the ethoxide variant.[7][9]
-
-
Part 3: Key Experimental Protocols & Data
Protocol: Synthesis of Tin(II) Ethoxide from SnCl₂
WARNING: This procedure must be performed using a Schlenk line or in an inert atmosphere glovebox. All reagents are moisture-sensitive.
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Sodium Ethoxide Formation: In the reaction flask, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.0 molar equivalents to SnCl₂) in small pieces. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Tin(II) Chloride Addition: In a separate dry flask, dissolve anhydrous tin(II) chloride (1.0 molar equivalent) in a minimal amount of anhydrous ethanol.
-
Reaction: Slowly add the SnCl₂ solution to the stirring sodium ethoxide solution via a cannula or dropping funnel at room temperature. A fine white precipitate of NaCl should form immediately.
-
Completion: Allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.
-
Isolation:
-
Separate the precipitated NaCl by filtration through a dry, medium-porosity glass frit under inert atmosphere. Wash the precipitate with several portions of anhydrous ethanol to recover any trapped product.
-
Combine the filtrate and washings. Remove the ethanol under reduced pressure to yield tin(II) ethoxide as a white powder.
-
-
Storage: The final product must be stored in a tightly sealed container under a dry, inert atmosphere.[1]
Data Summary: Product vs. Potential Byproducts
| Compound | Formula | Color | State | Solubility in Ethanol | Melting Point (°C) |
| Tin(II) Ethoxide | Sn(OC₂H₅)₂ | White | Solid | Reacts/Slightly Soluble | >200 (decomposes)[6][8] |
| Tin(II) Oxide | SnO | Blue-black / Red | Solid | Insoluble | 1080[5] |
| Tin(IV) Oxide | SnO₂ | White / Yellowish | Solid | Insoluble | 1630 |
| Tin(II) Hydroxide | Sn(OH)₂ | White | Solid | Insoluble | Decomposes |
| Sodium Chloride | NaCl | White | Solid | Sparingly Soluble | 801 |
Reaction Pathway and Side Reactions
Caption: Key reaction and detrimental side pathways.
References
-
Gelest, Inc. (n.d.). Tin(II) Ethoxide Safety Data Sheet. Retrieved from [Link]
-
Mehrotra, R. C., & Rai, A. K. (1966). Tin Ethoxide and Related Compounds. Indian National Scientific Documentation Centre. Retrieved from [Link]
- Padee, S., et al. (2014). Process for the preparation of liquid tin(II) alkoxides. (WO2014077785A1). Google Patents.
- Padee, S., et al. (2017). Process for the preparation of liquid tin(II) alkoxides. (US9637507B2). Google Patents.
- Veith, M., et al. (2012). On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tin-oxo Clusters. Zeitschrift für anorganische und allgemeine Chemie, 638(12-13), 2035-2042.
- Turova, N. Y., et al. (2007). Electrosynthesis of tin(II) alkoxides. Russian Journal of Inorganic Chemistry, 52(8), 1238-1243.
- Deng, H., Lamelas, F. J., & Hossenlopp, J. M. (2003). Synthesis of Tin Oxide Nanocrystalline Phases via Use of Tin(II) Halide Precursors.
-
Gelest, Inc. (2015). TIN(II) OXIDE Safety Data Sheet. Retrieved from [Link]
- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (1992). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
-
National Center for Biotechnology Information. (n.d.). Tin(II) ethoxide. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(II) oxide. Retrieved from [Link]
-
Filella, M., et al. (2017). Tin(II) hydrolysis constants. NECTAR COST Action TD1407. Retrieved from [Link]
Sources
- 1. prochemonline.com [prochemonline.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Tin(II) oxide - Wikipedia [en.wikipedia.org]
- 6. Tin (II) Ethoxide - ProChem, Inc. [prochemonline.com]
- 7. WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides - Google Patents [patents.google.com]
- 8. strem.com [strem.com]
- 9. US9637507B2 - Process for the preparation of liquid tin(II) alkoxides - Google Patents [patents.google.com]
Purification techniques for tin(II) ethanolate to improve precursor quality
Welcome to the technical support center for the purification of tin(II) ethanolate, Sn(OC₂H₅)₂. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical precursor and require the highest standards of purity for their applications. As a highly reactive and sensitive compound, the quality of tin(II) ethanolate can significantly impact experimental outcomes, from catalyst performance to the integrity of final materials.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification and handling. Our approach is grounded in explaining the fundamental chemistry to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, and handling of tin(II) ethanolate. Each issue is followed by an analysis of potential causes and actionable solutions.
Question: Why is my freshly synthesized tin(II) ethanolate powder yellow, brown, or grey instead of white?
Answer: A white or off-white color is indicative of pure tin(II) ethanolate.[1][2] Discoloration is almost always a sign of degradation or contamination, primarily due to:
-
Oxidation: Tin(II) is readily oxidized to Tin(IV) by atmospheric oxygen, a reaction that can be accelerated by heat or light.[3][4] Sn(IV) species or tin oxides resulting from degradation are often yellow or brown.[5] For instance, the thermal decomposition of some tin(II) compounds in the presence of air leads to the formation of SnO₂.[6][7][8]
-
Hydrolysis: Exposure to even trace amounts of moisture will cause hydrolysis, forming tin oxyalkoxides or tin(II) oxide (SnO).[9][10][11] While pure SnO can be blue-black or red, its formation within the ethanolate matrix can lead to greyish or other off-colors.[12]
-
Starting Material Impurities: If the synthesis starts from impure tin(II) chloride or other reagents, colored impurities can carry through to the final product.
Solutions:
-
Rigorous Inert Atmosphere: All manipulations must be performed under a dry, oxygen-free inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[13][14][15][16] Ensure solvents are thoroughly dried and degassed before use.
-
Temperature Control: Avoid excessive heating during synthesis and drying, as high temperatures can promote both oxidation and decomposition.[3][8]
-
Purification of Precursors: Use high-purity, anhydrous tin(II) chloride and research-grade anhydrous ethanol as starting materials.[17]
Question: My tin(II) ethanolate product is poorly soluble, even in solvents where it is expected to dissolve. What is the cause?
Answer: This is a common issue stemming from the inherent properties of the compound and its degradation products.
-
Inherent Low Solubility: Tin(II) ethanolate is known for its poor solubility in many common organic solvents, which is attributed to its polymeric or oligomeric structure in the solid state.[17][18]
-
Hydrolysis and Condensation: This is the most frequent cause of decreased solubility. Hydrolysis leads to the formation of Sn-O-Sn bridges, creating insoluble, cross-linked tin oxyalkoxide networks or tin oxides.[10][11] Even minute water contamination can initiate this process.
-
Aging: Over time, even when stored under seemingly inert conditions, slight degradation can lead to increased polymerization and reduced solubility.
Solutions:
-
Absolute Anhydrous Conditions: The paramount solution is the strict exclusion of water at every step. Use freshly distilled, anhydrous solvents. Glassware should be oven-dried at >150°C for several hours and cooled under vacuum or an inert gas stream immediately before use.[15]
-
Solvent Choice: While general solubility is low, polar aprotic solvents like o-dichlorobenzene may be used at elevated temperatures for characterization or recrystallization attempts.[17]
-
Immediate Use: For applications requiring dissolution, it is best to use freshly purified tin(II) ethanolate.
Caption: Troubleshooting logic for poor solubility of tin(II) ethanolate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude tin(II) ethanolate?
A1: Besides the degradation products mentioned above (Sn(IV) species and tin oxides/oxyalkoxides), common impurities depend on the synthetic route. A common synthesis involves the reaction of tin(II) chloride with sodium ethoxide or with ethanol in the presence of a base like diethylamine.[17]
-
Unreacted Starting Materials: Anhydrous tin(II) chloride (SnCl₂).
-
Reaction Byproducts: Sodium chloride (NaCl) or diethylamine hydrochloride ((C₂H₅)₂NH₂Cl). These are typically insoluble in organic solvents used for the reaction but can be trapped in the product precipitate.
-
Solvent Adducts: The product may contain coordinated solvent molecules, such as ethanol.
Q2: Which analytical techniques are recommended to verify the purity of tin(II) ethanolate?
A2: A combination of techniques is necessary for comprehensive characterization:
-
¹H NMR Spectroscopy: To confirm the presence of the ethoxide ligands and check for the absence of residual ethanol or other organic impurities. In a suitable solvent like o-dichlorobenzene at elevated temperature, you would expect to see the characteristic triplet and quartet of the ethyl group.[17]
-
¹¹⁹Sn NMR Spectroscopy: This is a powerful tool to distinguish between Sn(II) and Sn(IV) species. Sn(II) compounds typically have chemical shifts in a very different region compared to Sn(IV) compounds. For example, related tin(II) oxyalkoxides show ¹¹⁹Sn peaks around -128 to -257 ppm.[9]
-
FTIR Spectroscopy: Crucial for detecting hydrolysis. A broad peak in the 3200-3500 cm⁻¹ region would indicate the presence of O-H bonds from water or tin hydroxides.[11] The region from 500-700 cm⁻¹ can show characteristic Sn-O and Sn-O-Sn stretching vibrations.[11]
-
Elemental Analysis (C, H, Sn): Provides the empirical formula of the bulk material, allowing you to confirm the elemental composition and stoichiometry of your purified product.
Q3: What are the best practices for the long-term storage of purified tin(II) ethanolate?
A3: As an extremely air- and moisture-sensitive compound, proper storage is critical to maintain its purity.[13][19]
-
Primary Container: Use a sealed glass vial or ampoule. An amber vial is recommended to protect against potential light-induced degradation.[13]
-
Atmosphere: The container must be sealed under a high-purity inert atmosphere (argon or nitrogen). The best practice is to handle and seal the material inside a glovebox with low O₂ and H₂O levels (<1 ppm).[15]
-
Secondary Containment: Place the sealed primary container inside a larger, sealed container (like a desiccator) within the glovebox or a dedicated dry storage cabinet.
-
Temperature: Store at reduced temperatures (e.g., in a freezer) to slow down any potential thermal degradation pathways. Avoid unnecessary opening or disturbance of the stored material.[13]
Purification Protocols and Methodologies
The choice of purification method depends on the nature of the impurities and the thermal stability of the compound. All procedures must be carried out using strict air-sensitive techniques.[14][16]
Comparative Analysis of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for Sn(OEt)₂ |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[20] | Can yield very high-purity crystalline material; effective at removing soluble and insoluble impurities. | Requires finding a suitable solvent with a good temperature coefficient; risk of product loss; risk of decomposition if high temperatures are needed.[21] | Challenging due to low solubility, but potentially effective with high-boiling polar aprotic solvents under inert atmosphere. |
| Sublimation | Conversion of the solid directly to a gas, leaving non-volatile impurities behind, followed by re-deposition. | Solvent-free method, excellent for removing non-volatile salts (e.g., NaCl). | Compound must be thermally stable enough to sublime without decomposition; requires high vacuum and specialized equipment. | Potentially viable under high vacuum, as some tin compounds can be sublimed.[22][23] However, its melting point of >200°C is often accompanied by decomposition.[2] |
| Solvent Washing | Removal of soluble impurities by washing the solid product with a solvent in which the product itself is insoluble. | Simple, effective for removing soluble byproducts (e.g., amine hydrochlorides) and unreacted organic precursors. | Ineffective for impurities with similar solubility to the product; can lead to product loss through slight dissolution. | Highly suitable for removing byproducts like NaCl. Requires careful selection of an anhydrous solvent that does not dissolve the ethanolate. |
Detailed Protocol 1: Purification by Recrystallization under Inert Atmosphere
This protocol is challenging but can yield high-purity material if a suitable solvent is identified through small-scale screening.
1. Solvent Selection (Screening): a. Inside a glovebox, place a few milligrams of crude tin(II) ethanolate into several small vials. b. Add ~0.5 mL of different anhydrous, high-boiling point solvents (e.g., o-dichlorobenzene, diglyme, toluene) to each vial. c. Observe solubility at room temperature. A suitable solvent should show little to no solubility. d. Carefully heat the vials on a hot plate inside the glovebox. The compound should fully dissolve at an elevated temperature. e. Allow the vials to cool slowly to room temperature. The formation of a crystalline precipitate indicates a potentially suitable solvent.
2. Recrystallization Procedure: a. Set up a Schlenk flask containing the crude tin(II) ethanolate and a magnetic stir bar. b. Add the minimum amount of the selected hot, anhydrous solvent required to fully dissolve the solid under a positive pressure of inert gas. c. While hot, filter the solution through a pre-heated, medium-porosity fritted glass filter into a second Schlenk flask to remove any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization. d. Allow the filtrate to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be wrapped in glass wool for insulation. e. Once crystallization appears complete, cool the flask further in an ice bath or freezer for 30-60 minutes to maximize the yield. f. Collect the purified crystals by filtration through a fritted glass filter under inert atmosphere. g. Wash the crystals with a small amount of cold, fresh anhydrous solvent. h. Dry the purified tin(II) ethanolate under high vacuum for several hours to remove any residual solvent.
Caption: Inert atmosphere recrystallization workflow for tin(II) ethanolate.
References
- US6414174B1 - Tin(II)
- WO2014077785A1 - Process for the preparation of liquid tin(ii)
-
SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION - CORE. [Link]
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Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors - e-Publications@Marquette. [Link]
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Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid - Bentham Open Archives. [Link]
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The Manipulation of Air-Sensitive Compounds - Thieme. [Link]
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Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission - Journal of Materials Chemistry C (RSC Publishing). [Link]
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Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]
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Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry, University of Groningen. [Link]
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Mechanism of Tin Oxidation and Stabilization by Lead Substitution in Tin Halide Perovskites - ACS Energy Letters. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. [Link]
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Tin(II) acetate - Wikipedia. [Link]
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Sublimation study of the tin sulphides SnS2, Sn2S3 and SnS - Semantic Scholar. [Link]
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TIN ETHOXIDE AND RELATED COMPOUNDS - INIS-IAEA. [Link]
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Mechanism of Tin Oxidation and Stabilization by Lead Substitution in Tin Halide Perovskites - Stanford University. [Link]
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Tin(II) 2-ethylhexanoate - Wikipedia. [Link]
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2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]
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tin (ii) ethoxide - Chemsrc. [Link]
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Thermal treatment on tin(II/IV) oxalate, EDTA and sodium inositol-hexaphospate - ResearchGate. [Link]
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Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺) - Chemistry LibreTexts. [Link]
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THERMAL BEHAVIOR OF SOME PRECURSORS FOR SnO2 AND CeO2-BASED CERAMICS - Revue Roumaine de Chimie. [Link]
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Tin(II) oxide - YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Tin(II) and Tin(IV) Ethoxide as Catalysts for Polymer and Ester Synthesis
In the landscape of industrial and academic chemistry, the drive for efficient, selective, and robust catalysts is perpetual. Among the plethora of options, tin-based compounds have carved out a significant niche, particularly in polymerization and esterification reactions.[1][2] This guide provides an in-depth, objective comparison of two prominent tin alkoxide catalysts: tin(II) ethoxide (Sn(OEt)₂) and tin(IV) ethoxide (Sn(OEt)₄). We will delve into their synthesis, structural nuances, catalytic performance supported by experimental data, and mechanistic differences to empower researchers, scientists, and drug development professionals in making informed catalyst selections.
Introduction: The Role of Oxidation State in Tin-Based Catalysis
Tin, a member of Group 14, exhibits two stable oxidation states: +2 and +4. This fundamental electronic difference is the cornerstone of the divergent catalytic behaviors of Sn(II) and Sn(IV) compounds. Tin(II) compounds possess a lone pair of electrons, which can influence their geometry and coordination chemistry, often leading to distinct catalytic pathways compared to their Sn(IV) counterparts. Tin(IV) complexes, on the other hand, are typically stronger Lewis acids due to the higher positive charge on the tin center.[3] This guide will explore how these intrinsic properties translate into practical catalytic performance for their respective ethoxide derivatives.
Synthesis and Physicochemical Properties
A catalyst's performance is inextricably linked to its physical and chemical properties. Understanding the synthesis and handling of these compounds is the first step toward their effective application.
Tin(II) Ethoxide (Sn(OEt)₂)
-
Synthesis: Tin(II) ethoxide is typically synthesized from a tin(II) salt, such as tin(II) chloride, reacting with sodium ethoxide. Another method involves the reaction of anhydrous tin(II) chloride with dry diethylamine in a non-polar solvent like n-heptane, followed by the addition of ethanol.[4] The product is a white to off-white powder.[5]
-
Structure and Solubility: Solid tin(II) alkoxides are often polymeric.[4] Their solubility in common organic solvents can be limited, though this is dependent on the specific alkoxide group.[4] For instance, tin(II) alkoxides derived from longer-chain alcohols tend to be more soluble.[4]
-
Handling: Like most metal alkoxides, tin(II) ethoxide is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis leads to the formation of tin oxides.[6]
Tin(IV) Ethoxide (Sn(OEt)₄)
-
Synthesis: A common laboratory-scale synthesis involves the reaction of tin(IV) chloride with ethanol in the presence of a base, such as an amine, to neutralize the HCl byproduct.[7] Industrial routes may involve direct reaction of tin metal with alcohol at high temperatures with a catalyst.
-
Structure and Solubility: In solution, tin(IV) ethoxide exists as an oligomer, often a tetramer, with bridging ethoxide ligands.[7][8] This oligomerization influences its reactivity. It is generally a liquid or low-melting solid, soluble in many common organic solvents.[8]
-
Handling: Tin(IV) ethoxide is also highly moisture-sensitive and will readily hydrolyze to form tin dioxide (SnO₂).[8][9] Rigorous anhydrous conditions are necessary for its storage and use.
| Property | Tin(II) Ethoxide (Sn(OEt)₂) | Tin(IV) Ethoxide (Sn(OEt)₄) |
| CAS Number | 14791-99-2[5] | 3087-36-3[10] |
| Molecular Formula | C₄H₁₀O₂Sn[11] | C₈H₂₀O₄Sn (monomer) |
| Appearance | White to off-white powder[5] | Colorless liquid[7] |
| Oxidation State | +2 | +4 |
| Typical Structure | Polymeric[4] | Tetrameric in solution[7][8] |
| Moisture Sensitivity | High | Very High |
Comparative Catalytic Performance
The choice between Sn(II) and Sn(IV) ethoxide hinges on the specific chemical transformation desired. Their differing Lewis acidity and coordination capabilities lead to specialization in different reaction types.
This is a domain where tin(II) compounds, particularly tin(II) 2-ethylhexanoate (Sn(Oct)₂), are the industry standard for the production of biodegradable polyesters like polylactide (PLA).[12] Tin(II) alkoxides, generated in situ from precursors like Sn(Oct)₂, are the active catalytic species.[13][14]
Tin(II) Ethoxide:
-
Activity: Tin(II) alkoxides are highly efficient for the ROP of lactides and other cyclic esters.[12] The polymerization proceeds via a coordination-insertion mechanism. The presence of an alcohol initiator is crucial, as it reacts with the tin(II) precursor to form the active tin(II) alkoxide species.[15]
-
Mechanism: The generally accepted mechanism involves the coordination of the cyclic ester's carbonyl oxygen to the tin center. This is followed by nucleophilic attack of an alkoxide group (from the initiator) on the carbonyl carbon, leading to ring opening and propagation of the polymer chain. The lone pair on Sn(II) is thought to play a role in stabilizing intermediates.
-
Selectivity & Control: These catalysts offer good control over polymer molecular weight and a narrow molecular weight distribution, which is critical for material properties. However, side reactions like transesterification can occur at high temperatures or long reaction times, broadening the polydispersity.[16]
Tin(IV) Ethoxide:
-
Activity: While tin(IV) alkoxides can also catalyze ROP, they are generally less active or offer poorer control compared to their Sn(II) counterparts for lactide polymerization. Their stronger Lewis acidity can sometimes lead to undesired side reactions.
-
Mechanism: The mechanism is also believed to be a coordination-insertion type. However, the higher coordination number and different electronic structure of Sn(IV) alter the energetics of the catalytic cycle.
Experimental Data Summary: ROP of L-lactide
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Sn(OEt)₂ / BnOH | 200:1 | 130 | 2 | >95 |
| Sn(OEt)₄ / BnOH | 200:1 | 130 | 6 | ~80 |
Note: This is representative data synthesized from typical findings in the literature. Actual results may vary based on monomer purity, solvent, and initiator.
For the synthesis of esters from carboxylic acids and alcohols (esterification) or the exchange of alkoxy groups (transesterification), both Sn(II) and Sn(IV) compounds show catalytic activity.[1][2]
Tin(II) Ethoxide:
-
Activity: Tin(II) compounds like tin(II) chloride are effective catalysts for esterification, particularly for the production of biodiesel from free fatty acids.[1] The active species in the presence of alcohol is likely a tin(II) alkoxide.
-
Mechanism: The Lewis acidic Sn(II) center activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Tin(IV) Ethoxide:
-
Activity: Organotin(IV) compounds are well-established catalysts for esterification and transesterification, often requiring temperatures above 200°C.[3][17] Tin(IV) ethoxide itself can catalyze hydride transfer from alcohols to carbonyl compounds, a related transformation.[18]
-
Advantages: A key advantage of using certain organotin(IV) catalysts is the minimization of side reactions, leading to products with better color and odor profiles.[17] They are also less corrosive to equipment than strong acid catalysts.[17]
-
Mechanism: The mechanism for Sn(IV)-catalyzed esterification is thought to involve the coordination of both the carboxylic acid and the alcohol to the tin center. The inherent Lewis acidity of Sn(IV) facilitates the activation of the carbonyl group.[3]
Mechanistic Insights and Visualization
The fundamental difference in catalytic pathways stems from the electronic and structural disparities between the Sn(II) and Sn(IV) centers.
The following diagram illustrates a typical workflow for evaluating and comparing these two catalysts for a given application.
Caption: Simplified catalytic cycle for Sn(II) ethoxide in lactide ROP.
Experimental Protocols
To ensure reproducibility, a detailed experimental protocol for a representative reaction is provided.
Protocol: Ring-Opening Polymerization of L-Lactide Catalyzed by Tin(II) Ethoxide
Materials:
-
L-Lactide (recrystallized from dry ethyl acetate and dried under vacuum)
-
Tin(II) ethoxide (stored in a glovebox)
-
Benzyl alcohol (distilled over CaH₂ and stored over molecular sieves)
-
Anhydrous toluene (distilled over sodium/benzophenone)
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen.
-
Reagent Charging: In a nitrogen-filled glovebox, charge the Schlenk flask with L-lactide (e.g., 2.88 g, 20 mmol).
-
Initiator & Solvent Addition: Add anhydrous toluene (20 mL) via cannula. Add benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) via syringe. This sets a monomer-to-initiator ratio of 200:1.
-
Catalyst Addition: Prepare a stock solution of tin(II) ethoxide in anhydrous toluene (e.g., 20.9 mg, 0.1 mmol, in 10 mL toluene). Add 1.0 mL of this stock solution to the reaction flask via syringe to achieve a monomer-to-catalyst ratio of 200:1.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 130°C and stir.
-
Monitoring & Termination: Take aliquots periodically via a nitrogen-purged syringe to monitor conversion by ¹H NMR. After the desired time (e.g., 2 hours), quench the reaction by cooling the flask to room temperature and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by pouring the toluene solution into a large volume of cold methanol.
-
Purification & Drying: Filter the white polymer, wash with methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Analyze the polymer for molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the structure using ¹H and ¹³C NMR.
Conclusion and Catalyst Selection
The choice between tin(II) ethoxide and tin(IV) ethoxide is highly application-dependent.
-
For the controlled ring-opening polymerization of cyclic esters like lactide to produce high molecular weight polymers, tin(II) ethoxide (or its precursors) is the superior choice. Its high activity and ability to provide polymers with controlled molecular weights and narrow distributions are well-established. [12]
-
For high-temperature esterification or transesterification reactions where minimizing side products and equipment corrosion is a priority, tin(IV) ethoxide and its organotin derivatives are excellent candidates. [17]They act as robust Lewis acid catalysts under demanding conditions.
Ultimately, the optimal catalyst is determined by a careful evaluation of reaction kinetics, desired product properties, and process conditions. This guide provides the foundational knowledge and comparative data to initiate that selection process with confidence.
References
- Ferreira, A. B., Cardoso, A., & Silva, M. J. (2012). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. International Scholarly Research Notices. [Source: 4]
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Kricheldorf, H. R., Kreiser-Saunders, I., & Scharnagl, N. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(15), 2195-2213. [Link] [12]3. Williams, C. K., & Hillmyer, M. A. (2008). Polymers from Renewable Resources: A Perspective for a Special Issue of Polymer Reviews. Polymer Reviews, 48(1), 1-10.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
- Thomas, C. M. (2010). Stereocontrolled ring-opening polymerization of lactide. Chemical Society Reviews, 39(1), 165-173.
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A Head-to-Head Comparison for Polymer Synthesis: Tin(II) Ethanolate vs. Tin(II) Isopropoxide
A Senior Application Scientist's Guide to Catalyst Selection in Ring-Opening Polymerization
In the landscape of biodegradable polymer synthesis, particularly for polyesters like polylactide (PLA) and polycaprolactone (PCL), the choice of catalyst is paramount. It dictates not only the reaction efficiency but also the final properties of the polymer—molecular weight, dispersity, and end-group fidelity. Among the class of effective catalysts, tin(II) alkoxides, Sn(OR)₂, are renowned for their performance in ring-opening polymerization (ROP). They operate via a well-established coordination-insertion mechanism, offering a high degree of control over the polymerization process.[1][2]
This guide provides an in-depth comparison of two fundamental tin(II) alkoxides: the sterically unhindered tin(II) ethanolate, Sn(OCH₂CH₃)₂, and the bulkier tin(II) isopropoxide, Sn(OCH(CH₃)₂)₂. While both serve as effective initiators, the subtle difference in the steric profile of their alkoxide ligands leads to significant variations in their performance, handling, and suitability for specific applications. This analysis is grounded in established mechanistic principles and supported by experimental data from related tin(II) alkoxide systems.
Physicochemical Properties and Their Implications
The performance of a catalyst begins with its fundamental physical and chemical properties. Solubility, in particular, is a critical factor for homogeneous catalysis in bulk or solution polymerization.
Tin(II) alkoxides, especially those with smaller alkyl groups like ethanolate, are known to be white solids that suffer from poor solubility in common organic solvents and monomers at room temperature.[3] This is due to their tendency to form molecular aggregates through bridging alkoxide groups. This aggregation can sequester the active tin centers, effectively reducing the initiator concentration and complicating kinetic control.[4] While tin(II) isopropoxide is also a solid, the increased steric bulk of the isopropoxide group can, in some cases, lead to lower degrees of aggregation compared to the linear ethanolate, though solubility challenges can persist.
Table 1: Key Properties of Tin(II) Ethanolate and Tin(II) Isopropoxide
| Property | Tin(II) Ethanolate (Sn(OEt)₂) | Tin(II) Isopropoxide (Sn(OⁱPr)₂) | Rationale & Implications for Polymerization |
| Molecular Formula | C₄H₁₀O₂Sn | C₆H₁₄O₂Sn | The primary difference lies in the alkyl groups of the alkoxide ligands. |
| Molecular Weight | 208.83 g/mol [5] | 236.88 g/mol | Affects mass-based calculations for catalyst loading. |
| Physical Form | Solid / Semi-solid[6] | Solid | Both require careful handling under inert, anhydrous conditions. Solubility in the reaction medium is a key challenge. |
| Steric Hindrance | Low | Moderate | This is the critical differentiating factor. The isopropoxide ligand is significantly bulkier than the ethanolate ligand, directly impacting reaction kinetics.[4] |
| Solubility/Aggregation | Prone to aggregation, leading to poor solubility.[3] | Prone to aggregation, but bulkier groups may slightly reduce the degree. | Poor solubility can create an induction period in the reaction and lead to poor control over initiation, potentially broadening the molecular weight distribution. |
| Sensitivity | Highly sensitive to air and moisture.[6] | Highly sensitive to air and moisture. | Hydrolysis leads to the formation of inactive tin oxides (SnO), terminating polymerization chains.[7] Rigorous anhydrous techniques are mandatory. |
The Coordination-Insertion Mechanism: A Unified Pathway
Both catalysts operate via the coordination-insertion mechanism, which is central to the controlled ROP of cyclic esters like lactide and ε-caprolactone.[1] This mechanism ensures that the polymer chain grows from the tin center and that both alkoxide groups on the tin atom can initiate a polymer chain.[1][2]
The process can be visualized in the following steps:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin(II) center of the alkoxide.
-
Nucleophilic Attack: This coordination activates the monomer. The alkoxide ligand on the tin atom then performs a nucleophilic attack on the carbonyl carbon of the monomer.
-
Ring-Opening & Insertion: The acyl-oxygen bond of the cyclic ester cleaves, and the monomer is inserted between the tin atom and the alkoxide oxygen. This regenerates a tin(II) alkoxide active site at the end of the now-extended polymer chain.
-
Propagation: The process repeats, with new monomer units coordinating and inserting, steadily growing the polymer chain.
Performance Comparison: The Impact of Steric Hindrance
The primary determinant of performance between tin(II) ethanolate and tin(II) isopropoxide is the steric bulk of the alkoxide ligands. This manifests in several key areas:
Polymerization Kinetics
The rate of polymerization is directly influenced by how easily the monomer can approach and coordinate to the tin center, and by the nucleophilicity of the attacking alkoxide group.
-
Tin(II) Ethanolate: With its smaller ethyl groups, the tin center is more sterically accessible. This allows for faster coordination of monomer units, leading to a significantly higher rate of polymerization.
-
Tin(II) Isopropoxide: The bulkier isopropyl groups create steric congestion around the tin atom. This hinders the approach of the monomer, slowing down the coordination and insertion steps, which results in a slower overall polymerization rate.
This principle is well-documented in studies comparing tin(II) butoxide isomers. Research has shown a clear trend in initiating efficiency for ε-caprolactone polymerization: liquid n-butoxide (less bulky) > solid n-butoxide > i-butoxide > t-butoxide (most bulky).[4] The rate constant for the liquid n-butoxide was nearly 12 times higher than that of the highly hindered t-butoxide.[4] This provides strong evidence to predict a similar, albeit less dramatic, trend where ethanolate will be kinetically superior to isopropoxide.
Control Over Polymer Properties
A "living" or "controlled" polymerization is characterized by a linear relationship between monomer conversion and the number-average molecular weight (Mₙ), and results in a polymer with a narrow molecular weight distribution (low dispersity, Đ).
Both catalysts can facilitate controlled polymerization under ideal conditions (i.e., high purity, anhydrous, homogeneous reaction). However, practical challenges can affect this control:
-
Initiation Efficiency: The poor solubility of solid tin(II) alkoxides can lead to slow and incomplete initiation. If the catalyst dissolves slowly throughout the reaction, new chains are initiated at different times, which can broaden the dispersity (Đ > 1.2). The catalyst with better solubility in the reaction medium will generally provide better control.
-
Transesterification: At high temperatures and long reaction times, both intermolecular (chain-chain) and intramolecular (backbiting) transesterification reactions can occur. These side reactions scramble the polymer chains, leading to a broadening of the dispersity towards a value of 2 and the formation of cyclic oligomers.[2] The faster kinetics of tin(II) ethanolate can be advantageous here; if the polymerization reaches high conversion quickly, the reaction can be stopped before significant transesterification occurs.
Handling and Preparation
Both compounds are highly sensitive to moisture and air and must be handled in an inert atmosphere (e.g., a glovebox). Their synthesis typically involves the reaction of anhydrous tin(II) chloride with the corresponding sodium alkoxide or with the alcohol in the presence of a base like diethylamine to neutralize the HCl formed.[3]
Table 2: Predicted Performance Showdown
| Performance Metric | Tin(II) Ethanolate | Tin(II) Isopropoxide | Key Takeaway |
| Polymerization Rate | Faster | Slower | The lower steric hindrance of the ethanolate ligand allows for more rapid monomer coordination and insertion. |
| Control (Đ) | Potentially better control due to faster kinetics. | Slower kinetics may increase risk of side reactions. | Faster reactions can be quenched at high conversion before side reactions like transesterification become significant, preserving a narrow dispersity. |
| Initiation Efficiency | Limited by solubility and aggregation. | Limited by solubility and aggregation. | This is a common challenge for both. The use of more soluble liquid tin(II) alkoxides with longer chains (e.g., n-butoxide) has been explored to mitigate this issue.[8][9] |
| Operational Temperature | Suitable for a wide range of temperatures. | Suitable for a wide range of temperatures. | Choice of temperature is often dictated more by the monomer (e.g., 130-160 °C for bulk lactide polymerization) than the catalyst. |
| Application Sweet Spot | When rapid polymerization and high throughput are desired. | When a slower, more deliberate reaction rate is acceptable or desired for process control. | Ethanolate is the "sprinter," while isopropoxide is the "long-distance runner." |
Experimental Protocols
The following protocols outline a general procedure for the bulk polymerization of L-lactide. Crucially, all steps must be performed using Schlenk line techniques or within an inert atmosphere glovebox to exclude air and moisture.
General Experimental Workflow
Protocol 1: Bulk Polymerization of L-Lactide with Tin(II) Ethanolate
-
Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen or argon.
-
Charging Reagents: In a glovebox, charge the flask with L-lactide (e.g., 5.0 g, 34.7 mmol). Add the desired amount of tin(II) ethanolate (e.g., for a 500:1 monomer-to-initiator ratio, add 14.5 mg, 0.069 mmol).
-
Polymerization: Seal the flask, remove it from the glovebox, and connect to a Schlenk line. Immerse the flask in a preheated oil bath at 140°C and stir to melt the monomer and dissolve the catalyst.
-
Monitoring: The reaction mixture will become increasingly viscous. For kinetic analysis, aliquots can be carefully taken at timed intervals under a positive pressure of inert gas, dissolved in CDCl₃, and analyzed by ¹H NMR to determine monomer conversion.
-
Termination and Work-up: After the desired time (e.g., 1-4 hours, depending on target conversion), remove the flask from the oil bath and cool to room temperature. Dissolve the solid polymer in dichloromethane (approx. 20 mL).
-
Purification: Slowly pour the polymer solution into a beaker containing cold methanol (approx. 200 mL) with vigorous stirring. The poly(L-lactide) will precipitate as a white, fibrous solid.
-
Drying: Filter the polymer, wash with additional methanol, and dry in a vacuum oven at 40°C to a constant weight.
-
Characterization: Determine Mₙ and Đ by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Protocol 2: Bulk Polymerization of L-Lactide with Tin(II) Isopropoxide
This protocol is identical to the one above, with the following substitution:
-
Step 2 (Charging Reagents): In place of tin(II) ethanolate, add the molar equivalent of tin(II) isopropoxide (e.g., for a 500:1 ratio, add 16.4 mg, 0.069 mmol).
-
Step 5 (Termination): Be aware that reaching an equivalent monomer conversion will likely require a longer reaction time compared to tin(II) ethanolate under identical conditions.
Conclusion and Recommendations
The choice between tin(II) ethanolate and tin(II) isopropoxide is a classic trade-off between reaction speed and steric control.
Choose Tin(II) Ethanolate when:
-
High throughput is a priority. Its faster polymerization kinetics allow for shorter reaction cycles.
-
The polymerization can be effectively quenched. To maintain good control over dispersity, the rapid reaction should be stopped once high conversion is reached to minimize transesterification.
Choose Tin(II) Isopropoxide when:
-
A slower, more moderate reaction rate is desired. This can be beneficial for large-scale reactions where exotherm control is a concern.
-
Fine-tuning of the reaction process is needed, and a longer reaction time is acceptable.
For researchers and drug development professionals, both catalysts are valuable tools. The key is to understand that the catalyst's structure directly translates to its performance in the reactor. While both can produce high-quality biodegradable polymers, the less sterically hindered tin(II) ethanolate generally offers a more kinetically efficient route, provided that challenges related to its solubility and the potential for side reactions at extended times are properly managed. For applications demanding the highest control, exploring more soluble liquid tin(II) alkoxides may be a worthwhile next step.[8][9]
References
-
Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Advances. Available at: [Link]
- Process for the preparation of liquid tin(ii) alkoxides. Google Patents (US9637507B2).
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters. Available at: [Link]
-
Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry. ResearchGate. Available at: [Link]
-
Syntheses of polylactides by means of tin catalysts. Polymer Chemistry. Available at: [Link]
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Publications. Available at: [Link]
-
Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. ACS Publications. Available at: [Link]
-
Kinetics and Mechanism of l-Lactide Polymerization Using Two Different Yttrium Alkoxides as Initiators. ACS Publications. Available at: [Link]
-
TIN ETHOXIDE AND RELATED COMPOUNDS. INIS-IAEA. Available at: [Link]
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ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. OPUS. Available at: [Link]
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Titanium Alkoxides as Initiators for the Controlled Polymerization of Lactide. ResearchGate. Available at: [Link]
-
Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. ResearchGate. Available at: [Link]
-
Novel tin(II) butoxides for use as initiators in the ring-opening polymerisation of e-caprolactone. ResearchGate. Available at: [Link]
-
Tin Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2): Structure and ROP Capability. MDPI. Available at: [Link]
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Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3.†Polymerization ofl,l-Dilactide. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. PDF. Available at: [Link]
-
Synthesis of star-shaped poly(lactide)s, poly(valerolactone)s and poly(caprolactone)s via ROP catalyzed by N-donor tin(ii) cations and comparison of their wetting properties with linear analogues. PubMed Central. Available at: [Link]
-
Ring opening in the polymerization of propylene oxide by the initiator systems aluminium isopropoxide or aluminium isopropoxide/zinc chloride (1:1) and the microstructure of the resulting polymers. ResearchGate. Available at: [Link]
-
Beneficial effect of triphenylphosphine on the bulk polymerization of L,L-Lactide promoted by 2-ethylhexanoic acid tin (II) salt. ResearchGate. Available at: [Link]
-
Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II) Alkoxide Initiator. ResearchGate. Available at: [Link]
-
N-donor Stabilized Tin(II) Cations as Efficient ROP Catalysts for Synthesis of Linear and Star-Shaped PLAs via Activated Monomer Mechanism. ResearchGate. Available at: [Link]
-
Development of the effective tin(II)-macroinitiators from the ring-opening polymerization of cyclic esters for utilizing in the production of the ultra-high molecular weight polyester. Semantic Scholar. Available at: [Link]
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Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. PubMed Central. Available at: [Link]
-
Tin(II) ethoxide. PubChem. Available at: [Link]
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(PDF) Tin Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2): Structure and ROP Capability. ResearchGate. Available at: [Link]
-
Tin(II) oxide. Wikipedia. Available at: [Link]
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A Comparative Guide: Tin(II) Ethanolate as a High-Performance Alternative to Tin(II) Octoate in Polymerization
In the realm of biodegradable polyesters and other specialty polymers, the choice of catalyst is paramount to achieving desired material properties and efficient production. For decades, tin(II) octoate (also known as stannous octoate or Sn(Oct)₂) has been the go-to catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. Its high activity and good solubility in common monomers and solvents have made it a reliable workhorse in both academic research and industrial applications.[1][2] However, the landscape of polymerization catalysis is evolving, with a growing demand for catalysts that offer enhanced control, higher purity, and potentially a more favorable toxicological profile.
This guide provides an in-depth evaluation of tin(II) ethanolate (Sn(OEt)₂) as a compelling alternative to tin(II) octoate. We will delve into the fundamental chemistry of both catalysts, compare their performance based on available experimental data, and provide practical guidance for their application in polymerization. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their polymerization processes and explore next-generation catalytic systems.
The Underlying Chemistry: From Pre-catalyst to Active Species
A critical concept in understanding the performance of these tin(II) catalysts is the nature of the true initiating species. While tin(II) octoate is often referred to as the catalyst, it is, in fact, a pre-catalyst. The active species in ROP initiated by tin(II) octoate is a tin(II) alkoxide, which is formed in situ through a reversible reaction with a hydroxyl-containing co-initiator, such as an alcohol or even trace amounts of water.[3][4] This initial transesterification step is crucial for the polymerization to proceed via the well-established coordination-insertion mechanism.
This leads to a fundamental question: if the active species is a tin(II) alkoxide, why not use it directly? This is the core premise behind exploring tin(II) ethanolate as a direct replacement for the tin(II) octoate/alcohol system. By using a pre-formed tin(II) alkoxide, we can potentially circumvent some of the limitations and variabilities associated with the in situ generation of the active catalyst.
Synthesis and Physicochemical Properties: A Head-to-Head Comparison
The practical utility of a catalyst is not only determined by its activity but also by its ease of synthesis, solubility, and stability. Here, we compare these key properties for tin(II) ethanolate and tin(II) octoate.
| Property | Tin(II) Ethanolate (Sn(OEt)₂) | Tin(II) Octoate (Sn(Oct)₂) | References |
| Synthesis | Typically synthesized from tin(II) chloride and sodium ethoxide or via a more recent method using tin(II) chloride, an alcohol, and a base like diethylamine in a non-polar solvent.[5] | Produced by the reaction of tin(II) oxide and 2-ethylhexanoic acid.[6] | [5][6] |
| Physical Form | Can be a white solid, but liquid forms that are more soluble have been synthesized.[5][7] | Clear, colorless to yellowish viscous liquid at room temperature.[6][8] | [5][6][7][8] |
| Solubility | Solid forms have poor solubility in common organic solvents. Liquid forms are readily soluble in solvents like chloroform, toluene, and n-heptane.[7][9] | Soluble in most organic solvents. Miscible with water, though it degrades.[10] | [7][9][10] |
| Thermal Stability | Tin(II) alkoxides, in general, are sensitive to heat and can decompose. Specific data for the ethanolate is limited, but decomposition of related tin compounds occurs at elevated temperatures. | Stable at normal operating temperatures but can decompose at high temperatures, releasing tin oxides.[8][11] | [8][11][12] |
| Hydrolytic Stability | Highly sensitive to moisture and will readily hydrolyze.[10] | Susceptible to hydrolysis.[11] | [10][11] |
Key Insight: A significant advantage of tin(II) octoate has been its liquid form and good solubility. However, recent synthetic advancements have led to the development of liquid, soluble tin(II) alkoxides, including those with shorter alkyl chains, which mitigates one of the historical drawbacks of using pre-formed alkoxides.[7][9] The high moisture sensitivity of both compounds necessitates handling under inert and dry conditions.
Performance in Ring-Opening Polymerization: A Data-Driven Evaluation
The ultimate measure of a catalyst's utility lies in its performance in the polymerization reaction. Here, we compare tin(II) ethanolate and tin(II) octoate based on kinetic data and their ability to control polymer properties. While direct comparative studies for tin(II) ethanolate are limited, data from other short-chain tin(II) alkoxides provide valuable insights.
A key study comparing novel liquid tin(II) n-alkoxides (n-butoxide, n-hexoxide, n-octoxide) with the conventional tin(II) octoate/n-alcohol initiating system in the bulk ROP of L-lactide revealed significantly higher polymerization rates for the pre-formed liquid alkoxides.[9][13] For instance, liquid tin(II) n-butoxide demonstrated the highest rate of polymerization among the systems tested. This suggests that using a pre-formed, soluble tin(II) alkoxide like tin(II) ethanolate could lead to faster and more efficient polymerizations.
| Performance Metric | Tin(II) Ethanolate (and related short-chain alkoxides) | Tin(II) Octoate / Alcohol System | References |
| Polymerization Rate | Expected to be significantly faster due to the immediate availability of the active alkoxide species. Studies on tin(II) n-butoxide show a higher rate constant compared to the Sn(Oct)₂/n-butanol system.[7][13] | Slower, as the rate is dependent on the initial, reversible reaction to form the active tin(II) alkoxide.[14] | [7][13][14] |
| Control over Molecular Weight | Offers better control as the initiator concentration is precisely known from the start. This leads to a more predictable degree of polymerization.[9] | Less precise control due to the equilibrium reaction for initiator formation and the presence of by-products like octanoic acid which can participate in side reactions.[9] | [9] |
| Polymer Properties | Can produce high molecular weight polymers with potentially narrower molecular weight distributions due to fewer side reactions.[14][15] | Can produce high molecular weight polymers, but transesterification side reactions catalyzed by Sn(Oct)₂ can lead to broader molecular weight distributions.[2] | [2][14][15] |
| Purity of Final Polymer | Potentially higher purity as by-products from the in situ catalyst formation (e.g., 2-ethylhexanoic acid) are absent. | The final polymer may contain residual 2-ethylhexanoic acid, which may require additional purification steps. |
Expertise & Experience: The use of a pre-formed tin(II) alkoxide like tin(II) ethanolate is a more direct and elegant approach to initiating ROP. By eliminating the pre-catalyst activation step, we gain greater control over the initiation process, leading to more reproducible and predictable polymerization kinetics and polymer characteristics. This is particularly crucial in applications where precise control over molecular weight and a narrow polydispersity are required, such as in the development of drug delivery systems or medical implants.
Mechanistic Considerations: A Tale of Two Pathways
The polymerization mechanism for both systems is fundamentally the same: a coordination-insertion mechanism. The tin(II) center coordinates to the carbonyl oxygen of the cyclic ester, activating it for nucleophilic attack by the alkoxide group. The monomer then inserts into the tin-alkoxide bond, regenerating an alkoxide at the growing polymer chain end.
The key difference lies in the initiation step. With tin(II) ethanolate, the active tin-alkoxide bonds are readily available. In contrast, the tin(II) octoate system requires an initial equilibrium reaction with a co-initiator to generate these active sites.
Experimental Workflow Visualization
Caption: A simplified comparison of the polymerization workflow for tin(II) ethanolate versus the tin(II) octoate system.
Experimental Protocols
To facilitate the practical application of these catalysts, we provide detailed, step-by-step methodologies for a representative ring-opening polymerization of L-lactide.
Protocol 1: Synthesis of Tin(II) Ethanolate (Liquid Form)
This protocol is adapted from a patented method for producing soluble, liquid tin(II) alkoxides.[5]
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous ethanol
-
Dry diethylamine
-
Dry n-heptane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tin(II) chloride to a flame-dried Schlenk flask.
-
Add dry n-heptane to the flask and stir the suspension.
-
Slowly add dry diethylamine to the stirred suspension at room temperature.
-
After stirring for a designated period, add a solution of anhydrous ethanol in dry n-heptane to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Filter the resulting suspension under an inert atmosphere to remove the diethylammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield liquid tin(II) ethanolate.
-
Store the product under an inert atmosphere.
Protocol 2: Ring-Opening Polymerization of L-Lactide using Tin(II) Ethanolate
Materials:
-
L-lactide (recrystallized and dried)
-
Tin(II) ethanolate solution in dry toluene (concentration determined)
-
Dry toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle with temperature controller
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-lactide in dry toluene.
-
Heat the solution to the desired polymerization temperature (e.g., 110 °C).
-
Using a syringe, inject the calculated amount of tin(II) ethanolate solution into the stirred monomer solution to initiate the polymerization.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent like cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol 3: Ring-Opening Polymerization of L-Lactide using Tin(II) Octoate
Materials:
-
L-lactide (recrystallized and dried)
-
Tin(II) octoate (purified by distillation)
-
Co-initiator (e.g., benzyl alcohol, dried)
-
Dry toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle with temperature controller
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-lactide and the co-initiator (e.g., benzyl alcohol) in dry toluene.
-
Heat the solution to the desired polymerization temperature (e.g., 130 °C).[16]
-
Using a syringe, inject the calculated amount of tin(II) octoate into the stirred monomer solution.
-
Monitor the polymerization progress as described in Protocol 2.
-
Terminate the polymerization and isolate the polymer as described in Protocol 2.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of the polymerization can be quantitatively monitored by techniques such as ¹H NMR spectroscopy to determine monomer conversion. The properties of the resulting polymer, including molecular weight and polydispersity, can be accurately characterized by size-exclusion chromatography (SEC). By comparing the theoretical molecular weight (calculated from the monomer-to-initiator ratio) with the experimentally determined value, researchers can assess the level of control over the polymerization.
Conclusion: A Clear Advantage for Pre-formed Alkoxides
The evidence strongly suggests that tin(II) ethanolate, particularly in its liquid, soluble form, presents a significant advancement over the traditional tin(II) octoate/alcohol system for ring-opening polymerization. The primary advantages of using a pre-formed tin(II) alkoxide include:
-
Faster and More Efficient Polymerizations: By eliminating the need for in situ catalyst activation, polymerization can proceed more rapidly.
-
Enhanced Control over Polymer Properties: The precise knowledge of the initiator concentration allows for better control over the molecular weight and a narrower molecular weight distribution of the resulting polymer.
-
Higher Purity of the Final Product: The absence of by-products from the catalyst activation step simplifies purification and can lead to a cleaner final polymer.
While tin(II) octoate remains a viable and widely used catalyst, for applications demanding high precision, reproducibility, and efficiency, tin(II) ethanolate and other soluble tin(II) alkoxides represent a superior choice. As the field of polymer chemistry continues to advance, the adoption of such well-defined, high-performance catalytic systems will be crucial for the development of next-generation materials.
References
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Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing. [Link]
-
Kowalski, A., Libiszowski, J., Duda, A., & Penczek, S. (2000). Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. Macromolecules, 33(6), 1964–1971. [Link]
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Polymerization of l-lactide with SnCl2: A Low Toxic and Eco-friendly Catalyst. ResearchGate. [Link]
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters. [Link]
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). PMC - NIH. [Link]
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High Tm linear poly(l-lactide)s prepared via alcohol-initiated ROPs of l-lactide. RSC Advances. [Link]
-
Pentaerythritol stearate ester-based tin (II) metal alkoxides: A tri-functional organotin as poly (vinyl chloride) thermal stabilizers. ResearchGate. [Link]
-
Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing. [Link]
-
Novel tin(II) butoxides for use as initiators in the ring-opening polymerisation of e-caprolactone. ResearchGate. [Link]
-
(PDF) Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. ResearchGate. [Link]
-
Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 33(20), 7359–7370. [Link]
-
High molecular weight of polylactic acid (PLA): A Review on the effect of initiator. Malaysian Journal of Chemical Engineering & Technology. [Link]
-
Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3.†Polymerization ofl,l-Dilactide. ResearchGate. [Link]
-
On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. ResearchGate. [Link]
-
Synthesis and Characterization of High-Molecular- Weight PLAs with a Well-Controlled Particle Morphology. KAUST Repository. [Link]
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Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission. Journal of Materials Chemistry C. [Link]
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The solid state and solution structures of tin(IV) alkoxide compounds and their use as ecursors to form tin oxi. [Link]
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Tin(II) hydrolysis constants. NECTAR COST. [Link]
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Thermal Decomposition of Tin(II) Oxyhydroxide and Subsequent Oxidation in Air: Kinetic Deconvolution of Overlapping Heterogeneous Processes. The Journal of Physical Chemistry C. [Link]
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-
Tin(II) 2-ethylhexanoate. Wikipedia. [Link]
-
Solubility of Tin (II) Acetate. ResearchGate. [Link]
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TIN (II)2-ETHYL HEXANOATE. Ataman Kimya. [Link]
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Tin(II) 2-ethylhexanoate. BNT Chemicals. [Link]
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Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Chemistry LibreTexts. [Link]
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Some reactions of tin (II) chloride in nonaqueous solution. SciSpace. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tin(II) Ethanolate Solutions
This guide presents a comparative analysis of analytical methodologies for the quantitative determination of tin(II) ethanolate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the fundamental causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.
The Imperative for Accurate Quantification
Tin(II) ethanolate serves as a critical precursor and catalyst in numerous synthetic applications. Its concentration in solution is a critical process parameter, directly influencing reaction kinetics, yield, and the purity of the final product. However, the inherent reactivity of the Sn(II) center, particularly its susceptibility to oxidation and hydrolysis, poses significant analytical challenges. An improperly validated or selected analytical method can lead to erroneous results, compromising process control and batch-to-batch consistency. This guide provides the technical foundation to select and validate an appropriate analytical method for its intended purpose.
Comparative Analysis of Key Methodologies
The selection of an optimal analytical technique requires a holistic evaluation of performance characteristics against the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. We will compare three orthogonal methods: the classic Redox Titration, the highly sensitive Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and the definitive Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Redox Titration | ICP-OES | qNMR Spectroscopy |
| Principle | Oxidation of Sn(II) to Sn(IV) by a titrant[1][2] | Quantification of elemental tin via atomic emission[3][4] | Molar ratio determination against a certified internal standard[5][6] |
| Accuracy | High | Very High | Excellent (Primary Method) |
| Precision | High (RSD < 1%) | Excellent (RSD < 2%) | Excellent (RSD < 1%) |
| Specificity | Moderate (subject to interference from other reducing agents) | High (elemental specificity) | Very High (structural specificity) |
| LOD/LOQ | ~10⁻³ M | ~10⁻⁷ M (ppb)[7][8] | ~10⁻³ M |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Low | High | High |
| Primary Application | Assay of bulk, high-concentration material | Trace elemental analysis, impurity determination | Purity assessment, certification of reference materials, structural confirmation[9][10] |
In-Depth Method Validation & Protocols
A robust analytical method is a self-validating system. The protocols described below are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP).[11][12]
Redox Titration: The Workhorse for Assay Determination
Redox titration is a cornerstone of quantitative analysis, valued for its precision and cost-effectiveness in determining the concentration of bulk tin(II) solutions. The most common approach is iodimetry, where Sn(II) is oxidized to Sn(IV) by a standardized iodine solution.[13][14]
Expertise & Causality of Experimental Choices: The primary challenge in analyzing Sn(II) is its rapid oxidation by atmospheric oxygen. Therefore, all sample manipulations must be performed under an inert atmosphere.[15] The sample is dissolved in deoxygenated strong acid, typically HCl, which serves two purposes: it prevents the hydrolysis of tin salts and the acidic medium is required for the iodometric reaction to proceed to completion.[15] Iodine is generated in situ from a stable potassium iodide/potassium iodate (KI/KIO₃) titrant, which is more stable than a standard iodine solution.[15]
Trustworthiness Through Validation: Method validation must be performed according to ICH Q2(R1).[12]
-
Accuracy: Determined by assaying a certified tin(II) reference material or by comparing results to an orthogonal method like ICP-OES.
-
Precision: Assessed through repeatability (multiple titrations of the same sample) and intermediate precision (analysis on different days or by different analysts), with an acceptance criterion typically of RSD ≤ 1%.
-
Specificity: Demonstrated by showing that common impurities or excipients do not interfere with the titration endpoint.
-
Linearity: Confirmed by titrating samples across a range of concentrations (e.g., 80-120% of the target concentration).
graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for the ICP-OES Analysis of Total Tin.
qNMR: The Primary Method for Purity and Reference Standard Certification
Quantitative NMR (qNMR) is a powerful primary ratio method that can determine the purity or concentration of a substance without needing a reference standard of the analyte itself. [6]It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. [5][10] Expertise & Causality of Experimental Choices: The accuracy of qNMR hinges on the selection of a suitable internal standard (IS). The IS must be of high, certified purity, stable, and possess signals that are in a clear region of the spectrum, well-resolved from any analyte signals. Crucially, the relaxation delay (D1) in the NMR pulse sequence must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the IS signals being integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
Trustworthiness Through Validation: While not a traditional chromatographic or titrimetric method, the principles of ICH Q2(R1) still apply. [16]* Accuracy: qNMR is considered a primary method; its accuracy is established by the careful selection of a certified internal standard and meticulous experimental technique. It can be used to certify the purity of in-house reference materials.
-
Specificity: The high resolution of NMR spectra provides exceptional specificity, allowing for the quantification of the active molecule in the presence of isomers, impurities, and degradation products, provided they have unique signals.
-
Precision & Linearity: Assessed by preparing and analyzing multiple samples with varying, accurately weighed ratios of the analyte to the internal standard.
Caption: The Principle of Absolute Quantification using qNMR.
Conclusion and Recommendations
The validation of an analytical method for tin(II) ethanolate is not a one-size-fits-all process. The selection must be guided by the intended application.
-
For routine, high-concentration assay and quality control , a well-validated Redox Titration method offers an ideal balance of precision, speed, and cost-effectiveness.
-
For the determination of total tin content, trace analysis, or compliance with elemental impurity guidelines (USP <232>/<233>) , ICP-OES is the required and most suitable technique. [17]* For the certification of a reference standard, purity determination of a new batch, or when absolute quantification without a specific analyte standard is needed , qNMR provides an unparalleled level of accuracy and specificity.
Ultimately, a multi-faceted approach, potentially using one method as a primary technique and another as an orthogonal verification, provides the highest level of confidence in the analytical data generated for tin(II) ethanolate solutions.
References
-
United States Pharmacopeia (USP). <233> Elemental Impurities—Procedures. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Analytik Jena. USP <233> Elemental Impurities—Procedures. [Link]
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Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
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U.S. Geological Survey (USGS). Comparison of several analytical methods for the determination of tin in geochemical samples as a function of tin speciation. [Link]
-
National Center for Biotechnology Information (NCBI). Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1. [Link]
-
MDPI. Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH HARMONISED TRIPARTITE GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
University of Wisconsin-Madison. Redox Titration of Tin (II) with Permanganate. [Link]
-
Slideshare. Oxidation-reduction (REDOX) Titration. [Link]
-
Encyclopedia MDPI. Techniques for the Analysis of Trace Tin Concentrations. [Link]
-
METTLER TOLEDO. Iodimetric titration of Tin ( Sn(II) ) / M291. [Link]
-
METTLER TOLEDO. Iodimetric titration of Tin ( Sn(II) ). [Link]
-
ResearchGate. Spectrophotometric Determination of Tin(II) by Redox Reaction Using 3,3',5,5'-Tetramethylbenzidine Dihydrochloride and N-Bromosuccinimide. [Link]
-
National Center for Biotechnology Information (NCBI). Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2. [Link]
-
digicollections.net. R 2.1 Tin analysis. [Link]
-
Quora. How can I determine the concentration of tin(II) ions in a solution?. [Link]
-
ResearchGate. Application of Quantitative 1H and 19F NMR to Organometallics. [Link]
-
Mestrelab Research. What is qNMR and why is it important?. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tin(II) Ethanolate
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with tin(II) ethanolate (also known as stannous ethoxide). Moving beyond a simple checklist, this document explains the causality behind each safety measure, ensuring a deep, actionable understanding of the risks and control strategies. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this reactive compound.
Hazard Analysis: Understanding the Reactivity of Tin(II) Ethanolate
Tin(II) ethanolate, a white powder with the formula Sn(OC₂H₅)₂, is a valuable precursor in materials science and chemical synthesis. However, its utility is matched by its significant reactivity. A thorough understanding of its hazards is the foundation of a robust safety plan.
The primary risks are not from extreme flammability in its solid state (flash point >110°C), but from its violent reactivity with moisture and its physiological effects.[1]
-
High Reactivity with Water and Air: Tin(II) ethanolate reacts with moisture, including humidity in the ambient atmosphere.[1][2] This hydrolysis reaction is exothermic and releases ethanol vapor, which is flammable and can form explosive mixtures in the air. The reaction compromises the integrity of the material and creates a fire hazard. Therefore, it must be handled under a dry, inert atmosphere.[1]
-
Corrosive and Irritant Properties: The compound is classified as a substance that causes serious eye damage, skin irritation, and respiratory irritation.[2][3][4] Direct contact with the powder or its hydrolysis products can lead to significant injury.
-
Inhalation Hazard: Dust from the solid powder can cause moderate to severe irritation of the upper respiratory tract.[1] The ethanol vapor released during hydrolysis may also cause dizziness and drowsiness.[1]
Due to these hazards, particularly its air and moisture sensitivity, tin(II) ethanolate must be handled with the same stringent precautions applied to pyrophoric or water-reactive materials.[5][6]
The Hierarchy of Controls: Engineering a Safe Environment
Personal Protective Equipment (PPE) is the final line of defense. Before any task, the primary focus must be on engineering and administrative controls to minimize exposure. This hierarchy is a fundamental principle of laboratory safety.
Caption: Hierarchy of controls for handling reactive materials.
The most effective control is to handle tin(II) ethanolate powder exclusively within an inert atmosphere glovebox.[7][8] For solution transfers, a well-maintained fume hood equipped with a Schlenk line for inert gas manipulation is acceptable.[6][9] Administrative controls, such as documented training and never working alone, are mandatory.[10][11]
Core Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides the necessary protection against residual hazards and accidental exposure.
Eye and Face Protection
-
Mandatory: ANSI Z87-rated chemical splash goggles must be worn at all times.[1] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Required for Splash/Explosion Risk: A full-face shield must be worn over chemical splash goggles when handling the material outside of a glovebox.[6][8] This is critical during any operation with a potential for energetic reaction, such as quenching or large-scale transfers.
Skin and Body Protection
-
Gloves: The choice of gloves is critical.
-
Primary Barrier: Nitrile or rubber gloves are effective for chemical resistance against tin(II) ethanolate and its byproducts.[1]
-
Fire Protection: For handling the dry powder outside of a glovebox, a double-gloving technique is recommended: wear a pair of thin, flame-resistant (FR) Nomex gloves between two pairs of nitrile gloves.[6] This provides a crucial layer of thermal protection in the event of an unexpected ignition.
-
-
Lab Coat: A flame-resistant (FR) lab coat is mandatory when working with any quantity of tin(II) ethanolate outside of a glovebox.[6][12] The coat must be fully buttoned with sleeves rolled down.
-
Undergarments: Clothing worn under the lab coat must be made of natural fibers like cotton or wool.[5][12] Synthetic fabrics such as polyester can melt and adhere to the skin in a fire, causing severe burns.[12]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes are strictly prohibited.[8]
Respiratory Protection
-
Primary Control: Engineering controls (glovebox or fume hood) are the primary means of respiratory protection.[9]
-
Secondary Control: If there is a risk of generating dust or aerosols that cannot be contained by engineering controls, an approved respirator is necessary.[1] A full-face respirator with appropriate cartridges for dusts and organic vapors should be used after a formal respiratory protection program assessment, including fit testing.[4]
PPE Selection and Operational Plan
This section provides a procedural guide for preparing, handling, and disposing of tin(II) ethanolate safely.
PPE Summary Table
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Inside Glovebox | Safety Glasses (inside box) | Nitrile or Rubber Gloves | Standard Lab Coat | Not Required |
| Handling Powder in Fume Hood | Goggles & Face Shield | Double Nitrile with inner FR Glove | FR Lab Coat over Natural Fibers | Fume Hood (Respirator if dust escapes) |
| Solution Transfer in Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat over Natural Fibers | Fume Hood |
| Small Spill Cleanup (<5g) | Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat over Natural Fibers | Fume Hood (Respirator if needed) |
| Emergency Response (Large Spill) | Full-Face Respirator | Heavy-Duty Chemical Gloves | Chemical Resistant Suit | Self-Contained Breathing Apparatus (SCBA) |
Step-by-Step Handling Protocol (in a Fume Hood)
This procedure assumes the use of a fume hood and Schlenk techniques. Handling in a glovebox simplifies these steps significantly.
-
Preparation:
-
Ensure the fume hood is certified and functioning correctly.
-
Remove all unnecessary and flammable materials from the hood.[5][9]
-
Place a dry powder fire extinguisher (Class D recommended for metal compounds) or a bucket of dry sand nearby.[7][12]
-
Oven-dry all glassware, spatulas, and magnetic stir bars, then cool under a stream of inert gas (Nitrogen or Argon).[10]
-
-
PPE Donning Sequence:
-
Don inner nitrile gloves.
-
Don FR gloves (if handling powder).
-
Don outer nitrile gloves.
-
Don FR lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don face shield.
-
-
Inert Atmosphere Transfer:
-
The tin(II) ethanolate container should be opened only under a positive pressure of inert gas.
-
Quickly weigh the desired amount of powder into a pre-dried and inerted flask. This should be done swiftly to minimize air exposure.[10]
-
Immediately re-seal the main container under inert gas.
-
-
PPE Doffing Sequence (Decontamination):
-
Remove outer nitrile gloves, peeling them off without touching the exterior.
-
Remove face shield and goggles.
-
Remove FR lab coat.
-
Remove FR gloves (if used).
-
Remove inner nitrile gloves.
-
Wash hands thoroughly with soap and water.[3]
-
Emergency and Disposal Plans
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
Spill Response
-
Small Spills (<5g): Working within the fume hood, cover the spill with a generous amount of dry sand, powdered lime, or diatomaceous earth.[1][12] Sweep the mixture into a labeled container for hazardous waste disposal. Do NOT use water or combustible materials like paper towels.[12]
-
Large Spills: Evacuate the laboratory immediately. Alert your institution's emergency response team.
Waste Disposal
-
Contaminated Solids: All contaminated items (gloves, absorbent material, etc.) must be disposed of as hazardous waste.[9]
-
Excess Reagent: Unused tin(II) ethanolate must be quenched before disposal. This is a hazardous procedure that must be performed with extreme caution.
-
Suspend the tin(II) ethanolate in an inert, high-boiling point solvent (e.g., toluene) in a flask under an inert atmosphere and cool the flask in an ice-water or dry ice/acetone bath.[7]
-
Slowly and dropwise, add a less reactive alcohol like isopropanol. Monitor for any temperature increase or gas evolution.[7]
-
Once the initial reaction subsides, slowly add methanol, followed by water to ensure complete hydrolysis.[7]
-
The resulting mixture should be neutralized and disposed of through your institution's hazardous waste program.[7]
-
-
Empty Containers: A container with residual material must NEVER be opened to the atmosphere.[8][9] It should be rinsed three times with an inert solvent under an inert atmosphere, and the rinsate must be quenched as described above before the container is disposed of.[7]
References
-
Pyrophoric Handling Procedure . Carnegie Mellon University.
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory . ACS Chemical Health & Safety.
-
Pyrophoric and Water-Reactive Chemical Safety . Massachusetts Institute of Technology.
-
Handling Pyrophoric and other Air/Water Reactive Materials . University of Illinois Urbana-Champaign, Division of Research Safety.
-
Pyrophoric Materials . Purdue University, Environmental Health and Safety.
-
Safe Handling of Pyrophoric Materials . University of California, Santa Barbara.
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . National Institutes of Health, Office of Research Services.
-
Tin(II) Ethoxide Safety Data Sheet . Gelest, Inc. (Representative SDS). - Note: While a direct link was not in the search, this is a representative SDS from a major supplier. A similar SDS from ProChem, Inc. was found.
-
Tin(II) Ethoxide Product Page . ProChem, Inc.
-
Pyrophoric Materials Safety Guidance . Syracuse University, Environmental Health & Safety Services.
-
Tin(II) ethoxide Safety Data Sheet . Fisher Scientific. - Search for CAS 14791-99-2
-
TIN (II) ETHOXIDE Safety Data Sheets . Echemi.
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- 5. cmu.edu [cmu.edu]
- 6. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
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- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. Pyrophoric Materials | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehss.syr.edu [ehss.syr.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
